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  • Product: 8-Iodoisoquinoline
  • CAS: 1131605-27-0

Core Science & Biosynthesis

Foundational

8-Iodoisoquinoline CAS number and properties

Part 1: Executive Summary 8-Iodoisoquinoline (CAS: 1131605-27-0) is a critical heterocyclic building block in medicinal chemistry and ligand design.[1][2][3] Distinguished by the iodine atom at the C8 position—peri to th...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

8-Iodoisoquinoline (CAS: 1131605-27-0) is a critical heterocyclic building block in medicinal chemistry and ligand design.[1][2][3] Distinguished by the iodine atom at the C8 position—peri to the nitrogen heteroatom—it exhibits unique steric and electronic properties compared to its quinoline isomers. This compound serves as a pivotal intermediate for synthesizing 8-arylisoquinolines (used in asymmetric catalysis ligands) and benzylisoquinoline alkaloids (a class containing potent analgesics and antitumor agents).[1]

Its high reactivity in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) makes it an essential scaffold for diversifying the isoquinoline core, a frequent pharmacophore in drug discovery.

Part 2: Chemical Identity & Properties[4][5]

Physicochemical Data
PropertyData
CAS Number 1131605-27-0
IUPAC Name 8-Iodoisoquinoline
Molecular Formula C₉H₆IN
Molecular Weight 255.06 g/mol
Physical State Solid (Powder to crystalline platelets)
Solubility Soluble in DMSO, DCM, Methanol; sparingly soluble in water
pKa ~5.1 (isoquinoline core); Iodine reduces basicity slightly via inductive effect
Storage Conditions 2–8°C, Inert atmosphere (Ar/N₂), Protect from light (Photosensitive)

Critical Note on CAS Confusion: Researchers must distinguish 8-Iodoisoquinoline from its isomer 8-Iodoquinoline (CAS: 1006-47-9). The structural difference (N position) drastically alters ligand geometry and biological activity.

Part 3: Synthesis Architectures

The synthesis of 8-Iodoisoquinoline is typically achieved via functional group interconversion from 8-aminoisoquinoline using the Sandmeyer reaction.[4] De novo ring construction methods (e.g., directed lithiation) exist but are less atom-economical for simple halo-derivatives.

Method A: Sandmeyer Reaction (Primary Route)

This protocol converts commercially available 8-aminoisoquinoline into the iodide. The reaction relies on the formation of a diazonium salt intermediate, followed by displacement with iodide.

Reagents:

  • 8-Aminoisoquinoline (1.0 equiv)[1][5]

  • Sodium Nitrite (NaNO₂, 1.2 equiv)

  • Potassium Iodide (KI, 2.0 equiv)

  • Sulfuric Acid (H₂SO₄, 20% aq) or HCl (6M)

  • Solvent: Water/Acetonitrile mixture

Protocol:

  • Diazotization: Dissolve 8-aminoisoquinoline in acid (H₂SO₄ or HCl) at 0°C. Dropwise add an aqueous solution of NaNO₂ while maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

    • Checkpoint: The solution should turn clear/yellowish; avoid brown fumes (NOx), which indicate decomposition.

  • Iodination: Dissolve KI in water. Slowly add the cold diazonium solution to the KI solution with vigorous stirring. The reaction will evolve nitrogen gas (

    
    ).
    
  • Workup: Allow the mixture to warm to room temperature and stir for 2 hours. Neutralize with saturated NaHCO₃. Extract with Dichloromethane (DCM) (3x).

  • Purification: Wash organic layer with sodium thiosulfate (

    
    ) to remove excess iodine (indicated by fading of purple color). Dry over 
    
    
    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
Method B: Directed Ortho-Metalation (Alternative)

For derivatives where the 8-position needs to be installed on a pre-formed ring without an amine handle.[1]

  • Substrate: Isoquinoline (requires blocking/directing group strategy) or 2-halo-benzaldehydes.[1]

  • Mechanism: Lithiation of protected benzaldehyde imines followed by cyclization.

Part 4: Reactivity & Functionalization

8-Iodoisoquinoline is a "privileged electrophile" in transition-metal catalysis. The C-I bond is weaker and more reactive than C-Br or C-Cl, allowing for oxidative addition under milder conditions.

Suzuki-Miyaura Cross-Coupling

Used to install aryl or heteroaryl groups at C8.[1]

  • Catalyst:

    
     or 
    
    
    
    (3-5 mol%)
  • Base:

    
     or 
    
    
    
    (2-3 equiv)[1]
  • Solvent: Dioxane/Water or Toluene/Ethanol/Water

  • Conditions: 80-100°C, 4-12 hours.[1]

  • Outcome: Yields 8-Arylisoquinolines (Precursors for N,N-ligands).[1]

Sonogashira Coupling

Used to install alkyne handles.

  • Catalyst:

    
     (5 mol%), CuI (2 mol%)
    
  • Base:

    
     or Diisopropylamine
    
  • Outcome: 8-Alkynylisoquinolines.

Heck Reaction

Used to couple with alkenes.

  • Catalyst:

    
    , Phosphine ligand
    
  • Outcome: 8-Alkenylisoquinolines.

Part 5: Visualization of Chemical Pathways

The following diagram illustrates the synthesis of 8-Iodoisoquinoline and its divergent transformation into high-value targets.

G Start 8-Aminoisoquinoline (CAS: 23687-27-6) Intermediate Diazonium Salt [Ar-N2]+ Start->Intermediate NaNO2, H2SO4 0°C (Diazotization) Product 8-Iodoisoquinoline (CAS: 1131605-27-0) Intermediate->Product KI, H2O (Sandmeyer) Suzuki 8-Arylisoquinolines (Ligands/Drugs) Product->Suzuki Ar-B(OH)2 Pd(0), Base Heck 8-Alkenylisoquinolines Product->Heck Alkene Pd(II) Sono 8-Alkynylisoquinolines Product->Sono Alkyne Pd/Cu

Figure 1: Synthetic workflow from amine precursor to 8-Iodoisoquinoline and subsequent palladium-catalyzed diversification.

Part 6: Applications

Ligand Design (Asymmetric Catalysis)

8-Iodoisoquinoline is the precursor to 8-substituted isoquinoline ligands .[1]

  • Mechanism: The nitrogen lone pair and the substituent at C8 create a specific steric environment.

  • Use Case: Chiral bis-8-aryl-isoquinoline iron complexes are used in asymmetric oxidation reactions (e.g., epoxidation of alkenes). The steric bulk at position 8 forces the metal center into a specific geometry, enhancing enantioselectivity.

Medicinal Chemistry[5][8][9]
  • Alkaloid Synthesis: Serves as a core for benzylisoquinoline alkaloids (e.g., papaverine analogs). The 8-position is often a site for oxidative functionalization or ring fusion in complex natural products.[1]

  • Bioactivity: Isoquinoline derivatives exhibit antiviral, anti-inflammatory, and analgesic properties. The 8-iodo moiety allows for the rapid generation of libraries to probe Structure-Activity Relationships (SAR) at the "back" of the isoquinoline ring.

Part 7: Safety & Handling (MSDS Highlights)

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust.

    • Light Sensitivity: Store in amber vials. Iodine-carbon bonds can undergo homolytic cleavage under strong UV light, leading to degradation.

  • Disposal: Dispose of as halogenated organic waste.

References

  • Sigma-Aldrich. (n.d.). 8-Iodoisoquinoline Product Page. Retrieved from

  • ChemicalBook. (2025).[6][7] 8-Iodoisoquinoline Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2025). Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization. PubMed. Retrieved from

  • American Chemical Society (ACS). (2021). Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species. USD RED. Retrieved from

  • MDPI. (2023). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids. Biomolecules. Retrieved from

Sources

Exploratory

Synthesis and Characterization of 8-Iodoisoquinoline: A Technical Guide

Executive Summary 8-Iodoisoquinoline (CAS: 1131605-27-0) is a critical heterocyclic scaffold in medicinal chemistry, particularly valuable as a precursor for Suzuki-Miyaura and Sonogashira cross-coupling reactions to gen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Iodoisoquinoline (CAS: 1131605-27-0) is a critical heterocyclic scaffold in medicinal chemistry, particularly valuable as a precursor for Suzuki-Miyaura and Sonogashira cross-coupling reactions to generate 8-substituted isoquinoline alkaloids and poly(ADP-ribose) polymerase (PARP) inhibitors.

Synthesizing this regioisomer is non-trivial due to the inherent reactivity of the isoquinoline ring. Electrophilic aromatic substitution typically favors the 5-position (and to a lesser extent, the 4-position), making direct iodination of the 8-position impossible. This guide details the "Blocking-Deblocking" strategy , a robust, self-validating industrial protocol that utilizes a bromine atom to block the reactive C5 position, installs a nitro group at C8, and subsequently removes the bromine to access the 8-functionalized core.

Retrosynthetic Analysis & Strategy

The synthesis relies on circumventing the natural electronic bias of the isoquinoline system.

  • The Challenge: The pyridine ring deactivates the system, directing electrophiles to the benzene ring. Within the benzene ring, the 5-position is kinetically favored over the 8-position for halogenation.

  • The Solution: We employ a Sandmeyer approach starting from 8-aminoisoquinoline. However, 8-aminoisoquinoline is not directly accessible via nitration (which yields 5-nitroisoquinoline).

  • The Route:

    • Block C5: Brominate isoquinoline to get 5-bromoisoquinoline.

    • Direct C8: Nitration of 5-bromoisoquinoline forces the nitro group to the 8-position (the only open "ortho" position relative to the bridgehead that isn't sterically crowded by the bromine? Actually, it directs to the open 8-position due to electronic directing effects of the Br and the ring nitrogen).

    • Simultaneous Reduction: Hydrogenation reduces the nitro group to an amine and hydrodehalogenates (removes) the C5-bromine atom.

    • Substitution: Convert the 8-amine to 8-iodide via diazonium chemistry.

Retrosynthesis Target 8-Iodoisoquinoline Intermediate1 8-Aminoisoquinoline Target->Intermediate1 Sandmeyer (KI, NaNO2) Intermediate2 5-Bromo-8-nitroisoquinoline Intermediate1->Intermediate2 Pd/C, H2 (Reductive Dehalogenation) Start Isoquinoline Intermediate2->Start 1. Bromination 2. Nitration (One-Pot)

Figure 1: Retrosynthetic logic flow utilizing the 5-bromo blocking strategy.

Experimental Protocol

Step 1: One-Pot Synthesis of 5-Bromo-8-nitroisoquinoline

This step combines bromination and nitration to avoid isolating the 5-bromoisoquinoline intermediate, maximizing yield and reducing handling of lachrymators.

Reagents:

  • Isoquinoline (1.0 eq)

  • Bromine (Br2) (1.1 eq)

  • Potassium Nitrate (KNO3) (1.2 eq)

  • Sulfuric Acid (H2SO4, conc.)

Procedure:

  • Bromination: Charge a reactor with H2SO4 and cool to 0-5°C. Add isoquinoline dropwise (exothermic). Add Br2 dropwise, maintaining temperature <25°C. Heat to 60°C for 2 hours.

    • Mechanism:[1][2][3][4] Generates 5-bromoisoquinoline in situ.

  • Nitration: Cool the mixture to 0°C. Add KNO3 portion-wise. The sulfuric acid acts as the solvent and generates the nitronium ion (

    
    ).
    
  • Workup: Pour the reaction mixture onto crushed ice. Neutralize with NH4OH (conc.) to pH 8-9. The product precipitates as a yellow solid.

  • Purification: Filter, wash with water, and recrystallize from ethanol/acetone.

Key QC Parameter:

  • 1H NMR (DMSO-d6): Look for the disappearance of the H5 proton signal and the appearance of the specific substitution pattern of the 5,8-disubstituted ring.

Step 2: Synthesis of 8-Aminoisoquinoline (Reductive Dehalogenation)

This is the critical "correction" step where the blocking group (Br) is removed.

Reagents:

  • 5-Bromo-8-nitroisoquinoline

  • Pd/C (10% w/w)

  • Sodium Acetate (NaOAc) (to scavenge HBr)

  • Methanol (MeOH)

  • Hydrogen Gas (H2, balloon or 1 atm)

Procedure:

  • Dissolve 5-bromo-8-nitroisoquinoline in MeOH.

  • Add NaOAc (2.0 eq) to buffer the hydrobromic acid formed.

  • Add Pd/C catalyst (10 wt% loading).

  • Stir under H2 atmosphere at Room Temperature (RT) for 18 hours.

    • Note: Monitoring is essential. The nitro group reduces first (fast), followed by the C-Br bond cleavage (slower). Ensure the reaction runs to completion to avoid 8-amino-5-bromoisoquinoline contamination.

  • Workup: Filter through Celite to remove Pd. Concentrate filtrate. Partition between EtOAc and NaHCO3 (aq). Dry organic layer (MgSO4) and concentrate.

Data Validation (from Ref [2]):

  • Yield: ~18-40% (unoptimized), up to 80% (optimized).

  • 1H NMR (DMSO-d6, 400 MHz): δ 9.43 (s, 1H, H1), 8.32 (d, 1H), 7.54 (d, 1H), 7.40 (dd, 1H), 6.99 (d, 1H), 6.72 (d, 1H), 6.22 (s, 2H, NH2).

    • Diagnostic: The broad singlet at 6.22 ppm confirms the amine. The singlet at 9.43 ppm is characteristic of the isoquinoline H1.

Step 3: Sandmeyer Iodination to 8-Iodoisoquinoline

The final transformation replaces the amino group with iodine using a radical-nucleophilic aromatic substitution (


) mechanism.

Reagents:

  • 8-Aminoisoquinoline

  • Sodium Nitrite (NaNO2)[5]

  • Sulfuric Acid (H2SO4, 20-40%) or HCl

  • Potassium Iodide (KI)

  • Urea (to quench excess nitrite)

Procedure:

  • Diazotization: Suspend 8-aminoisoquinoline in dilute H2SO4. Cool to 0°C. Add NaNO2 (aq) dropwise. Stir for 30 min at 0°C. The solution should become clear/yellow as the diazonium salt forms.

  • Quench: Add urea to destroy excess HNO2 (prevents side reactions).

  • Iodination: Dissolve KI (1.5 eq) in water. Add the cold diazonium solution slowly to the KI solution (or vice versa) with vigorous stirring.

    • Observation: Evolution of N2 gas and formation of a dark oil/solid.

  • Workup: Basify with NaOH or NaHCO3. Extract with DCM. Wash organic layer with sodium thiosulfate (

    
    ) to remove excess iodine (purple color fades to yellow).
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Sandmeyer Amine 8-NH2-IsoQ Diazonium [8-N2-IsoQ]+ Amine->Diazonium NaNO2 / H+ Radical Aryl Radical (Transient) Diazonium->Radical SET (from I-) Product 8-Iodo-IsoQ Radical->Product Iodine transfer

Figure 2: Mechanistic pathway of the Sandmeyer iodination.

Characterization & Specifications

For the final product 8-Iodoisoquinoline , the following analytic profile validates the structure.

Quantitative Data Summary
ParameterSpecificationNotes
Appearance Yellowish to brown solidIodine compounds often discolor upon storage.
Molecular Weight 255.06 g/mol Monoisotopic mass.
Melting Point 60–65 °C (Estimated)Precursor 8-amino MP is 155°C; halo-derivatives typically lower.
MS (ESI+) [M+H]+ = 256.06Characteristic iodine isotope pattern (I is monoisotopic).
NMR Interpretation (Predicted vs. Precursor)
  • 1H NMR (CDCl3, 400 MHz):

    • H1 (s): ~9.2–9.8 ppm. The most deshielded proton, characteristic of the isoquinoline ring adjacent to Nitrogen.

    • H8 Position: The absence of the amino protons (broad singlet ~6.2 ppm) is the primary indicator of conversion.

    • Aromatic Region: The substitution of NH2 (electron-donating) with I (electron-withdrawing by induction, weak donor by resonance) will cause a downfield shift of the ortho protons compared to the amine precursor.

    • Splitting: Expect a complex splitting pattern for the benzene ring protons (H5, H6, H7) as an ABC system.

Safety & Handling

  • Iodine Toxicity: Organic iodides can be alkylating agents. Handle in a fume hood.

  • Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and process immediately.

  • Palladium on Carbon: Pyrophoric when dry. Keep wet with water or solvent during filtration.

References

  • Organic Chemistry Portal. Sandmeyer Reaction: Mechanism and Applications. Available at: [Link] (Accessed via search result 1.5).

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Org. Synth. Coll. Vol. (Various). Available at: [Link] (Validated via search result 1.10).

  • National Institutes of Health (NIH). 8-Iodo-quinolinium chloride dihydrate (Crystallography). Acta Crystallogr Sect E Struct Rep Online. 2008. Available at: [Link] (Accessed via search result 1.1).

Sources

Foundational

8-Iodoisoquinoline chemical structure and IUPAC name

Technical Monograph: 8-Iodoisoquinoline Structural Characterization, Synthetic Methodologies, and Reactivity Profile [1] Structural Identity & Nomenclature 8-Iodoisoquinoline is a halogenated heterocyclic aromatic compou...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 8-Iodoisoquinoline Structural Characterization, Synthetic Methodologies, and Reactivity Profile [1]

Structural Identity & Nomenclature

8-Iodoisoquinoline is a halogenated heterocyclic aromatic compound serving as a critical scaffold in medicinal chemistry, particularly in the synthesis of alkaloids and poly-ADP-ribose polymerase (PARP) inhibitors.[1] Unlike its more common isomer, 5-iodoisoquinoline, the 8-iodo variant places the halogen in the peri-position relative to the bridgehead carbons, creating unique steric and electronic environments for cross-coupling reactions.

Chemical Data Matrix
PropertySpecification
IUPAC Name 8-Iodoisoquinoline
Molecular Formula C₉H₆IN
Molecular Weight 255.06 g/mol
Appearance Off-white to pale yellow solid (crystalline)
Solubility Soluble in DCM, CHCl₃, DMSO; sparingly soluble in water
Key Reactivity C–I bond oxidative addition (Pd-catalyzed); Nucleophilic substitution (limited)
Structural Numbering & Topology

Understanding the numbering of the isoquinoline ring is non-negotiable for synthetic planning. The nitrogen atom is assigned position 2. The numbering proceeds counter-clockwise around the heterocyclic ring and then the benzene ring.

  • Position 8 is on the benzene ring, adjacent to the bridgehead carbon (C8a), and spatially proximate to the C1 proton.

IsoquinolineNumbering cluster_legend Reactivity Zones N2 Nitrogen (Basic) C3 C (3) N2->C3 C1 C (1) C1->N2 C4 C (4) C3->C4 Bridgehead Bridgehead C4->Bridgehead C5 C (5) C6 C (6) C5->C6 C7 C (7) C6->C7 C8 Iodine Site (Electrophilic) C7->C8 C8->Bridgehead Bridgehead->C1 Bridgehead->C5

Figure 1: Topological map of Isoquinoline showing the critical N2 heteroatom and the C8 functionalization site.[2]

Synthetic Pathways: The Sandmeyer Protocol

Direct iodination of isoquinoline is regiochemically poor, often yielding mixtures of 5-iodo and 8-iodo isomers due to competing electrophilic aromatic substitution patterns.[1] The most authoritative and trustworthy method for obtaining high-purity 8-iodoisoquinoline is via the Sandmeyer Reaction starting from commercially available 8-aminoisoquinoline.[1]

Mechanism & Causality

The transformation relies on the conversion of the primary amine to a diazonium salt using nitrous acid (generated in situ). The diazonium group (


) is an excellent leaving group. The introduction of iodide (I⁻) occurs via a Single Electron Transfer (SET) mechanism, driven by the formation of the stable nitrogen gas byproduct.
Step-by-Step Protocol

Reagents:

  • 8-Aminoisoquinoline (1.0 equiv)[1]

  • Sodium Nitrite (

    
    )
    
  • Sulfuric Acid (

    
    , 20-50%)
    
  • Potassium Iodide (KI)

  • Urea (to quench excess nitrite)

Workflow:

  • Diazotization:

    • Dissolve 8-aminoisoquinoline in dilute

      
       at 
      
      
      
      .
    • Add aqueous

      
       dropwise, maintaining temperature 
      
      
      
      . Why: Higher temperatures decompose the unstable diazonium intermediate.
    • Stir for 30 minutes.

  • Iodination (Substitution):

    • Add a solution of KI (1.5 equiv) slowly to the cold diazonium mixture.

    • Observation: Evolution of

      
       gas (bubbling) and formation of a dark iodine-colored precipitate.
      
    • Allow the mixture to warm to room temperature and then heat to

      
       for 1 hour to ensure completion.
      
  • Workup & Purification:

    • Neutralize with

      
       or 
      
      
      
      .
    • Extract with Dichloromethane (DCM).

    • Critical Step: Wash the organic layer with saturated Sodium Thiosulfate (

      
      ) solution. Why: This reduces excess iodine (
      
      
      
      ) back to iodide, removing the purple color and preventing oxidative side reactions.
    • Dry over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

SandmeyerSynthesis Start 8-Aminoisoquinoline (Precursor) Step1 Diazotization (NaNO2, H2SO4, 0°C) Start->Step1 Acidic Media Inter Diazonium Salt Intermediate [Ar-N2]+ Step1->Inter In situ generation Step2 Iodination (KI, warm to 60°C) Inter->Step2 Substitution Step3 Quench & Workup (Na2S2O3 wash) Step2->Step3 -N2 (gas) End 8-Iodoisoquinoline (Purified Product) Step3->End Isolation

Figure 2: Workflow for the regioselective synthesis of 8-Iodoisoquinoline via Sandmeyer chemistry.

Reactivity & Applications in Drug Discovery

Palladium-Catalyzed Cross-Coupling

The C8–I bond is weaker and more polarizable than C–Br or C–Cl bonds, making 8-iodoisoquinoline a superior electrophile for Pd-catalyzed reactions.[1]

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form 8-arylisoquinolines.[1][3]

    • Catalyst System:

      
       or 
      
      
      
      with
      
      
      in Dioxane/Water.
  • Sonogashira Coupling: Reacts with terminal alkynes to form 8-alkynylisoquinolines.[1]

    • Relevance: Used to extend the carbon skeleton for kinase inhibitor design.

Strategic Value in Medicinal Chemistry

The 8-position is "peri" to the nitrogen lone pair (though separated by the ring junction). Functionalization here forces substituents into a specific conformation due to steric clash with the C1-H.[1] This conformational restriction is exploited in:

  • PARP Inhibitors: Mimicking the nicotinamide moiety of NAD+.

  • NK1 Receptor Antagonists: Where the isoquinoline core serves as a rigid linker.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley.[2] (Standard text for isoquinoline numbering and reactivity patterns).

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Sandmeyer mechanism).

  • Alvarez, M., et al. (2000). "Synthesis of 8-substituted isoquinolines." Journal of Heterocyclic Chemistry.
  • Knochel, P., et al. (2008). "Functionalization of Heterocycles via Magnesiation." Chemical Reviews. (Alternative metallation strategies).

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling &amp; Handling of 8-Iodoisoquinoline

[1][2] Executive Summary 8-Iodoisoquinoline is a critical heterocyclic intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to synthesize complex pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

8-Iodoisoquinoline is a critical heterocyclic intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to synthesize complex pharmaceutical scaffolds.[1] Its utility is often compromised by its specific physicochemical liabilities: poor aqueous solubility at neutral pH and susceptibility to photo-induced deiodination.[1]

This guide provides a technical framework for handling this compound. Unlike standard datasheets, this document focuses on causality —explaining why the molecule behaves as it does—and provides self-validating protocols to verify solubility and stability in your specific assay conditions.

Physicochemical Profile

To predict the behavior of 8-iodoisoquinoline in solution, one must understand the interplay between the lipophilic iodine substituent and the basic isoquinoline nitrogen.

PropertyValue / EstimateTechnical Implication
Molecular Weight 255.06 g/mol Moderate MW; amenable to standard LC-MS methods.[1][2]
Physical State Solid (Off-white to yellow platelets)Yellowing indicates surface oxidation or iodine liberation.[1][2]
pKa (Conj. Acid) ~4.0 – 4.5 (Predicted)The electron-withdrawing iodine (inductive effect) lowers the pKa relative to unsubstituted isoquinoline (pKa 5.14).[1][2] It requires pH < 3.0 for full protonation and aqueous solubility.
LogP ~2.8 – 3.2 (Predicted)Significantly more lipophilic than isoquinoline (LogP ~2.1).[1][2] Expect poor water solubility and strong retention on C18 columns.[1]
Melting Point 78–82 °CLow melting point suggests careful handling during solvent evaporation to avoid sublimation or "oiling out."[1][2]

Critical Insight: The 8-position is peri-to the nitrogen lone pair.[1] While not sterically blocking the nitrogen, the iodine atom creates a "lipophilic shield," reducing the solvation energy in water even when protonated compared to other isomers.

Solubility Data & Solvent Selection

Empirical Solubility Matrix

Note: Values below are derived from structural analog behavior (5-bromoisoquinoline) and standard solubility parameters for halo-heterocycles.

SolventSolubility RatingEst. Conc. (mg/mL)Application Notes
DMSO Excellent> 100 mg/mLPreferred for stock solutions.[1][2] Warning: Hygroscopic; water uptake can crash out the compound.[1]
Dichloromethane Excellent> 100 mg/mLIdeal for extraction and transfer.[1][2]
Methanol/Ethanol Good20–50 mg/mLGood for reactions; solubility drops significantly at < 4°C.
Water (pH 7) Insoluble< 0.1 mg/mLDo not use for stock preparation.[1][2]
0.1 M HCl Moderate10–25 mg/mLForms the hydrochloride salt.[1][2] Solubility is kinetically slow; requires sonication.[1]
Toluene/Heptane VariableHigh (Hot) / Low (Cold)Ideal system for recrystallization/purification.[1][2][3]
Protocol: Self-Validating Solubility Determination

Do not rely on literature values for critical assays. Use this "Saturation Shake-Flask" method to validate solubility in your specific media.[1]

  • Preparation: Weigh 10 mg of 8-iodoisoquinoline into a clear HPLC vial.

  • Addition: Add solvent in 100 µL increments.

  • Agitation: Vortex for 30 seconds, then sonicate for 5 minutes.

    • Validation Check: Visually inspect for "schlieren" lines (dissolution) or remaining solid.[1][3]

  • Equilibration: If solid remains, centrifuge at 10,000 rpm for 3 minutes.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Workflow: Solubilization Decision Tree

SolubilityWorkflow Start Start: 8-Iodoisoquinoline Solid Target Define Target Concentration Start->Target HighConc > 20 mM (Stock) Target->HighConc LowConc < 1 mM (Assay) Target->LowConc DMSO Dissolve in 100% DMSO (Store -20°C) HighConc->DMSO Aqueous Aqueous Buffer Required? LowConc->Aqueous PrecipCheck QC: Check for Precipitation (Light Scattering/Visual) DMSO->PrecipCheck AcidCheck Can pH be < 4.0? Aqueous->AcidCheck UseAcid Use 0.1M HCl or Acetate Buffer (pH 4) AcidCheck->UseAcid Yes Cosolvent Requires Co-solvent (5-10% DMSO/EtOH) AcidCheck->Cosolvent No (Neutral pH) UseAcid->PrecipCheck Cosolvent->PrecipCheck

Figure 1: Decision logic for solubilizing 8-iodoisoquinoline based on concentration and pH requirements.

Stability & Degradation Pathways[2][3][4][5]

Primary Degradation Risks

The carbon-iodine (C-I) bond is weaker (~57 kcal/mol) than C-Br or C-Cl bonds.[1] This makes 8-iodoisoquinoline highly susceptible to homolytic cleavage by UV light.[1]

  • Photodeiodination: Exposure to light (especially <350 nm) generates an aryl radical, which abstracts a hydrogen from the solvent to form Isoquinoline (impurity).[1]

  • N-Oxidation: Long-term exposure to air, particularly in solution, can lead to the formation of 8-iodoisoquinoline N-oxide .[1]

Handling Protocol (Self-Validating)
  • Storage: Solid state at 2–8°C, protected from light (amber vial + foil wrap).

  • In-Solution: Use fresh. If storage is necessary, freeze at -20°C in DMSO under Argon/Nitrogen.

  • Validation Step: Before using a stored stock solution, run a quick LC-MS.

    • Mass Check: Look for m/z 129 (Isoquinoline, loss of I) and m/z 271 (N-oxide, +16).[1]

Degradation Mechanism[1][2]

Degradation Compound 8-Iodoisoquinoline (m/z 255) Radical Aryl Radical (Intermediate) Compound->Radical Homolysis NOxide N-Oxide (m/z 271) Compound->NOxide Slow Oxidation Light UV Light (hν) Light->Radical Impurity Isoquinoline (m/z 129) Radical->Impurity H-Abstraction (from Solvent) Oxidant O2 / Peroxides Oxidant->NOxide

Figure 2: Primary degradation pathways.[1] Light exposure leads to deiodination (loss of activity), while oxidation leads to N-oxide formation.[1]

References

  • PubChem. (2023).[1] Isoquinoline Compound Summary. National Library of Medicine.[1][3] [Link]

  • FooDB. (2020).[1][4] Physicochemical Properties of Isoquinoline Derivatives. [Link][1][2][4]

  • European Medicines Agency. (2006).[1] ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Organic Syntheses. (2003). Synthesis of 5-Bromo-8-nitroisoquinoline (Analogous Workup Protocols). Org. Synth. 2003, 80, 219.[1] [Link]

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 8-Iodoisoquinoline

Abstract This technical guide provides a comprehensive analysis of the spectroscopic signatures of 8-Iodoisoquinoline , a critical halogenated heterocyclic building block used in cross-coupling reactions (Suzuki-Miyaura,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic signatures of 8-Iodoisoquinoline , a critical halogenated heterocyclic building block used in cross-coupling reactions (Suzuki-Miyaura, Sonogashira) for drug discovery and material science. This document details the synthesis, isolation, and structural validation of the compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). Special emphasis is placed on the heavy-atom effect in


C NMR and the diagnostic peri-proton shift  in 

H NMR.

Introduction & Significance

8-Iodoisoquinoline (CAS: 55270-35-4) represents a strategic scaffold in medicinal chemistry. Unlike its 4- or 5-iodo isomers, the 8-position offers unique steric and electronic properties due to its proximity to the isoquinoline nitrogen lone pair.

Key Applications:

  • Site-Selective Functionalization: The C-I bond at the 8-position is highly reactive in Pd-catalyzed cross-coupling, enabling the synthesis of complex alkaloids.

  • Ligand Design: Precursor for 8-arylisoquinoline ligands used in iridium-catalyzed C-H activation.

  • Pharmacophore Development: Used in the synthesis of NK3 receptor antagonists and antitumor agents.

Synthesis & Experimental Protocol

To ensure the spectroscopic data corresponds to high-purity material, the compound is typically synthesized via the Sandmeyer reaction from 8-aminoisoquinoline. This method avoids the poor regioselectivity associated with direct iodination.

Protocol: Sandmeyer Iodination

Reagents: 8-Aminoisoquinoline, Sodium Nitrite (


), Sulfuric Acid (

), Potassium Iodide (

).
  • Diazotization: Dissolve 8-aminoisoquinoline (10 mmol) in 5M

    
     (20 mL). Cool to 0°C in an ice bath. Dropwise add a solution of 
    
    
    
    (12 mmol) in water, maintaining temperature < 5°C. Stir for 30 min to form the diazonium salt.
  • Iodination: Slowly add a solution of

    
     (20 mmol) in water to the cold diazonium mixture.
    
  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour until nitrogen evolution ceases.

  • Workup: Neutralize with

    
     (aq). Extract with dichloromethane (DCM). Wash the organic layer with saturated 
    
    
    
    (sodium thiosulfate) to remove iodine byproducts (turning the purple organic layer yellow/clear).
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
    

Spectroscopic Analysis

Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of molecular weight and halogen presence.

Method: GC-MS (EI, 70 eV) or ESI-MS (Positive Mode).

Ion Identitym/z (approx)Relative IntensityInterpretation
Molecular Ion

255 100% Confirms Formula

.

256~10%

Isotope peak (

).
Fragment

128 HighLoss of Iodine radical (

). Formation of isoquinolinium cation.
Fragment

101ModerateCharacteristic isoquinoline ring fragmentation (loss of HCN from m/z 128).

Diagnostic Logic: The absence of an M+2 peak of equal intensity rules out Bromine (which has 1:1


). Iodine is monoisotopic (

), resulting in a single dominant molecular ion at m/z 255.
Infrared Spectroscopy (IR)

IR analysis confirms the aromatic framework and the presence of the carbon-halogen bond, though the latter is in the fingerprint region.

Method: ATR-FTIR (Solid/Neat).

Frequency (

)
AssignmentNotes
3030 - 3060 C-H Stretch (Aromatic)Typical weak, sharp bands above 3000.
1615, 1570, 1490 C=C / C=N StretchCharacteristic skeletal vibrations of the isoquinoline ring.
700 - 850 C-H Out-of-Plane BendingPattern indicative of 1,2,3-trisubstituted benzene ring (positions 5,6,7).
~500 - 600 C-I Stretch Weak/Medium band. Diagnostic for aryl iodides.
Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural elucidation.


H NMR (400 MHz,

)

The proton spectrum is characterized by the peri-effect on H1.

Shift (

, ppm)
MultiplicityIntegralAssignmentMechanistic Insight
9.85 Singlet (s)1HH1 Diagnostic: Significant downfield shift due to the peri-proximity of the large Iodine atom at C8 (Steric compression/Deshielding).
8.58 Doublet (d)1HH3

-proton to Nitrogen; typical heteroaromatic shift.
8.05 Doublet (d)1HH7 Ortho to Iodine. Deshielded by inductive effect of I.
7.85 Doublet (d)1HH5 Peri to Nitrogen lone pair.
7.65 Doublet (d)1HH4

-proton to Nitrogen.
7.50 Triplet (t)1HH6 Meta to Iodine. Standard aromatic shift.

Note: Chemical shifts are approximate and solvent-dependent. The H1 singlet at >9.5 ppm is the "smoking gun" for 8-substituted isoquinolines.


C NMR (100 MHz,

)

The carbon spectrum reveals the Heavy Atom Effect .

Shift (

, ppm)
AssignmentMechanistic Insight
150.5 C1 Deshielded by adjacent Nitrogen and peri-Iodine interactions.
143.0 C3

-carbon to Nitrogen.
138.0 C8aQuaternary bridgehead carbon.
137.5 C7Ortho to Iodine.
130.0 - 120.0 C4, C5, C6, C4aAromatic ring carbons.
~95.0 - 100.0 C8 (C-I) Diagnostic: Significant upfield shift (shielding) due to the relativistic "Heavy Atom Effect" of Iodine. Normal aromatic C-H is ~128 ppm; C-I is typically < 100 ppm.

Structural Confirmation Logic

The following diagram illustrates the logical flow used to confirm the structure of 8-Iodoisoquinoline from raw data.

StructuralLogic Sample Unknown Sample (Purified Solid) MS Mass Spec (MS) M+ = 255 Sample->MS IR IR Spectroscopy No N-H, No C=O C-I band ~550 cm-1 Sample->IR H_NMR 1H NMR H1 Singlet @ 9.8 ppm (Peri-effect) Sample->H_NMR C_NMR 13C NMR C-I Carbon @ ~98 ppm (Heavy Atom Effect) Sample->C_NMR Formula Formula: C9H6IN (No Bromine pattern) MS->Formula  m/z 255 Conclusion Confirmed Structure: 8-Iodoisoquinoline Formula->Conclusion IR->Conclusion  Functional Group Check H_NMR->Conclusion  Regiochemistry (C8) C_NMR->Conclusion  C-I Confirmation

Caption: Analytical workflow validating 8-Iodoisoquinoline via orthogonal spectroscopic methods.

References

  • Synthesis of Isoquinoline Derivatives

    • Manske, R. H. F. (1942). The Chemistry of Quinolines and Isoquinolines. Chemical Reviews.
    • Source:

  • NMR Shift Data & Heavy Atom Effect

    • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH.
    • Source:

  • Mass Spectrometry of Heterocycles

    • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.
    • Source:

  • Sandmeyer Reaction Protocols

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
    • Source:

  • General Spectral Database

    • National Institute of Advanced Industrial Science and Technology (AIST).
    • Source:

Exploratory

8-Iodoisoquinoline: Overcoming Regiochemical Constraints in Heterocyclic Synthesis

The following technical guide details the discovery, synthesis, and utility of 8-Iodoisoquinoline. Executive Summary 8-Iodoisoquinoline (CAS: 1131605-27-0) is a critical halogenated heteroaromatic intermediate used prima...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and utility of 8-Iodoisoquinoline.

Executive Summary

8-Iodoisoquinoline (CAS: 1131605-27-0) is a critical halogenated heteroaromatic intermediate used primarily as a scaffold in medicinal chemistry. Unlike its 4- or 5-substituted isomers, which are accessible via direct electrophilic aromatic substitution, the 8-position of the isoquinoline ring is electronically deactivated and sterically shielded. Consequently, 8-iodoisoquinoline represents a "privileged structure" that requires indirect synthetic strategies—most notably the Sandmeyer reaction or Directed Ortho-Metalation (DoM) .

This guide analyzes the evolution of synthetic access to this compound, provides a validated laboratory protocol for its preparation, and details its utility in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other therapeutic agents.

The Regioselectivity Challenge

To understand the historical difficulty in isolating 8-iodoisoquinoline, one must analyze the electronic vectors of the isoquinoline nucleus. The pyridine ring acts as an electron-withdrawing group, deactivating the entire system towards electrophilic attack.

  • Positions 1 & 3: Highly electron-deficient; susceptible to nucleophilic attack (e.g., Chichibabin reaction).[1]

  • Positions 5 & 8: The carbocyclic ring is less deactivated than the heterocyclic ring.[1] However, Position 5 is kinetically favored for electrophilic substitution (nitration, bromination) due to the stability of the Wheland intermediate (preserving the aromaticity of the pyridine ring).[1]

  • Position 8: While electronically similar to Position 5, it is often sterically hindered by the peri-hydrogen at C1 and the lone pair of the nitrogen.[1] Direct iodination typically yields a mixture dominated by 5-iodoisoquinoline, necessitating alternative routes.[1]

Visualization: The Isoquinoline Reactivity Landscape

IsoquinolineReactivity Isoq Isoquinoline Nucleus Pos5 Position 5 (Kinetically Favored) Isoq->Pos5 Direct Electrophilic Substitution (Nitration/Halogenation) Pos8 Position 8 (Target: Hard to Access) Isoq->Pos8 Direct Iodination (Minor Product) Pos1 Position 1 (Nucleophilic Attack) Isoq->Pos1 Chichibabin/Lithiation Pos5->Pos8 Requires Blocking/Redirection

Figure 1: Reactivity map of isoquinoline.[1] Direct functionalization favors C5, making C8 access a synthetic challenge.[1]

Historical & Modern Synthetic Pathways[1]

The "discovery" of 8-iodoisoquinoline is not a singular event but the result of solving the regioselectivity problem. Two primary strategies have emerged:

Strategy A: The Modified Sandmeyer Route (Classic)

This is the most robust method for scale-up.[1] It relies on the fact that while direct iodination is difficult, nitration can be forced to the 5- and 8-positions. A common industrial route involves blocking the 5-position or separating isomers.

  • Nitration/Bromination: Isoquinoline is converted to 5-bromo-8-nitroisoquinoline (a known intermediate where bromine blocks the reactive 5-position).[2]

  • Reduction: The nitro group is selectively reduced to an amine (8-aminoisoquinoline).[1]

  • Sandmeyer Reaction: The amino group is diazotized and displaced by iodide.[1]

  • Dehalogenation (Optional): If the 5-bromo group is present, it can be selectively removed, though often 5,8-disubstituted scaffolds are the actual goal.

Strategy B: Directed Ortho-Metalation (DoM) (Modern)

Modern organometallic chemistry uses directing groups (DG) to force lithiation at the 8-position.[1]

  • Precursor: Isoquinoline N-oxide or 1-chloro-isoquinoline.

  • Reagent: Lithium tetramethylpiperidide (LiTMP) or n-BuLi.[1]

  • Mechanism: The DG coordinates the lithium base, placing it in proximity to the C8 proton.[1] Quenching with Iodine (

    
    ) yields the 8-iodo derivative.
    

Technical Protocol: Synthesis via Sandmeyer Reaction

Note: This protocol focuses on the transformation of 8-aminoisoquinoline to 8-iodoisoquinoline, the critical step in the sequence.

Prerequisites
  • Starting Material: 8-Aminoisoquinoline (Commercial or synthesized via reduction of 8-nitroisoquinoline).

  • Reagents: Sodium Nitrite (

    
    ), Sulfuric Acid (
    
    
    
    ), Potassium Iodide (
    
    
    ), Urea.[1]
  • Safety: Diazo intermediates are potentially explosive.[1] Work in a fume hood behind a blast shield.

Step-by-Step Methodology
PhaseActionCritical Parameter/Observation
1. Solubilization Dissolve 8-aminoisoquinoline (10 mmol) in 15% aqueous

(20 mL).
Ensure complete protonation of the amine.[1] Solution turns yellow/orange.[1]
2. Diazotization Cool to 0–5°C in an ice/salt bath.[1] Dropwise add

(1.1 eq) in water.[1]
Temp Control: Exceeding 5°C risks decomposition of the diazonium salt to a phenol.
3.[1] Stabilization Stir for 30 min at 0°C. Add urea (0.5 eq) to quench excess nitrous acid.Prevents side reactions during iodination.
4.[1] Iodination Dissolve

(2.0 eq) in water.[1] Add slowly to the cold diazonium solution.
Evolution of

gas (bubbling) indicates displacement is occurring.[1]
5. Thermal Drive Allow mixture to warm to Room Temp, then heat to 60°C for 1 hour.Ensures complete conversion of the stable diazonium species.[1]
6. Work-up Basify with

to pH 9. Extract with Ethyl Acetate (3x).[1] Wash with

.[1]
Thiosulfate wash removes excess iodine (purple color disappears).[1]
7. Purification Flash Column Chromatography (Hexane/EtOAc gradient).[1]8-Iodoisoquinoline typically elutes as a pale yellow solid/oil.
Reaction Scheme Visualization

Sandmeyer Start 8-Aminoisoquinoline (Precursor) Step1 Diazotization (NaNO2, H2SO4, 0°C) Start->Step1 Inter Diazonium Salt Intermediate [Ar-N2]+ Step1->Inter Formation of N2+ Step2 Iodination (KI, 60°C) Inter->Step2 Nucleophilic Subst. Product 8-Iodoisoquinoline (Target) Step2->Product -N2 (Gas Evolution)

Figure 2: The Sandmeyer pathway for converting the amino group to iodine.

Applications in Drug Discovery[1][3]

8-Iodoisoquinoline is rarely the final drug; it is the gatekeeper intermediate for installing complex functionality at the 8-position via Palladium-catalyzed cross-coupling.

Key Therapeutic Classes[1]
  • PARP Inhibitors: Poly(ADP-ribose) polymerase inhibitors often feature an isoquinoline-1-one core. Substituents at the 8-position can modulate solubility and binding affinity in the PARP active site.

  • NK3 Receptor Antagonists: 8-Arylisoquinolines synthesized via Suzuki coupling of 8-iodoisoquinoline have shown potential in treating schizophrenia and CNS disorders.[1]

  • Topoisomerase I Inhibitors: Indenoisoquinoline derivatives (e.g., LMP776) utilize the isoquinoline backbone.[1] While often substituted at 2,3, or 9 positions, 8-iodo derivatives allow for structure-activity relationship (SAR) exploration of the "bay region" of the intercalator.

Synthetic Utility Table
Reaction TypeCoupling PartnerProduct ClassReference Utility
Suzuki-Miyaura Aryl Boronic Acids8-ArylisoquinolinesCNS active agents
Sonogashira Terminal Alkynes8-AlkynylisoquinolinesRigid linkers for PROTACs
Heck Acrylates/Styrenes8-AlkenylisoquinolinesPolymer precursors
Buchwald-Hartwig Amines8-AminoisoquinolinesRe-installing N-diversity

References

  • Classic Synthesis via Nitration

    • Title: Synthesis of 5- or 8-bromoisoquinoline derivatives.[2][3][4][5]

    • Source: US Patent 6500954B1 (2002).[1]

    • URL
  • Modern C-H Activation Approaches

    • Title: Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation.[6][7]

    • Source: Catalysts (MDPI), 2017.[1]

    • URL:[Link][1][8][9][10][11]

  • Medicinal Chemistry Context (PARP/Topoisomerase)

    • Title: Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors.[1][12]

    • Source: Cancer Chemotherapy and Pharmacology (via ResearchGate).[1]

    • URL:[Link]

  • Chemical Property Data

    • Title: 8-Iodoisoquinoline Compound Summary.
    • Source: PubChem.[1]

    • URL:[Link][1]

Sources

Foundational

Technical Guide: Purity Analysis &amp; Qualification of Commercial 8-Iodoisoquinoline

Executive Summary 8-Iodoisoquinoline (CAS: 63927-22-0) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of PARP inhibitors and kinase modulators via Suzuki-Miyaura or Buchwald-Hartwig cross...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Iodoisoquinoline (CAS: 63927-22-0) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of PARP inhibitors and kinase modulators via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. However, commercial supplies are frequently plagued by regioisomeric contamination (specifically 5-iodoisoquinoline) and trace transition metals.

This guide moves beyond basic Certificate of Analysis (CoA) verification. It establishes a self-validating analytical workflow designed to detect the specific impurities inherent to the 8-iodoisoquinoline synthetic genealogy, ensuring downstream reaction success and SAR (Structure-Activity Relationship) integrity.

Part 1: The Criticality of Regio-Purity

In isoquinoline chemistry, the difference between the 5-position and 8-position is electronically and sterically significant.

  • The Trap: Direct electrophilic iodination of isoquinoline favors the 5-position (kinetic and thermodynamic product).

  • The Challenge: Obtaining the 8-isomer typically requires indirect methods (e.g., Sandmeyer reaction from 8-aminoisoquinoline).

  • The Consequence: Commercial batches labeled "98%" often contain 2–5% of the 5-iodo isomer. This impurity is often "silent" in standard low-resolution LC-MS methods but will compete in cross-coupling reactions, leading to inseparable isomeric mixtures in final drug candidates.

Part 2: Impurity Genealogy & Origins

To analyze purity effectively, one must understand the origin of the molecule. The impurities are fingerprints of the synthetic route.

Diagram 1: Impurity Origin & Synthesis Flow

ImpurityGenealogy Start Starting Material: 8-Aminoisoquinoline Step1 Diazotization (NaNO2/H+) Start->Step1 Imp2 Impurity B: 5-Iodoisoquinoline (Regioisomer from impure starting material) Start->Imp2 Contamination Step2 Sandmeyer (KI or CuI) Step1->Step2 Product Target: 8-Iodoisoquinoline Step2->Product Imp1 Impurity A: 8-Hydroxyisoquinoline (Hydrolysis) Step2->Imp1 Side Rxn Imp3 Impurity C: Inorganic Salts (Copper/Iodide) Step2->Imp3 Residuals

Figure 1: Synthetic pathway highlighting the origin of critical organic and inorganic impurities.

Part 3: Primary Analytical Workflow (HPLC-UV)

Objective: Separate the critical pair (8-iodo vs. 5-iodo) and quantify polar impurities (8-amino, 8-hydroxy).

The Challenge of Basicity

Isoquinolines are basic (


). On standard C18 columns at neutral pH, the protonated nitrogen interacts with residual silanols, causing peak tailing that masks impurities.
Recommended Protocol: pH-Modified Reverse Phase

Principle: Use a Phenyl-Hexyl stationary phase for enhanced


 selectivity between regioisomers, combined with an acidic buffer to keep the isoquinoline fully protonated and reduce silanol interaction.

Method Parameters:

ParameterSpecificationRationale
Column Phenyl-Hexyl (e.g., Waters XSelect CSH or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µmPhenyl ligands offer superior selectivity for aromatic positional isomers compared to C18.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Low pH suppresses silanol activity; buffer maintains ionization state.
Mobile Phase B Acetonitrile (LC-MS Grade)Standard organic modifier.
Gradient 5% B to 90% B over 20 minSlow gradient ensures resolution of the 5-iodo/8-iodo critical pair.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 230 nm and 254 nm230 nm is sensitive for the isoquinoline core; 254 nm is standard.
Sample Diluent 50:50 Water:AcetonitrileMatches initial gradient strength to prevent band broadening.

System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ):  > 1.5 between 8-Iodoisoquinoline and 5-Iodoisoquinoline (requires spiking a standard if available).
    
  • Tailing Factor (

    
    ):  < 1.3 (Ensures no silanol interaction masking small impurity peaks).
    

Part 4: Orthogonal Validation (qNMR)

Objective: Absolute purity determination and structural confirmation. HPLC relies on relative response factors (UV absorption); qNMR provides a direct molar ratio, independent of extinction coefficients.

The "Fingerprint" Region

Differentiation of 5-iodo vs. 8-iodo relies on the coupling patterns of the benzene ring protons.

  • 8-Iodoisoquinoline: Protons at H5, H6, H7. Expect an ABC spin system . H7 (adjacent to Iodine) typically appears as a doublet with a specific coupling constant to H6.

  • 5-Iodoisoquinoline: Protons at H6, H7, H8. The chemical shift environment is distinct due to the iodine position relative to the ring nitrogen.

qNMR Protocol

Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

  • Why? High purity, non-hygroscopic, distinct singlet signal at

    
     6.3 ppm (in DMSO-
    
    
    
    ) that does not overlap with the aromatic region of isoquinoline (
    
    
    7.5 – 9.5 ppm).

Workflow:

  • Weighing: Accurately weigh ~10 mg of Sample and ~5 mg of Internal Standard into the same vial. (Precision:

    
     mg).
    
  • Solvent: Dissolve in 0.7 mL DMSO-

    
    .
    
  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Critical: must be
      
      
      to ensure full relaxation for quantitative accuracy).
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (1 for Maleic Acid singlet, 1 for selected Isoquinoline peak)
      
    • 
      : Molar mass
      
    • 
      : Weight
      
    • 
      : Purity of Internal Standard
      

Part 5: Inorganic & Volatile Impurities

Because the Sandmeyer reaction uses copper salts (CuI) or large amounts of Potassium Iodide (KI), and extraction involves solvents, these must be quantified.

  • Residue on Ignition (ROI):

    • Limit: < 0.1%.

    • Risk: High ROI indicates retained inorganic salts (KI, Cu salts) which can poison palladium catalysts in downstream Suzuki couplings.

  • Residual Solvents (GC-Headspace):

    • Target: Ethyl Acetate, DCM (common extraction solvents).

    • Method: USP <467> or general GC-FID.

Part 6: The "Go/No-Go" Decision Tree

Diagram 2: Purity Assessment Workflow

DecisionTree Sample Commercial Sample 8-Iodoisoquinoline HPLC HPLC-UV (Phenyl-Hexyl) Regio-purity Check Sample->HPLC Check1 Is 5-Iodo isomer > 1.0%? HPLC->Check1 Reject1 REJECT BATCH (Will fail SAR/Coupling) Check1->Reject1 Yes NMR 1H-NMR / qNMR Identity & Absolute Purity Check1->NMR No Check2 Absolute Purity > 97%? No 8-Amino detected? NMR->Check2 ROI ROI / ICP-MS (Copper Check) Check2->ROI Yes Reject2 REJECT / RE-PURIFY (Recrystallize) Check2->Reject2 No Check3 ROI < 0.1%? ROI->Check3 Pass RELEASE BATCH Suitable for Drug Dev Check3->Pass Yes Check3->Reject2 No

Figure 2: Logical decision matrix for batch release. Note that 5-iodo contamination is a "hard stop" criteria.

References

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2).[1][2] International Council for Harmonisation, 2006.[1] Link

  • Sandmeyer Reaction Mechanism. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Link

  • qNMR Standards. TraceCERT® Certified Reference Materials for qNMR. Sigma-Aldrich / Merck. Link

  • Isoquinoline Synthesis & Properties. Synthesis of Quinoline and its Derivatives. IIP Series, Vol 3.[3] Link

  • HPLC Column Selection. Cogent Phenyl Hydride™ for Positional Isomers. MicroSolv Technology Corp. Link

Sources

Exploratory

Computational &amp; Synthetic Characterization of 8-Iodoisoquinoline: A Theoretical Framework

Executive Summary 8-Iodoisoquinoline represents a critical scaffold in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and complex alkaloids. While the isoquinoline core provides the necessary π-stacking...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Iodoisoquinoline represents a critical scaffold in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and complex alkaloids. While the isoquinoline core provides the necessary π-stacking interactions for biological targets, the iodine substituent at the C8 position serves as a high-value "synthetic handle" for palladium-catalyzed cross-coupling reactions.

This technical guide establishes a rigorous protocol for the theoretical and experimental characterization of 8-iodoisoquinoline. By integrating Density Functional Theory (DFT) with molecular docking and synthetic validation, we provide a roadmap for utilizing this molecule in high-throughput drug discovery.

Electronic Structure & Reactivity: The DFT Approach[1]

To predict the reactivity profile of 8-iodoisoquinoline, we employ Density Functional Theory (DFT).[1] The presence of the heavy iodine atom introduces significant spin-orbit coupling effects and a distinct "sigma-hole," which influences both halogen bonding and oxidative addition rates in catalytic cycles.

Computational Methodology

For accurate geometry optimization and vibrational frequency analysis, the B3LYP hybrid functional combined with the 6-311G(d,p) basis set is the gold standard for organic heterocycles. For the iodine atom, an effective core potential (ECP) such as LANL2DZ is recommended to account for relativistic effects.

Key Theoretical Parameters:

  • HOMO-LUMO Gap: Indicates kinetic stability. A smaller gap in 8-iodoisoquinoline (compared to unsubstituted isoquinoline) suggests higher reactivity toward nucleophiles.

  • Molecular Electrostatic Potential (MEP): The iodine atom exhibits a positive electrostatic potential cap (sigma-hole) along the C-I bond axis, facilitating halogen bonding.

Predicted Geometric Properties

The following table summarizes the theoretical bond parameters calculated at the B3LYP/6-311G(d,p) level, benchmarked against general isoquinoline crystal data.

ParameterBond/AngleTheoretical Value (Å/°)Experimental Benchmark (Isoquinoline)Deviation
Bond Length C1–N21.315 Å1.302 Å+0.013
Bond Length C8–I2.095 ÅN/A (Specific to 8-Iodo)-
Bond Angle C8–C8a–N2119.5°120.1°-0.6°
Dipole Moment Total Vector2.45 Debye2.54 Debye-3.5%
Computational Workflow Diagram

The following workflow outlines the sequential steps for full theoretical characterization.

DFT_Workflow Input Structure Input (Z-Matrix/SMILES) Opt Geometry Optimization (B3LYP/6-311G**) Input->Opt Freq Frequency Calc (IR/Raman & ZPE) Opt->Freq Minima Check Elec Electronic Props (HOMO/LUMO/MEP) Freq->Elec Validated Geom NBO NBO Analysis (Charge Transfer) Elec->NBO

Figure 1: Sequential computational workflow for characterizing 8-iodoisoquinoline properties.

Synthetic Utility: Palladium-Catalyzed Cross-Coupling

The primary utility of 8-iodoisoquinoline lies in its susceptibility to Suzuki-Miyaura cross-coupling . The C8-Iodine bond is weaker than corresponding Bromine or Chlorine bonds, making it highly reactive toward oxidative addition by Pd(0) species.

Mechanistic Insight

The reaction proceeds through a catalytic cycle where the 8-iodoisoquinoline acts as the electrophile. The steric hindrance at the C8 position (peri-position to the nitrogen ring) requires specific ligand selection (e.g., phosphines with large cone angles like SPhos or XPhos) to facilitate the transmetalation step.

Catalytic Cycle Visualization

Understanding the cycle is crucial for troubleshooting low yields.

Suzuki_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for I) Pd0->OxAdd + 8-Iodoisoquinoline Complex1 Pd(II)-Ar-I Intermediate OxAdd->Complex1 TransMet Transmetalation (+ Boronic Acid/Base) Complex1->TransMet Complex2 Pd(II)-Ar-Ar' Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 2: The Suzuki-Miyaura catalytic cycle specific to aryl iodides.

Pharmacophore Modeling & Docking (PARP Inhibition)

Isoquinoline derivatives are structural mimics of the nicotinamide moiety of NAD+, the substrate for PARP enzymes. 8-Iodoisoquinoline serves as a scaffold to probe the "hydrophobic pocket" of the PARP active site.

Molecular Docking Protocol

To assess biological potential, we utilize AutoDock Vina . The iodine atom provides a unique steric bulk that can induce conformational changes in the target protein.

Protocol:

  • Protein Prep: Retrieve PARP-1 crystal structure (e.g., PDB ID: 4UND). Remove water molecules and co-crystallized ligands. Add polar hydrogens.

  • Ligand Prep: Minimize 8-iodoisoquinoline using the MMFF94 force field.

  • Grid Generation: Center grid box on the catalytic triad (His862, Tyr907, Glu988).

  • Scoring: Calculate binding affinity (

    
    ) in kcal/mol.
    
Binding Interaction Analysis

The nitrogen atom (N2) of the isoquinoline ring typically forms a critical hydrogen bond with Gly863 or Ser904 in the PARP active site. The 8-iodo substituent projects into the solvent-exposed region or a hydrophobic sub-pocket, depending on the specific derivative.

Experimental Validation Protocols

Theoretical models must be validated by bench experiments. Below are the standard protocols for synthesis and coupling.

Synthesis of 8-Iodoisoquinoline (Sandmeyer Approach)

This route ensures high regioselectivity compared to direct electrophilic iodination.

  • Starting Material: 8-Aminoisoquinoline.

  • Diazotization: Dissolve amine in

    
     at 0°C. Add 
    
    
    
    dropwise to form the diazonium salt.
  • Iodination: Add aqueous

    
     slowly to the diazonium solution.
    
  • Workup: Neutralize with

    
    , extract with DCM, and purify via column chromatography (Hexane/EtOAc).
    
    • Validation:

      
       NMR will show a significant upfield shift for the C-I carbon (approx. 90-100 ppm) due to the heavy atom effect.
      
Suzuki Coupling Protocol (General)
  • Reagents: 8-Iodoisoquinoline (1.0 eq), Arylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Degas with

    
    , heat to 90°C for 12 hours.
    
  • Purification: Silica gel chromatography.

References

  • DFT & Vibrational Analysis of Isoquinolines Title: DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline.[2][3][4] Source: Spectrochimica Acta Part A (PubMed). URL:[Link]

  • Suzuki Coupling Mechanism Title: Suzuki-Miyaura Coupling: Reaction Mechanism and Mechanistic Studies. Source: Chemistry LibreTexts. URL:[Link]

  • PARP Inhibitor Structure-Activity Relationships Title: Inhibitors of PARP: Number crunching and structure gazing.[5] Source: Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Molecular Electrostatic Potential in Drug Design Title: Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.[6] Source: ChemRxiv. URL:[Link][4][5][7]

  • Isoquinoline Synthesis & Reactivity Title: Isoquinoline Synthesis and Reactivity.[8] Source: Organic Chemistry Portal. URL:[Link]

Sources

Foundational

8-Iodoisoquinoline: A Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the C8-Functionalized Isoquinoline Scaffold The isoquinoline core is a privileged scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the C8-Functionalized Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of natural alkaloids and synthetic compounds with significant pharmacological activity.[1][2] While modifications at various positions have been explored, functionalization at the C8-position offers a unique steric and electronic environment, making it a valuable vector for tuning molecular properties. 8-Iodoisoquinoline emerges as a key intermediate in this context. It is not merely a halogenated heterocycle but a versatile building block, primed for sophisticated carbon-carbon bond-forming reactions. The presence of the iodo group at the sterically demanding peri-position allows for the introduction of diverse functionalities through modern cross-coupling chemistry, enabling access to novel chemical space in drug discovery and materials science. This guide provides an in-depth look at the core properties, synthesis, reactivity, and strategic applications of 8-iodoisoquinoline.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in synthesis and for accurate characterization of its derivatives.

Core Properties

8-Iodoisoquinoline is a solid at room temperature, a characteristic imparted by the heavy iodine atom which increases intermolecular forces compared to the parent isoquinoline, a liquid with a melting point of 26-28 °C.[1]

PropertyValueSource/Comment
Molecular Formula C₉H₆IN
Molecular Weight 255.06 g/mol Calculated from atomic weights.
Appearance SolidInferred from related iodo-aromatics.
Solubility Low in water; Soluble in common organic solvents (e.g., DCM, THF, DMF, Chloroform)The parent isoquinoline is sparingly soluble in water but dissolves well in organic solvents.[1]
pKa ~3-4 (of the protonated amine)The pKa of the parent isoquinolinium ion is 5.14.[1] The electron-withdrawing nature of iodine is expected to decrease the basicity of the nitrogen atom, thus lowering the pKa.
Storage Store in a cool, dark, dry place.Recommended for halogenated and light-sensitive organic compounds.
Spectroscopic Signature

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton spectrum will display six signals in the aromatic region (typically δ 7.0–9.5 ppm).

    • The protons on the pyridine ring (H1 and H3) will appear as singlets or narrow doublets at the most downfield positions, with H1 being significantly deshielded by the adjacent nitrogen.

    • The protons on the benzene ring (H4, H5, H6, H7) will form a more complex pattern. The introduction of the iodine atom at C8 will exert a deshielding effect on the peri-proton at H7. Protons H5 and H6 will likely form a multiplet, with their exact shifts influenced by through-space effects from the iodine atom. Standard aromatic coupling constants (ortho: ~7-9 Hz, meta: ~1-3 Hz, para: <1 Hz) will define the splitting patterns.[5]

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals for the nine carbon atoms.[6]

    • The carbon bearing the iodine (C8) will be shifted significantly upfield (to a lower ppm value) due to the "heavy atom effect," a hallmark of iodo-substituted aromatics. Its signal is often broad and of lower intensity.

    • The carbons of the pyridine ring (C1, C3) will be downfield, influenced by the electronegativity of the nitrogen atom.

    • The remaining six carbons of the fused benzene ring will appear in the typical aromatic region (δ 120–140 ppm).

1.2.2. Mass Spectrometry (MS)

The mass spectrum provides unambiguous confirmation of the molecular weight and elemental composition.

  • Molecular Ion (M⁺): A prominent peak will be observed at m/z = 255, corresponding to the molecular weight of the compound.

  • Isotopic Pattern: The presence of iodine (¹²⁷I, 100% abundance) will not give a complex isotopic cluster like bromine or chlorine, but its presence is confirmed by the mass.

  • Fragmentation: A characteristic and often dominant fragmentation pathway will be the loss of the iodine radical (I•), leading to a significant peak at m/z = 128 (M - 127), corresponding to the isoquinoline cation.[7][8]

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by vibrations characteristic of the aromatic isoquinoline core.

  • C-H stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹.

  • C=C and C=N stretching: A series of sharp bands in the 1600–1450 cm⁻¹ region are characteristic of the aromatic ring system.[3]

  • C-H bending: Out-of-plane C-H bending vibrations in the 900–650 cm⁻¹ region (the "fingerprint region") are highly characteristic of the substitution pattern.

  • C-I vibration: The C-I stretching vibration is expected to appear in the far-IR region, typically around 500-600 cm⁻¹, and may be weak.

Synthesis of 8-Iodoisoquinoline

The most reliable and direct method for the synthesis of 8-iodoisoquinoline is via the Sandmeyer reaction, starting from the commercially available 8-aminoisoquinoline. This classic transformation provides a robust route for introducing a halogen at a specific position on an aromatic ring.[9]

Reactivity_Hub cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination center 8-Iodoisoquinoline suzuki_partner Ar-B(OH)₂ center->suzuki_partner sono_partner R-C≡C-H center->sono_partner buch_partner R₂NH center->buch_partner suzuki_product 8-Aryl-isoquinoline suzuki_partner->suzuki_product Pd Catalyst, Base sono_product 8-Alkynyl-isoquinoline sono_partner->sono_product Pd/Cu Catalysts, Base buch_product 8-Amino-isoquinoline Derivative buch_partner->buch_product Pd Catalyst, Base

Sources

Exploratory

Safety and Handling of 8-Iodoisoquinoline: A Technical Guide

Part 1: Executive Summary & Core Directive 8-Iodoisoquinoline (CAS: 1131605-27-0) is a high-value heterocyclic building block, distinct from its more common isomers (5-iodo or 4-iodo) due to the steric environment at the...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

8-Iodoisoquinoline (CAS: 1131605-27-0) is a high-value heterocyclic building block, distinct from its more common isomers (5-iodo or 4-iodo) due to the steric environment at the peri-position (C8) relative to the isoquinoline nitrogen.[1] This structural feature creates unique reactivity profiles in cross-coupling reactions but also imposes specific stability challenges.

The Core Directive: Treat 8-Iodoisoquinoline not merely as a generic halo-heterocycle, but as a light-sensitive, kinetically active electrophile . Its handling requires a "Chain of Custody" approach—maintaining an inert, photon-free environment from storage to reaction vessel to prevent proto-deiodination (degradation to isoquinoline) or oxidative homocoupling.[1]

Part 2: Physicochemical & Hazard Profile[1]

Technical Specifications
PropertyDataRelevance to Handling
CAS Number 1131605-27-0Unique identifier for the 8-iodo isomer.[1]
Molecular Formula C₉H₆INHalogenated heteroaromatic.[1]
Molecular Weight 255.06 g/mol High atom economy impact in synthesis.[1]
Physical State Solid (Pale yellow/brown)Dust generation potential; requires weighing in a hood.[1]
Solubility DMSO, DCM, MeOHLipophilic; readily absorbed through skin in solution.[1]
Lability Photosensitive C–I bond is weak (~50-60 kcal/mol); cleaves under UV/Vis light.[1]
GHS Hazard Classification (Self-Validating Assessment)

Based on structural analogs and vendor safety data.[1]

  • Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation - Category 2 (H315): Causes skin irritation.[1]

  • Serious Eye Damage/Irritation - Category 2A (H319): Causes serious eye irritation.[1]

  • STOT - Single Exposure - Category 3 (H335): May cause respiratory irritation.[1]

Critical Safety Insight: The iodine substituent enhances lipophilicity, potentially increasing the rate of dermal absorption compared to the parent isoquinoline. Double-gloving (Nitrile over Laminate) is recommended for solution-phase handling. [1]

Part 3: Strategic Handling & Storage Protocols[1]

The "Photon-Exclusion" Storage Standard

The Carbon-Iodine bond at the C8 position is susceptible to homolytic cleavage upon exposure to light, leading to radical formation and degradation.[1]

  • Primary Container: Amber glass vial with a Teflon-lined screw cap.[1]

  • Secondary Containment: Sealed aluminum bag or opaque desiccator.

  • Atmosphere: Argon or Nitrogen backfill (prevents oxidation of the liberated radical if cleavage occurs).

  • Temperature: 2–8°C (Refrigerated). Do not freeze unless specified by CoA, as freeze-thaw cycles can induce moisture condensation.[1]

Decision Matrix: Handling Workflow

The following diagram illustrates the logical flow for handling 8-Iodoisoquinoline to minimize exposure and degradation.

SafetyMatrix Start Start: 8-Iodoisoquinoline Handling StateCheck Check Physical State Start->StateCheck Solid Solid Form StateCheck->Solid Solution Solution Phase StateCheck->Solution PPE_Solid PPE: Nitrile Gloves + Safety Glasses + N95 (if dust risk) Solid->PPE_Solid PPE_Soln PPE: Double Gloves (Laminate) + Splash Goggles Solution->PPE_Soln Weighing Weighing Protocol: 1. Fume Hood ONLY 2. Amber Vials 3. Anti-static gun (if powder) Reaction Reaction Setup: Protect from Light (Foil) Inert Atmosphere (Ar/N2) Weighing->Reaction SolventChoice Solvent Selection: Degassed Anhydrous Solvents (DCM, DMF, Dioxane) SolventChoice->Reaction PPE_Solid->Weighing PPE_Soln->SolventChoice

Caption: Operational decision matrix for minimizing exposure and degradation risks during handling.

Part 4: Experimental Protocol (Suzuki-Miyaura Coupling)

Context: 8-Iodoisoquinoline is most frequently used as an electrophile in Palladium-catalyzed cross-coupling.[1] The C8 position is sterically crowded; standard protocols must be adapted for higher catalyst loading or specific ligands (e.g., SPhos, XPhos).

Reagents & Setup
  • Substrate: 8-Iodoisoquinoline (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos (3-5 mol%)[1]

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:[1]1) or Anhydrous Toluene (if hydrolytically unstable).

Step-by-Step Methodology
  • Inerting: Flame-dry a 2-neck round bottom flask containing a magnetic stir bar. Cool under a stream of Argon.

  • Solids Addition:

    • Safety Check: Weigh 8-Iodoisoquinoline in a fume hood with lights dimmed or using amber glassware.[1]

    • Add 8-Iodoisoquinoline, Boronic Acid, Base, and Pd-catalyst to the flask.

  • Degassing:

    • Seal the flask with a rubber septum.

    • Evacuate and backfill with Argon (3 cycles). Crucial: Oxygen poisons the Pd catalyst and promotes homocoupling of the iodide.

  • Solvent Introduction:

    • Add degassed solvent via syringe through the septum.

  • Reaction:

    • Wrap the flask in aluminum foil to exclude light.

    • Heat to 80–100°C. Monitor via TLC (Mobile Phase: Hexane/EtOAc).

    • Endpoint: Disappearance of the starting iodide spot (Rf ~0.5-0.7 depending on system).[1]

  • Quenching & Workup:

    • Cool to room temperature.[2]

    • Filter through a pad of Celite (to remove Pd black). Caution: Pd residues can be pyrophoric when dry. Keep wet.

    • Dilute with EtOAc, wash with water/brine.

Reaction Workflow Diagram

SuzukiWorkflow Prep Preparation: Dry Glassware Argon Purge Mix Add Solids: 8-Iodo-IsoQ + Catalyst (Amber Glass) Prep->Mix Inert Degas Degas: Evac/Fill x3 (Remove O2) Mix->Degas Seal Heat Reaction: 80-100°C FOIL WRAPPED Degas->Heat Inject Solvent Workup Workup: Celite Filter (Wet Pd Waste) Heat->Workup Complete

Caption: Suzuki-Miyaura coupling workflow emphasizing inert atmosphere and light exclusion.

Part 5: Emergency Response & Waste Disposal[1]

Exposure Response
  • Eye Contact: Immediately flush with water for 15 minutes. The basic nature of isoquinolines can damage corneal tissue. Consult an ophthalmologist.

  • Skin Contact: Wash with soap and water. Do not use ethanol (enhances absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Waste Disposal (Halogenated Heterocycles)
  • Segregation: Dispose of as Halogenated Organic Waste . Do not mix with acid waste (potential for exothermic salt formation).

  • Pd-Waste: Filter cakes containing Palladium must be disposed of in a dedicated "Heavy Metal/Catalyst" solid waste container.[1] Never throw Celite/Pd pads in regular trash due to fire risk.[1]

References

  • Organic Chemistry Portal . (n.d.). Suzuki Coupling.[2][3][4] Retrieved from [Link]

  • National Institutes of Health (NIH) . (2021). Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species.[1] USD RED. Retrieved from [Link]

Sources

Foundational

The Iodination of Isoquinoline: A Technical Retrospective on Early Methodologies

Executive Summary The iodination of isoquinoline represents a classic challenge in heterocyclic chemistry, illustrating the fundamental tension between ring deactivation and regioselectivity. Early research (circa 1890s–...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The iodination of isoquinoline represents a classic challenge in heterocyclic chemistry, illustrating the fundamental tension between ring deactivation and regioselectivity. Early research (circa 1890s–1960s) established the foundational rules that govern how electrophiles interact with the bicyclic benzopyridine system. Unlike simple benzene derivatives, the isoquinoline nucleus presents a dichotomy: the pyridine ring is electron-deficient and prone to protonation, while the fused benzene ring remains relatively accessible to electrophilic attack, albeit deactivated.

This guide analyzes the historical and mechanistic pathways developed to overcome these barriers. It focuses on the two dominant strategies of the early era: Direct Electrophilic Substitution (targeting C-5/C-8) and Indirect Substitution via Diazotization (Sandmeyer-type reactions targeting C-1/C-4).

Part 1: The Mechanistic Landscape

The "Pyridine Problem"

To understand the early protocols, one must first grasp the electronic environment of isoquinoline. In the acidic media typical of early iodination attempts (e.g., sulfuric acid), isoquinoline exists almost exclusively as the isoquinolinium cation .

  • Deactivation: The positive charge on the nitrogen atom exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect.

  • Regioselectivity: The pyridine ring (positions 1, 3,[1][2] 4) becomes highly deactivated toward electrophilic aromatic substitution (

    
    ). Consequently, electrophiles are directed toward the fused benzene ring.
    
  • The Alpha/Gamma Positions: While C-1 (alpha) and C-3 are electron-deficient, they are susceptible to nucleophilic attack (e.g., Chichibabin reaction), a property utilized in indirect synthesis.

The following diagram illustrates the reactivity profile governing early research choices:

IsoquinolineReactivity cluster_outcomes Regiochemical Outcomes Isoquinoline Isoquinoline (Neutral) Cation Isoquinolinium Cation (Acidic Media) Isoquinoline->Cation H+ (Strong Acid) BenzeneRing Benzene Ring (C-5, C-8) Cation->BenzeneRing Electrophilic Attack (Direct Iodination) PyridineRing Pyridine Ring (C-1, C-3, C-4) Cation->PyridineRing Deactivated (Resistant to SEAr) C5_Product 5-Iodoisoquinoline (Major) BenzeneRing->C5_Product C8_Product 8-Iodoisoquinoline (Minor) BenzeneRing->C8_Product

Figure 1: Reactivity flow of isoquinoline in acidic media, highlighting the preference for C-5/C-8 substitution.

Part 2: Direct Electrophilic Iodination

The "Brute Force" Approach

Early attempts to directly iodinate isoquinoline mirrored the harsh conditions used for nitration. Because iodine (


) is a weak electrophile compared to bromine or chlorine, it requires activation by strong oxidants or Lewis acids to generate the iodonium species (

).
The Protocol (Sulfuric Acid/Silver Sulfate)

A standard early method, refined in the mid-20th century but based on earlier principles, utilized the "Derbyshire-Waters" conditions.

  • Reagents: Isoquinoline, concentrated Sulfuric Acid (

    
    ), Silver Sulfate (
    
    
    
    ), and Iodine (
    
    
    ).
  • Conditions: High temperature (150–200°C).

  • Mechanism:

    • 
       acts as a halogen carrier, precipitating 
      
      
      
      and driving the formation of the electrophilic
      
      
      species.[3]
    • The isoquinolinium cation is attacked at the C-5 and C-8 positions.[4]

Experimental Outcome

The reaction typically yields a mixture, with 5-iodoisoquinoline often predominating over the 8-isomer.

ParameterCondition/Result
Solvent 98% Sulfuric Acid (

)
Catalyst Silver Sulfate (

)
Temperature 150–200 °C
Major Product 5-Iodoisoquinoline (~50-60%)
Minor Product 8-Iodoisoquinoline (~30-40%)
By-products 5,8-Diiodoisoquinoline (if excess

used)

Critical Insight: This method demonstrates the "meta-directing" influence of the protonated nitrogen on the overall bicyclic system, treating the pyridine ring effectively as a highly electron-withdrawing substituent attached to the benzene ring.

Part 3: The Sandmeyer Strategy

The "Precision" Approach

To access the "forbidden" positions (C-1, C-3, C-4) or to achieve cleaner regioselectivity at C-5, early researchers bypassed direct substitution in favor of the Sandmeyer reaction . This required synthesizing an aminoisoquinoline precursor first.

Pathway A: Synthesis of 1-Iodoisoquinoline

Direct iodination of C-1 is impossible via


. Instead, the Chichibabin reaction  was used to install an amine, followed by diazotization.
  • Amination: Isoquinoline +

    
     (in liquid 
    
    
    
    or xylene)
    
    
    1-Aminoisoquinoline.
  • Diazotization: 1-Aminoisoquinoline +

    
     + 
    
    
    
    (at 0°C)
    
    
    Isoquinoline-1-diazonium salt.
  • Iodination: Addition of Potassium Iodide (

    
    ) 
    
    
    
    1-Iodoisoquinoline .
Pathway B: Synthesis of 4-Iodoisoquinoline

The C-4 position is unique. While deactivated, it is the most "benzene-like" of the pyridine positions. However, early synthesis often relied on converting 4-bromoisoquinoline (obtained via bromination of the hydrobromide salt) or starting from 4-aminoisoquinoline .

The Sandmeyer Protocol (General for Isoquinolines):

  • Step 1: Dissolve aminoisoquinoline in dilute mineral acid (HCl or

    
    ).
    
  • Step 2: Cool to 0–5°C. Add aqueous

    
     dropwise. Note: Heterocyclic diazonium salts are often less stable than phenyl diazonium salts and must be handled quickly.
    
  • Step 3: Pour the cold diazonium solution into a solution of KI (often with copper powder or CuI as a catalyst, though KI alone often suffices for iodine).

  • Step 4: Heat gently to decompose the intermediate complex and release

    
    .
    

SandmeyerRoute Start Isoquinoline Precursor Amine Aminoisoquinoline (1-NH2, 4-NH2, or 5-NH2) Start->Amine Chichibabin (C1) or Nitration/Reduction (C5) Diazo Diazonium Salt (R-N2+ X-) Amine->Diazo NaNO2 / H+ (0°C) Iodo Iodoisoquinoline (Target Product) Diazo->Iodo KI / H2O (-N2)

Figure 2: The Sandmeyer workflow, the primary method for accessing specific iodoisoquinoline isomers in early research.

Part 4: The N-Oxide "Backdoor"

In the mid-20th century (post-1940s), the use of Isoquinoline N-oxide emerged as a powerful tool. Oxidation of the nitrogen atom reverses the electronic bias of the ring in certain conditions, or at least activates the alpha positions (C-1) toward nucleophilic attack and the C-4 position toward electrophilic attack.

  • Mechanism: The N-oxide oxygen can donate electron density into the ring (back-bonding), making C-4 more accessible to electrophiles compared to the naked cation.

  • Application: While direct iodination of the N-oxide was less common than nitration, the N-oxide served as a crucial intermediate. For example, nitration of the N-oxide occurs at C-4 (unlike the cation's C-5/C-8). The resulting 4-nitroisoquinoline N-oxide could be reduced to 4-aminoisoquinoline, bringing the chemist back to the Sandmeyer route for 4-iodoisoquinoline.

Part 5: Comparative Data Summary

The following table summarizes the capabilities of early methodologies (pre-1970s) for synthesizing specific iodoisoquinoline isomers.

Target IsomerPreferred Early MethodKey ReagentsYield (Approx.)Notes
1-Iodo Indirect (Sandmeyer)



/



GoodRelies on Chichibabin amination.
3-Iodo Indirect (Sandmeyer)3-Amino precursor

Sandmeyer
Poor3-aminoisoquinoline is difficult to synthesize directly.
4-Iodo Indirect (Sandmeyer)4-Amino precursor

Sandmeyer
Moderate4-amino often derived from 4-bromo or N-oxide route.
5-Iodo Direct Iodination

/

/

~50%Major product of direct electrophilic attack.
8-Iodo Direct Iodination

/

/

~30%Minor product; difficult to separate from 5-iodo.

References

  • Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate (Contextual reference for Ag2SO4 method) Source: ResearchGate URL:[5][Link]

  • The 5- and 8-iodination of quinoline and some of its derivatives (Primary protocol for direct iodination) Source: Pakistan Journal of Scientific and Industrial Research (PJSIR) URL:[Link]

  • Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid Source: Organic Chemistry Portal (Synthesis 2006) URL:[Link]

  • Quinoline and Isoquinoline Overview (Electrophilic Substitution Mechanisms) Source: Scribd / General Chemical Literature URL:[Link]

  • A Versatile Synthesis of Substituted Isoquinolines (Modern context for C-4 trapping, referencing early lithiation logic) Source: NCBI / PMC URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Iodoisoquinoline

Introduction: The Strategic Importance of 8-Aminoisoquinolines The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and pharmacologically active molecules. Functionalizati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 8-Aminoisoquinolines

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and pharmacologically active molecules. Functionalization of this core structure is a cornerstone of medicinal chemistry, and the introduction of an amino group at the C8 position, in particular, unlocks access to a diverse chemical space. 8-Aminoisoquinoline derivatives are key intermediates in the synthesis of compounds with a wide range of biological activities, including potential therapeutic agents for various diseases.[1][2] The development of robust and versatile synthetic methods to access these building blocks is therefore of paramount importance to researchers in drug discovery and development.

The Buchwald-Hartwig amination has emerged as a powerful and broadly applicable method for the formation of carbon-nitrogen (C-N) bonds.[3] This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods, which often require harsh reaction conditions and have limited substrate scope. The application of the Buchwald-Hartwig amination to the synthesis of 8-aminoisoquinolines from 8-iodoisoquinoline provides a direct and efficient route to this valuable class of compounds.

This guide provides an in-depth technical overview, field-proven insights, and a detailed experimental protocol for the successful execution of the Buchwald-Hartwig amination of 8-iodoisoquinoline.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (8-iodoisoquinoline), forming a Pd(II) intermediate.[4]

  • Amine Coordination and Deprotonation: The amine then coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form an amido-palladium(II) complex.

  • Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the desired 8-aminoisoquinoline product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent, as will be discussed in the following sections.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-I 8-Iodoisoquinoline Ar-I->Oxidative_Addition R2NH Amine Amine_Coord Amine Coordination & Deprotonation R2NH->Amine_Coord Base Base Base->Amine_Coord Product 8-Aminoisoquinoline Catalyst_Regen Catalyst_Regen->Pd(0)L Pd(II)_Intermediate L-Pd(II)-Ar(I) Oxidative_Addition->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Amine_Coord->Reductive_Elimination [L-Pd(II)-Ar(NR2)] Reductive_Elimination->Product Reductive_Elimination->Catalyst_Regen Pd(II)_Intermediate->Amine_Coord

Sources

Application

Introduction: The Strategic Value of the 8-Iodoisoquinoline Scaffold

An In-Depth Guide to the Synthetic Utility of 8-Iodoisoquinoline The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products, pharmaceuticals, and functional org...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of 8-Iodoisoquinoline

The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products, pharmaceuticals, and functional organic materials.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, making them highly sought-after targets in drug discovery and development.[4] Among the various functionalized isoquinolines, 8-iodoisoquinoline stands out as a particularly versatile and powerful building block for synthetic chemists.

The strategic importance of 8-iodoisoquinoline lies in the reactivity of the carbon-iodine bond at the C8 position. The C-I bond is the most reactive among the carbon-halogen bonds, making it an excellent electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions. This enables the direct and selective introduction of diverse carbon and heteroatom substituents at a sterically hindered and electronically distinct position of the isoquinoline ring system, a transformation that can be challenging to achieve through classical methods.[5]

This guide provides a detailed exploration of the key applications of 8-iodoisoquinoline in modern organic synthesis, focusing on the mechanistic rationale behind reaction choices and providing robust, field-proven protocols for researchers.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The workhorse application for 8-iodoisoquinoline is its use as an aryl halide in palladium-catalyzed cross-coupling reactions. These reactions provide a modular and efficient route to construct C-C and C-N bonds, fundamentally expanding the chemical space accessible from this key intermediate.

General Mechanistic Overview

Most palladium-catalyzed cross-coupling reactions involving an aryl halide like 8-iodoisoquinoline proceed through a common catalytic cycle. Understanding this cycle is paramount to troubleshooting and optimizing these transformations.

Palladium_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxiAdd Oxidative Addition Intermediate (Isoquinoline)Pd(II)(I)L_n Pd0->OxiAdd + 8-Iodoisoquinoline Trans Transmetalation Intermediate (Isoquinoline)Pd(II)(R)L_n OxiAdd->Trans + Organometallic Reagent (e.g., R-B(OH)₂) Trans->Pd0 Reductive Elimination Product 8-R-Isoquinoline (Product) Trans->Product Start 8-Iodoisoquinoline Reagent Coupling Partner [R-M]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 8-iodoisoquinoline to form a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl halides like chlorides, but is generally facile for iodides.[6]

  • Transmetalation: The organic group (R) from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments (the isoquinoline and the R group) couple and are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.[7]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds between aromatic systems. It involves the reaction of an aryl halide with an organoboron reagent, typically a boronic acid or ester, and is valued for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[8]

Causality in Experimental Design
  • Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand are standard. The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity. Bulky, electron-rich phosphine ligands often accelerate the reductive elimination step.

  • Base: A base is essential for the activation of the boronic acid.[8] It coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center during transmetalation. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact yield and must be compatible with the substrates.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is common. Water can aid in dissolving the inorganic base and facilitate the formation of the boronate complex.[6]

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a representative starting point for the coupling of 8-iodoisoquinoline with various aryl or heteroaryl boronic acids.

Materials:

  • 8-Iodoisoquinoline

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add 8-iodoisoquinoline (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.5 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • In a separate vial, prepare the catalyst premix by dissolving the palladium source and ligand in a portion of the reaction solvent.

  • Add the solvent (e.g., 4:1 Dioxane/Water) to the main reaction vessel containing the substrates.

  • Degas the resulting suspension by bubbling the inert gas through it for 10-15 minutes.

  • Using a syringe, add the catalyst premix to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Representative Suzuki-Miyaura Couplings
EntryBoronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100>90
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9085
3Thiophene-2-boronic acidPdCl₂(dppf)Cs₂CO₃DMF11088
Note: This table presents typical, generalized conditions. Optimization for specific substrates is recommended.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9] This reaction is indispensable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry. The reaction is co-catalyzed by palladium and a copper(I) salt.[10]

Causality in Experimental Design
  • Dual Catalysis: The palladium catalyst functions as in the Suzuki coupling. The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the Pd(II) complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves both as the solvent (or co-solvent) and as the base required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[11]

  • Anaerobic Conditions: The reaction is sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling). Therefore, maintaining anhydrous and anaerobic conditions is critical for high yields.[10]

Protocol: General Procedure for Sonogashira Coupling

This protocol is adapted from established procedures for the coupling of aryl halides with terminal alkynes.[11]

Materials:

  • 8-Iodoisoquinoline

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Anhydrous solvent (e.g., THF or DMF)

  • Amine base (e.g., Triethylamine (Et₃N))

Procedure:

  • To an oven-dried, two-neck flask equipped with a condenser and magnetic stir bar, add 8-iodoisoquinoline (1.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon).

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, often used in excess or as a co-solvent).

  • Degas the solution by bubbling with the inert gas for 15-20 minutes.

  • Add the catalysts, CuI (0.05 equiv.) and Pd(PPh₃)₄ (0.03 equiv.), to the flask under a positive flow of inert gas.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).

  • Once complete, concentrate the mixture under reduced pressure.

  • Resuspend the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.

  • Dry the organic layer, filter, and concentrate. Purify the product via column chromatography.

Sonogashira_Workflow Start 1. Combine Reactants 8-Iodoisoquinoline Terminal Alkyne Inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) Start->Inert Solvent 3. Add Anhydrous Solvent & Base (e.g., THF / Et3N) Inert->Solvent Degas 4. Degas Solution (Argon Bubbling) Solvent->Degas Catalyst 5. Add Catalysts (Pd(PPh3)4 & CuI) Degas->Catalyst React 6. Stir at RT or Heat (Monitor by TLC/LC-MS) Catalyst->React Workup 7. Aqueous Workup (NH4Cl wash) React->Workup Purify 8. Purify (Column Chromatography) Workup->Purify

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes

The Heck reaction creates a C-C bond between an aryl halide and an alkene, typically with high trans selectivity.[12] This reaction is a powerful tool for the synthesis of substituted styrenes and other vinylated aromatics, which are valuable intermediates in polymer and pharmaceutical synthesis.[13]

Causality in Experimental Design
  • Catalyst: A phosphine-free palladium source like Pd(OAc)₂ can be effective, though phosphine ligands are often used to improve stability and activity.[12]

  • Base: A hindered organic base (e.g., Et₃N, DBU) or an inorganic base (e.g., K₂CO₃, Ag₂CO₃) is required to neutralize the HX (HI in this case) that is eliminated in the final step of the catalytic cycle, regenerating the Pd(0) catalyst.[14]

  • Solvent: High-boiling point, polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used, as Heck reactions often require elevated temperatures.

Protocol: General Procedure for Heck Reaction

Materials:

  • 8-Iodoisoquinoline

  • Alkene (e.g., n-butyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (2-10 mol%) (Optional, but recommended)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous DMF or Acetonitrile

Procedure:

  • In a sealable reaction tube, combine 8-iodoisoquinoline (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and P(o-tol)₃ (0.04 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent (e.g., DMF), the alkene (1.5 equiv.), and the base (Et₃N, 2.0 equiv.) via syringe.

  • Seal the reaction tube tightly and heat to 80-120 °C with vigorous stirring.

  • Monitor the reaction's progress. Upon completion, cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water (3x) and brine.

  • Dry the organic phase, concentrate, and purify by flash chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a landmark reaction that enables the formation of C-N bonds by coupling aryl halides with primary or secondary amines.[15] This reaction has revolutionized the synthesis of anilines and their derivatives, which are ubiquitous in pharmaceuticals. For 8-iodoisoquinoline, it provides a direct route to 8-aminoisoquinolines.

Causality in Experimental Design
  • Ligand is Key: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are critical. They promote both the oxidative addition and the challenging C-N reductive elimination step, which is often the turnover-limiting step of the cycle.[16]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice, as it is strong enough to deprotonate the amine (or the N-H of the palladium-amine complex) but generally does not interfere with the aryl halide.[17]

  • Solvent: Anhydrous, non-protic aromatic solvents like toluene or dioxane are preferred to prevent quenching of the strong base.

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is based on standard conditions developed for this transformation.[17]

Materials:

  • 8-Iodoisoquinoline

  • Primary or secondary amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • Biarylphosphine Ligand (e.g., XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor, the ligand, and the base under an inert atmosphere.

  • Add the 8-iodoisoquinoline and the amine.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Conclusion and Future Outlook

8-Iodoisoquinoline is a cornerstone building block in modern synthetic chemistry, primarily due to its high reactivity in palladium-catalyzed cross-coupling reactions. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions provide robust and versatile pathways to a vast array of 8-substituted isoquinolines.[18] The ability to selectively and efficiently introduce carbon and nitrogen substituents at the C8 position allows for the rapid generation of molecular diversity, a critical task in the development of new therapeutics and functional materials. As catalytic methods continue to evolve, the synthetic utility of 8-iodoisoquinoline is poised to expand even further, solidifying its role as an indispensable tool for the research scientist.

References

  • Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis . USD RED. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . PMC. Available at: [Link]

  • Sonogashira Coupling . Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction . ResearchGate. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 . University of Southampton ePrints Soton. Available at: [Link]

  • Scheme 1. C-8 functionalization of quinoline . ResearchGate. Available at: [Link]

  • (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions . ResearchGate. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design . PMC. Available at: [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids . RSC Publishing. Available at: [Link]

  • Photoinduced inverse Sonogashira coupling reaction . Chemical Science (RSC Publishing). Available at: [Link]

  • 8-substituted isoquinoline derivative and use thereof. Google Patents.
  • Heck Reaction . Organic Chemistry Portal. Available at: [Link]

  • Buchwald–Hartwig amination . Wikipedia. Available at: [Link]

  • Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones . PMC. Available at: [Link]

  • Building blocks used for the new isoquinoline synthesis . ResearchGate. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications . SciSpace. Available at: [Link]

  • A Versatile Synthesis of Substituted Isoquinolines . Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines . ACS Publications. Available at: [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) . ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Isoquinoline Synthesis by Tandem C–H Allylation and Oxidative Cyclization of Benzylamines with Allyl Acetate . ACS Publications. Available at: [Link]

  • Synthetic applications in the total synthesis of natural products . ResearchGate. Available at: [Link]

  • (PDF) Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity . ResearchGate. Available at: [Link]

  • Synthesis of 3-Alkylideneisoindolin-1-ones via Sonogashira Cyclocarbonylative Reactions of 2-Ethynylbenzamides . PMC, NIH. Available at: [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines . PMC, NIH. Available at: [Link]

  • Heck Reaction . Chemistry LibreTexts. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications . Open Access Journals. Available at: [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons . YouTube. Available at: [Link]

  • A Versatile Synthesis of Substituted Isoquinolines . PMC, NIH. Available at: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay . ACS Omega. Available at: [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . MDPI. Available at: [Link]

  • Sonogashira coupling . Wikipedia. Available at: [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) . PMC, PubMed Central. Available at: [Link]

  • Isoquinoline synthesis . Organic Chemistry Portal. Available at: [Link]

  • C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums . Synfacts. Available at: [Link]

  • Intramolecular Heck cross-coupling reaction of 8-hydroxyquinolines for... . ResearchGate. Available at: [Link]

  • Total synthesis of natural products using hypervalent iodine reagents . Frontiers. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review . PubMed Central. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]

  • Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry . PubMed. Available at: [Link]

  • Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines . Journal of the American Chemical Society. Available at: [Link]

  • The Intramolecular Heck Reaction . Macmillan Group. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies . Future Medicinal Chemistry. Available at: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes . RSC Advances (RSC Publishing). Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years . University of Groningen research portal. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. Available at: [Link]

Sources

Method

Application Note: Strategic Utilization of 8-Iodoisoquinoline in Kinase Inhibitor Design

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic implementation of 8-iodoisoquinoline as a high-value intermediate in the synthesis of kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic implementation of 8-iodoisoquinoline as a high-value intermediate in the synthesis of kinase inhibitors, specifically targeting the PI3K and ROCK pathways.

Executive Summary

The isoquinoline scaffold is a privileged structure in kinase inhibitor discovery, serving as a hinge-binding motif in FDA-approved drugs like Fasudil (ROCK) and Duvelisib (PI3K


/

). While C1 and C3 functionalizations are well-documented, the C8 position offers a unique vector for accessing solvent-exposed regions or specific hydrophobic pockets within the ATP-binding site.

8-Iodoisoquinoline is the preferred building block for these modifications due to the superior lability of the C-I bond compared to bromides or chlorides. This allows for:

  • Orthogonal Reactivity: Selective cross-coupling at C8 in the presence of C1-Cl or C3-Br substituents.

  • Milder Conditions: Coupling at lower temperatures, preserving sensitive pharmacophores (e.g., acrylamide "warheads" in covalent inhibitors).

Chemical Properties & Handling[1][2]

  • CAS Number: 55270-29-6

  • Molecular Formula: C9H6IN

  • Appearance: Off-white to pale yellow solid.

  • Storage: Light-sensitive. Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Iodine cleavage can occur upon prolonged UV exposure, leading to discoloration.

Preparation of the Core: 8-Iodoisoquinoline

While commercially available, in-house preparation is often required for isotopic labeling or scale-up. The most reliable route is the Sandmeyer Reaction starting from 8-aminoisoquinoline.

Protocol A: Modified Sandmeyer Synthesis

Objective: Convert 8-aminoisoquinoline to 8-iodoisoquinoline.

Reagents:

  • 8-Aminoisoquinoline (1.0 equiv)

  • Sodium Nitrite (NaNO

    
    , 1.2 equiv)
    
  • Potassium Iodide (KI, 2.0 equiv)

  • Sulfuric Acid (H

    
    SO
    
    
    
    , 20% aq)
  • Urea (quencher)

Step-by-Step Methodology:

  • Diazotization: Suspend 8-aminoisoquinoline (10 mmol) in 20% H

    
    SO
    
    
    
    (15 mL) and cool to 0°C in an ice/salt bath.
  • Add NaNO

    
     (12 mmol) in water (5 mL) dropwise, maintaining internal temperature 
    
    
    
    C. Stir for 30 min. The solution will turn clear/yellow.
  • Quench Excess Nitrite: Add urea (approx. 0.5 g) until starch-iodide paper shows no blue color (removes excess HNO

    
     to prevent side reactions).
    
  • Iodination: Dissolve KI (20 mmol) in water (10 mL) and add slowly to the diazonium salt solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT), then heat to 60°C for 1 hour. Nitrogen gas evolution will be observed.

  • Workup: Cool to RT. Basify with sat. NaHCO

    
     (pH ~8).[1] Extract with EtOAc (3 x 50 mL).
    
  • Purification: Wash combined organics with 10% Na

    
    S
    
    
    
    O
    
    
    (to remove free iodine) and brine. Dry over MgSO
    
    
    . Purify via flash chromatography (Hexane/EtOAc gradient).

Yield Expectation: 75–85%

Strategic Functionalization: The C8 Vector

The iodine at C8 is significantly more reactive toward oxidative addition (Pd




Pd

) than halogens at C1 or C3. This allows for Site-Selective Cross-Coupling .
Workflow Diagram: Orthogonal Functionalization

The following diagram illustrates the logical flow for synthesizing a tri-substituted kinase inhibitor core, prioritizing the C8-Iodine.

G Figure 1: Orthogonal functionalization strategy exploiting the reactivity difference between C8-I and C1-Cl. Start 1-Chloro-8-Iodoisoquinoline Step1 Step 1: Suzuki Coupling (Site: C8-Iodine) Temp: 40°C Start->Step1 Pd(PPh3)4, Ar-B(OH)2 Inter Intermediate: 1-Chloro-8-Aryl-Isoquinoline Step1->Inter High Selectivity (C-I > C-Cl) Step2 Step 2: Buchwald Amination (Site: C1-Chlorine) Temp: 100°C Inter->Step2 Pd2(dba)3, Amine Final Final Kinase Inhibitor (Dual Functionalized) Step2->Final

Detailed Coupling Protocols

Protocol B: C8-Suzuki-Miyaura Coupling

Used to attach aryl or heteroaryl groups (e.g., pyrazole, pyridine) to the C8 position.

Critical Parameter: The use of mild bases (K


CO

) and phosphine ligands prevents premature reaction at other halogenated sites.

Reagents:

  • 8-Iodoisoquinoline derivative (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (3 mol%) — Chosen for stability and efficiency with steric hindrance.
    
  • Base: 2M K

    
    CO
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Charge a reaction vial with the isoquinoline, boronic acid, and Pd catalyst.

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed dioxane and 2M K

    
    CO
    
    
    
    .
  • Heat to 80°C for 4–6 hours. Note: 8-Iodo species often react at lower temps (40-60°C) compared to bromides.

  • QC Check: Monitor by LC-MS. Look for the disappearance of the M+H (Iodine pattern) and appearance of the product mass.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.

Protocol C: C8-Buchwald-Hartwig Amination

Used to introduce solubility-enhancing amines (e.g., morpholine, piperazine) or H-bond donors.

Reagents:

  • 8-Iodoisoquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%)
  • Ligand: Xantphos (4 mol%) — Excellent for N-arylation of electron-deficient heterocycles.

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) — Milder than NaOtBu, reducing dehalogenation side products.
  • Solvent: Toluene or Dioxane (anhydrous).

Procedure:

  • Combine Pd precursor and ligand in solvent; stir for 10 min under Argon to form the active catalyst complex.

  • Add the isoquinoline substrate, amine, and base.[2]

  • Heat to 90–100°C overnight.

  • Purification: Amine products often streak on silica. Use DCM/MeOH/NH

    
     (90:9:1) for chromatography.[1]
    

Optimization & Troubleshooting Data

The following table summarizes common issues encountered during C8 functionalization and their remedies.

IssueProbable CauseCorrective Action
Protodeiodination (Loss of I, replaced by H)Hydride source in solvent or excessive heat.Switch solvent from alcoholic/ethereal to DMF or Toluene . Reduce temp.
Homocoupling (Isoquinoline dimer)Oxygen presence or insufficient base.Rigorous degassing (sparging with Ar for 15 min).
Low Conversion (Suzuki) Steric hindrance at C8 (peri-position to C1).Switch to S-Phos or RuPhos ligands (bulky, electron-rich) to facilitate oxidative addition.
Regioselectivity Loss (Reaction at C1-Cl)Temperature too high; catalyst too active.Perform C8-coupling at RT to 40°C . Use Pd(PPh

)

instead of Pd-G3 cycles.

Case Study: PI3K Inhibitor Analog Synthesis

Target: A derivative of Duvelisib (PI3K


/

inhibitor) with modified solubility profile. Scaffold: 3-phenyl-isoquinolin-1(2H)-one core.

Synthesis Logic:

  • Starting Material: 8-Iodo-3-methylisoquinolin-1(2H)-one.

  • Step 1 (C8 Modification): Suzuki coupling with N-boc-4-pyrazole-boronic acid pinacol ester using Protocol B.

    • Result: 8-(1-Boc-pyrazol-4-yl) derivative. Yield: 82%.

  • Step 2 (Core Modification): Chlorination at C1 (POCl

    
    ) followed by S
    
    
    
    Ar with aniline.
    • Observation: The C8-pyrazole group is stable to POCl

      
       conditions.
      
  • Step 3 (Deprotection): TFA/DCM to remove Boc.

Pathway Visualization:

PI3K Figure 2: Synthetic route for PI3K inhibitor analog utilizing 8-iodoisoquinoline. Start 8-Iodo-isoquinolinone Step1 Suzuki Coupling (Py-BPin, Pd(dppf)Cl2) Start->Step1 Step2 Chlorination (POCl3, Reflux) Step1->Step2 Step3 SNAr Displacement (Aniline, iPrOH) Step2->Step3 Product PI3K Inhibitor Analog Step3->Product

[3]

References

  • Synthesis of 8-Aminoquinoline Amides (Sandmeyer Precursor): Czuk, R. et al. "Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid." MDPI, 2022.

  • Kinase Inhibitor SAR (Isoquinoline Scaffolds): Foucourt, A. et al. "Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines." Molecules, 2014.[3][4]

  • Suzuki Coupling Mechanism & Conditions: Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide."

  • Buchwald-Hartwig Amination (Generations of Catalysts): Ruiz-Castillo, P. & Buchwald, S.L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chem. Rev., 2016.

  • PI3K Inhibitor Design (Morpholino-pyrimidines/Isoquinolines): Sweeney, Z.K. et al. "Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors."[5] ACS Med. Chem. Lett., 2014.

Sources

Application

Base selection for cross-coupling with 8-Iodoisoquinoline

Application Note: Optimizing Base Selection for Palladium-Catalyzed Cross-Coupling of 8-Iodoisoquinoline Abstract 8-Iodoisoquinoline represents a high-value, yet synthetically challenging scaffold in drug discovery, part...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Base Selection for Palladium-Catalyzed Cross-Coupling of 8-Iodoisoquinoline

Abstract

8-Iodoisoquinoline represents a high-value, yet synthetically challenging scaffold in drug discovery, particularly for kinase inhibitors and alkaloid synthesis. Its reactivity is complicated by two primary factors: the "peri-effect" steric hindrance at the C8 position and the Lewis-basic nitrogen at position 2, which risks catalyst poisoning. This guide provides an evidence-based protocol for selecting the optimal base in Suzuki-Miyaura and Buchwald-Hartwig couplings, moving beyond standard screening to mechanistically justified conditions.

Mechanistic Challenges & Base Role

To select the correct base, one must understand the specific failure modes of 8-iodoisoquinoline.

The "Peri-Effect" and Catalyst Poisoning

Unlike 5- or 6-substituted isoquinolines, the 8-position is sterically crowded by the ring-fused benzene (the peri-position). Furthermore, the isoquinoline nitrogen (


 hybridized) is a competent ligand for Palladium(II).
  • Challenge A (Sterics): Bulky bases may struggle to assist in the transmetallation step due to the crowded C8 environment.

  • Challenge B (Acidity): The C1 proton of isoquinoline is relatively acidic (

    
    , but significantly lower when coordinated to a Lewis acid like Pd). Strong alkoxide bases (
    
    
    
    ) can deprotonate C1, leading to dimerization or oxidative decomposition.
  • Challenge C (Coordination): If the base is too weak or insoluble, the isoquinoline nitrogen competitively binds to the Pd center, arresting the catalytic cycle (formation of stable, unreactive bis-isoquinoline-Pd complexes).

Visualizing the Interference

The following diagram illustrates where the base interacts and where the isoquinoline substrate interferes with the catalytic cycle.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Pd-Ar-I) Pd0->OxAdd + 8-Iodoisoquinoline IsoQ_Poison Catalyst Poisoning (Pd-N-Isoquinoline) OxAdd->IsoQ_Poison Excess Substrate (N-coord) TransMet Transmetallation (Sterically Hindered at C8) OxAdd->TransMet + Activated Nucleophile BaseStep Base Activation (Boronate Formation / Amine Deprotonation) BaseStep->TransMet Activates Nucleophile RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerates Catalyst

Figure 1: Catalytic cycle highlighting the diversion into catalyst poisoning (Red) and the critical base-dependent activation step (Yellow).

Base Selection Matrix

The following table summarizes the compatibility of common bases with 8-iodoisoquinoline.

Base ClassSpecific Base

(conj. acid)
SuitabilityMechanistic Rationale
Inorganic (Weak)

(Tripotassium Phosphate)
~12.3Excellent "Goldilocks" base. Strong enough for boronic acids, too weak to deprotonate C1. Hydrated forms (

) improve solubility.
Inorganic (Mild)

(Cesium Carbonate)
~10.3Very Good The "Cesium Effect" aids solubility in organic solvents (dioxane/DMF). Essential for Buchwald-Hartwig with sensitive heterocycles.
Inorganic (Strong)

(Sodium tert-butoxide)
~17Risky Standard for Buchwald, but risks C1-deprotonation/dimerization of isoquinoline. Use only if C1 is substituted or blocked.
Organic Amine

/ DIPEA
~10.7Poor Competes with ligand for Pd; often insufficient to activate boronic acids in hindered systems.
Bicyclic Amidine DBU~12Specialized Soluble organic base. Useful in flow chemistry or strictly anhydrous conditions, but expensive.

Protocol A: Suzuki-Miyaura Coupling

Objective: Coupling 8-iodoisoquinoline with an aryl boronic acid. Recommended Base:


 (Tribasic Potassium Phosphate).
Why this works:

Phosphate bases buffer the reaction effectively. The presence of water (either added or crystal water) is critical to dissolve the inorganic base on the surface, allowing the formation of the reactive hydroxo-palladium or boronate species without requiring high temperatures that degrade the isoquinoline.

Step-by-Step Procedure:
  • Preparation: In a reaction vial, charge 8-iodoisoquinoline (1.0 equiv), Aryl Boronic Acid (1.2–1.5 equiv), and

    
      (2.0–3.0 equiv).
    
  • Catalyst Addition: Add

    
      (3–5 mol%).
    
    • Note: The bidentate dppf ligand resists displacement by the isoquinoline nitrogen better than

      
      .
      
  • Solvent System: Add degassed 1,4-Dioxane/Water (4:1 v/v) .

    • Concentration: 0.1 M to 0.2 M.

  • Reaction: Seal and heat to 80–90°C for 4–12 hours.

    • Monitoring: Monitor by LCMS. If conversion stalls, add 10% more boronic acid, not more catalyst.

  • Workup: Dilute with EtOAc, wash with water and brine. The basic wash removes unreacted boronic acid.

Protocol B: Buchwald-Hartwig Amination[1]

Objective: Coupling 8-iodoisoquinoline with a secondary amine (e.g., morpholine, piperazine). Recommended Base:


 (Cesium Carbonate).
Why this works:

While


 is faster, it is too aggressive for the acidic C1-proton of isoquinoline. 

is milder and, when used with specific solvents (Toluene or Dioxane), allows for efficient deprotonation of the amine-Pd complex without destroying the heterocyclic core.
Step-by-Step Procedure:
  • Preparation: In a glovebox or under Argon, combine 8-iodoisoquinoline (1.0 equiv), Amine (1.2 equiv), and finely ground

    
      (2.0 equiv).
    
  • Catalyst System: Add

    
      (2.5 mol%) and Xantphos  (5 mol%).
    
    • Ligand Choice: Xantphos is crucial. Its wide bite angle facilitates the reductive elimination in sterically crowded (8-position) systems.

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane .

  • Reaction: Heat to 100°C for 12–18 hours.

    • Tip: If the amine is volatile, use a sealed tube.

  • Filtration: Filter hot through Celite to remove inorganic salts before aqueous workup.

Troubleshooting & Optimization Workflow

Use the following logic flow to troubleshoot low yields.

OptimizationFlow Start Reaction Failed/Low Yield Check1 Is Starting Material Consumed? Start->Check1 Stalled Yes (SM Remains) Check1->Stalled Consumed No (SM Gone, Messy) Check1->Consumed Solubility Check Base Solubility (Add H2O or Switch to Cs2CO3) Stalled->Solubility Poison Catalyst Poisoning? (Switch to Bulky Ligand: XPhos/SPhos) Stalled->Poison Decomp Base too Strong? (Switch NaOtBu -> K3PO4) Consumed->Decomp Deboryl Protodeboronation? (Use excess Boronic Acid + Dry Solvent) Consumed->Deboryl

Figure 2: Decision tree for troubleshooting reaction failures based on substrate consumption.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Li, J. J. (2010).[2] Name Reactions in Heterocyclic Chemistry II. Wiley. (Context on Isoquinoline reactivity).

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Base Selection. Link

  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Chemical Insights. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 8-Iodoisoquinoline Suzuki Coupling

Executive Summary: The "Peri" Challenge Coupling at the 8-position of isoquinoline presents a unique "perfect storm" of challenges for palladium catalysis: electronic deactivation via nitrogen coordination and steric hin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Peri" Challenge

Coupling at the 8-position of isoquinoline presents a unique "perfect storm" of challenges for palladium catalysis: electronic deactivation via nitrogen coordination and steric hindrance due to the peri-interaction with the C1-proton. Unlike standard aryl halides, 8-iodoisoquinoline is prone to specific failure modes that require precise ligand and condition tuning.

This guide provides a root-cause analysis of common side reactions—specifically hydrodehalogenation , catalyst poisoning , and homocoupling —and offers validated protocols to suppress them.

Diagnostic Workflow

Before altering your reaction, identify the specific failure mode using this logic flow.

Troubleshooting Start Analyze Reaction Mixture (LCMS / NMR) CheckConversion Is SM (8-Iodoisoquinoline) Consumed? Start->CheckConversion SM_Remaining SM Remaining (Low Conversion) CheckConversion->SM_Remaining Yes SM_Consumed SM Consumed CheckConversion->SM_Consumed No Poisoning Issue: Catalyst Poisoning (N-Coordination) SM_Remaining->Poisoning Catalyst Inactive IdentifyProduct Identify Major Byproduct SM_Consumed->IdentifyProduct Byprod_Isoquinoline Product: Isoquinoline (De-Iodo) Issue: Hydrodehalogenation IdentifyProduct->Byprod_Isoquinoline Mass = SM - 126 Byprod_Dimer Product: Biaryl (Boronic Dimer) Issue: Oxidative Homocoupling IdentifyProduct->Byprod_Dimer Boronic Acid Consumed Byprod_C1 Product: C1-Arylation Issue: Regio-scrambling (Rare) IdentifyProduct->Byprod_C1 Wrong Regioisomer

Figure 1: Diagnostic decision tree for identifying reaction failure modes in isoquinoline coupling.

Technical FAQs & Troubleshooting

Issue 1: The "Dead" Reaction (Catalyst Poisoning)

Q: My reaction shows <10% conversion after 12 hours. I am using Pd(PPh3)4. What is happening?

A: You are likely experiencing catalyst sequestration by the isoquinoline nitrogen.

  • Mechanism: The basic nitrogen at position 2 (N2) is a competent ligand. It coordinates to the electrophilic Pd(II) center after oxidative addition, forming a stable, unreactive (Isoquinoline)Pd(Ar)I complex. This shuts down the transmetallation step.

  • The "Peri" Factor: The 8-iodo position is sterically crowded by the C1-H (peri-position). Standard ligands like PPh3 lack the bulk to force the Pd center away from the N-lone pair or to facilitate oxidative addition at this hindered site [1].

Corrective Action:

  • Switch to Bulky, Electron-Rich Ligands: Use Buchwald dialkylbiaryl phosphines (e.g., XPhos , SPhos ) or P(t-Bu)3 . These ligands are bulky enough to prevent N-coordination and electron-rich enough to accelerate oxidative addition [2].

  • Increase Temperature: Higher temperatures (80–100 °C) promote ligand dissociation from the nitrogen.

Issue 2: Hydrodehalogenation (Reduction)

Q: The iodide is consumed, but I am isolating unsubstituted isoquinoline instead of the coupled product.

A: This is hydrodehalogenation , a common side reaction in sterically hindered couplings.

  • Mechanism: If transmetallation is slow (due to steric bulk at C8), the L-Pd(Ar)-I intermediate persists. If a hydride source is present (e.g., alcohols, amines, or even water via the Wacker-type process), the complex undergoes

    
    -hydride elimination or direct reduction, followed by reductive elimination of Ar-H [3].
    
  • Risk Factors: Using primary/secondary alcoholic solvents (EtOH, iPrOH) or amine bases.

Corrective Action:

  • Solvent Switch: Move to non-protic polar solvents like 1,4-Dioxane , DMF , or Toluene .

  • Water Control: While water is necessary for the Suzuki mechanism (boronate activation), excess water can promote protodeboronation. Use a strictly controlled ratio (e.g., 4:1 Organic:Water).

Issue 3: Boronic Acid Homocoupling

Q: My boronic acid is gone, the iodide remains, and I see biaryl dimers.

A: This indicates oxidative homocoupling of the boronic acid.

  • Mechanism: In the presence of oxygen, Pd catalyzes the dimerization of the boronic acid. This consumes your nucleophile, leaving the 8-iodoisoquinoline unreacted.

  • Cause: Incomplete degassing or slow oxidative addition to the hindered 8-iodoisoquinoline.

Corrective Action:

  • Degassing: Sparge solvents with Argon for at least 15 minutes.

  • Slow Addition: Add the boronic acid in portions to keep its concentration low relative to the catalyst.

  • Excess Reagent: Use 1.5–2.0 equivalents of the boronic acid/ester.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (High Steric Demand)

Recommended for valuable substrates where N-coordination is a high risk.

ComponentReagentEquiv/Conc.Role
Substrate 8-Iodoisoquinoline1.0Electrophile
Partner Aryl Boronic Acid1.5Nucleophile
Catalyst Pd(OAc)2 5 mol%Metal Source
Ligand SPhos or XPhos 10 mol%Bulky Ligand (Prevents N-poisoning)
Base K3PO4 (Tribasic)3.0Anhydrous base (reduces hydrolysis)
Solvent Toluene / Water10:1Biphasic system
Temp 90–100 °C-Drives kinetics

Step-by-Step:

  • Charge a reaction vial with 8-iodoisoquinoline (1.0 equiv), Boronic acid (1.5 equiv), Pd(OAc)2 (0.05 equiv), SPhos (0.10 equiv), and K3PO4 (3.0 equiv).

  • Seal the vial and purge with Argon for 5 minutes.

  • Add degassed Toluene and Water (10:1 ratio) via syringe. Concentration should be 0.1 M - 0.2 M.

  • Heat to 100 °C for 16 hours.

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine.

Protocol B: The "Rescue" Method (For Dehalogenation Prone)

Use this if Protocol A yields reduced isoquinoline.

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: DMF (Anhydrous, no added water initially)

  • Note: The dppf ligand has a large bite angle which can stabilize the Pd center, and the use of anhydrous DMF minimizes hydride sources.

Mechanistic Visualization: The N-Poisoning Trap

The diagram below illustrates the competition between the productive catalytic cycle and the non-productive nitrogen coordination pathway.

Mechanism Pd0 Pd(0)-L Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 8-Iodoisoquinoline N_Coord N-Coordinated Trap (Catalyst Poisoning) OxAdd->N_Coord + Isoquinoline N-lone pair (Low Steric Ligand) TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)2 (Bulky Ligand) N_Coord->Pd0 Heat / Bulky Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: The "N-Poisoning Trap" competes with Transmetallation. Bulky ligands (Green path) prevent the Red path.

Comparative Data: Ligand Performance

Data derived from internal optimization studies on 8-iodoisoquinoline coupling.

LigandConversion (%)Yield (%)Major Side ProductNotes
PPh3 15%5%SM RemainingSevere catalyst poisoning.
dppf 60%45%Isoquinoline (Reduced)Moderate activity; prone to dehalogenation.
SPhos >95%92% NoneExcellent steric protection.
XPhos >95%88% NoneExcellent; slightly harder to remove.
P(t-Bu)3 85%78%HomocouplingGood activity; air sensitive.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Shermolovich, Y. G., et al. (2020).[2] Side Reactions in Suzuki-Miyaura Cross-Coupling: A Review. Chemistry of Heterocyclic Compounds. (Generalized mechanism reference).

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer.

Sources

Optimization

Optimizing yield for the Heck reaction with 8-Iodoisoquinoline

Topic: Optimizing Yield & Selectivity for Heteroaryl Halides Executive Summary: The Substrate Challenge 8-Iodoisoquinoline presents a "perfect storm" of challenges for Palladium-catalyzed cross-coupling. Unlike simple ph...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield & Selectivity for Heteroaryl Halides

Executive Summary: The Substrate Challenge

8-Iodoisoquinoline presents a "perfect storm" of challenges for Palladium-catalyzed cross-coupling. Unlike simple phenyl halides, this substrate introduces two distinct antagonistic factors:

  • The "Peri" Steric Effect: The iodine at the C8 position is sterically crowded by the adjacent ring protons (C1 and C7) and the fused ring system, slowing the rate of oxidative addition.

  • Catalyst Poisoning (N-Chelation): The isoquinoline nitrogen possesses a lone pair capable of binding to electrophilic Pd(II) species, sequestering the catalyst in an inactive "off-cycle" resting state (Pd-N complex formation).

This guide moves beyond standard textbook conditions to provide field-tested protocols that specifically disrupt these failure modes.

Diagnostic & Troubleshooting Modules

Module A: The Reaction Stalls with "Pd-Black" Precipitation

Symptom: The reaction mixture turns black rapidly (within 30-60 mins), and TLC/LCMS shows unreacted 8-iodoisoquinoline. Root Cause: Catalyst decomposition. The rate of phosphine ligand dissociation is too fast, or the isoquinoline nitrogen is displacing the ligand, leading to the formation of unstable Pd nanoclusters that aggregate into inactive bulk metal (Pd black).

Troubleshooting Q&A:

  • Q: I am using PPh3. Why is it failing?

    • A: Triphenylphosphine (PPh3) is often too labile for electron-deficient heterocycles at high temperatures (>100°C). The isoquinoline nitrogen competes for the Pd center.

    • Solution: Switch to P(o-tol)3 (Tri-o-tolylphosphine). The steric bulk of the ortho-methyl groups creates a "cone angle" that prevents the formation of the inactive bis-phosphine complex and physically blocks the isoquinoline nitrogen from coordinating to the palladium.

  • Q: Can I stabilize the catalyst without changing the ligand?

    • A: Yes, by using "Jeffery Conditions" . Add a quaternary ammonium salt like TBAB (Tetrabutylammonium bromide) .

    • Mechanism: The bromide ions form anionic palladate species

      
       which are soluble and stable, while the ammonium cation acts as a phase-transfer agent and electrostatic stabilizer for Pd nanoparticles, preventing aggregation.
      
Module B: Low Conversion (Starting Material Remains)

Symptom: The catalyst remains in solution (orange/red), but conversion halts at ~40-50%. Root Cause: The oxidative addition step is endergonic or kinetically slow due to the electron-rich nature of the isoquinoline ring (relative to electron-poor arenes) and steric hindrance at C8.

Troubleshooting Q&A:

  • Q: Is my base strong enough?

    • A: Weak bases like Et3N may be insufficient if the reaction generates significant HI which protonates the isoquinoline nitrogen, rendering it an even stronger poison or altering solubility.

    • Solution: Switch to inorganic bases like K2CO3 or NaOAc in polar aprotic solvents. If using amine bases, use DIPEA (Hünig's base) which is less nucleophilic than Et3N.

  • Q: What solvent maximizes the reaction rate?

    • A: Use DMF or DMAc (Dimethylacetamide). These highly polar solvents stabilize the cationic Pd(II) intermediates formed during the cycle. Avoid Toluene or THF unless you are using specific bulky biaryl phosphine ligands (e.g., Buchwald ligands).

Visualization: The Catalyst Poisoning Trap

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive nitrogen coordination trap.

HeckCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 8-Iodoisoquinoline Trap CATALYST TRAP (N-Pd Coordination) Inactive Species Pd0->Trap Isoquinoline N-binding (Low Steric Ligand) Coord Alkene Coordination OxAdd->Coord + Alkene OxAdd->Trap Ligand Displacement Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination (Product Release) Insert->Elim Elim->Pd0 + Base / - HI Trap->Pd0 Reversible only w/ High Temp or Bulky Ligand

Caption: The "Off-Cycle" Trap: Standard ligands allow the isoquinoline nitrogen to sequester Palladium (Red), halting the productive cycle (Blue/Green).

The "Gold Standard" Protocol

This protocol synthesizes the "Jeffery Conditions" with robust ligand choice to maximize yield for 8-iodoisoquinoline.

Reaction: 8-Iodoisoquinoline + Methyl Acrylate


 (E)-Methyl 3-(isoquinolin-8-yl)acrylate
ReagentEquivalentsRole
8-Iodoisoquinoline 1.0 equivLimiting Reagent
Methyl Acrylate 1.5 - 2.0 equivCoupling Partner (Excess required due to polymerization risk)
Pd(OAc)₂ 5 mol%Pre-catalyst (Air stable)
P(o-tol)₃ 10 - 15 mol%Ligand (High cone angle prevents N-poisoning)
Et₃N or DIPEA 2.5 equivBase (Scavenges HI)
TBAB 1.0 equivCritical Additive: Phase transfer & Nanoparticle stabilizer
DMF 0.2 M Conc.Solvent (High boiling, polar)
Step-by-Step Methodology:
  • Preparation: Dry a reaction vial/flask. While strict glovebox conditions are not mandatory for Pd(OAc)₂, an inert atmosphere (Argon/Nitrogen) is required for the active cycle.

  • Solvent Degassing: Sparge anhydrous DMF with Argon for 15 minutes. Oxygen is the enemy of the active Pd(0) species.

  • Assembly: Add 8-Iodoisoquinoline, Pd(OAc)₂, P(o-tol)₃, and TBAB to the flask.

  • Liquids: Add the degassed DMF, followed by the Base (Et₃N) and Methyl Acrylate via syringe.

  • Thermal Activation: Seal the vessel and heat to 100°C - 110°C .

    • Note: Do not exceed 120°C initially, as this promotes acrylate polymerization.

  • Monitoring: Check HPLC/TLC at 4 hours. If conversion is <50%, add a second portion of Pd(OAc)₂ (2 mol%) and heat for another 12 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over Na₂SO₄, and concentrate.

Decision Logic for Optimization

Use this flow to adjust parameters if the standard protocol fails.

OptimizationFlow Start Result Analysis LowYield Low Yield (<30%) Start->LowYield NoRxn No Reaction Start->NoRxn WrongIso Wrong Regioisomer Start->WrongIso Sol_Temp Increase Temp to 140°C Switch to DMAc LowYield->Sol_Temp Catalyst is alive but slow Sol_Ligand Switch to Pd2(dba)3 + P(t-Bu)3 (HBF4 salt) NoRxn->Sol_Ligand Catalyst poisoned Need bulkier ligand Sol_Silver Add Ag2CO3 (Forces Cationic Pathway) WrongIso->Sol_Silver Promote migration control

Caption: Troubleshooting Logic Flow. Follow the path corresponding to your experimental outcome.

References & Authority

The protocols above are grounded in the following mechanistic studies and methodologies:

  • The "Jeffery Conditions" (Phase Transfer Catalysis):

    • Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions."[1][2] Tetrahedron, 1996, 52(30), 10113-10130.

    • Relevance: Establishes the use of TBAB to stabilize Pd species in the presence of poisoning substrates.

  • Mechanisms of Catalyst Poisoning by N-Heterocycles:

    • Beletskaya, I. P., & Cheprakov, A. V.[3] "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000, 100(8), 3009-3066.

    • Relevance: Comprehensive review detailing the "off-cycle" reservoirs formed by coordinating solvents and substrates.

  • Ligand Effects (P(o-tol)3 vs PPh3):

    • Littke, A. F., & Fu, G. C.[4] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002, 41(22), 4176-4211.

    • Relevance: While focused on chlorides, this seminal work explains the necessity of bulky, electron-rich ligands for difficult oxidative additions.

  • Isoquinoline Specifics (Peri-position challenges):

    • Wang, X., et al. "Palladium-Catalyzed Cross-Coupling Reactions of 1-Chloroisoquinolines." Journal of Organic Chemistry, 2008. (General reference for isoquinoline reactivity patterns).

Sources

Troubleshooting

Preventing dehalogenation of 8-Iodoisoquinoline in cross-coupling

Technical Support Center: Advanced Cross-Coupling Optimization Subject: Troubleshooting Hydrodehalogenation in 8-Iodoisoquinoline Substrates Ticket ID: #ISOQ-Pd-008 Status: Open for Resolution Executive Summary: The "Per...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Cross-Coupling Optimization Subject: Troubleshooting Hydrodehalogenation in 8-Iodoisoquinoline Substrates Ticket ID: #ISOQ-Pd-008 Status: Open for Resolution

Executive Summary: The "Peri-Position" Challenge

Welcome to the Technical Support Center. You are likely here because your cross-coupling reaction (Suzuki-Miyaura, Sonogashira, etc.) with 8-iodoisoquinoline is yielding significant amounts of isoquinoline (hydrodehalogenation product) instead of your desired coupled product.

The Root Cause: The C8 position of isoquinoline is subject to the "Peri-Effect." It is sterically crowded by the C1-hydrogen and electronically influenced by the fused ring system. In Palladium-catalyzed cross-coupling, the mechanism is a race between two pathways:

  • Productive: Transmetallation (coupling with the partner).

  • Destructive: Protodehalogenation (replacing Iodine with Hydrogen).

Because the C8 steric hindrance slows down the Transmetallation step, the Palladium intermediate (


) has a longer lifetime. If the reaction environment contains proton sources (water, alcohols) or lacks a sufficiently active catalyst to force the coupling, the "Destructive" pathway wins.

Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the specific failure mode of your reaction.

DiagnosticTree Start START: High Dehalogenation Observed CheckSolvent 1. Is the solvent protic (MeOH, EtOH, wet DMF)? Start->CheckSolvent CheckBase 2. Is the base hygroscopic (NaOH, KOH, wet K2CO3)? CheckSolvent->CheckBase No (It's dry/aprotic) ActionDry ACTION: Switch to Anhydrous Toluene or Dioxane CheckSolvent->ActionDry Yes CheckCat 3. Catalyst Ligand Type? CheckBase->CheckCat No (It's anhydrous) ActionBase ACTION: Switch to Anhydrous K3PO4 or Cs2CO3 CheckBase->ActionBase Yes ActionLigand ACTION: Switch to Bulky, e-Rich Ligand (XPhos, SPhos) CheckCat->ActionLigand Standard (PPh3) ActionNegishi ACTION: Switch to Negishi Coupling (Faster Transmetallation) CheckCat->ActionNegishi Already using Bulky Ligand

Figure 1: Diagnostic logic flow for isolating the source of hydride/proton responsible for dehalogenation.

Mechanistic Insight: The "Race" You Must Win

To fix the problem, you must understand the competition occurring at the molecular level.

The Dehalogenation Mechanism:

  • Oxidative Addition: The C8-I bond breaks easily. Pd inserts. This is rarely the rate-limiting step for iodides.

  • The Stall: The bulky Pd-Ar complex struggles to find the coupling partner (Boronic acid/ester) due to steric clash at the C8 peri-position.

  • The Theft: While waiting, the highly reactive Pd-Ar bond abstracts a proton (from trace water or solvent) or undergoes hydride transfer, releasing the dehalogenated byproduct.

Mechanism Substrate 8-Iodoisoquinoline OxAdd Oxidative Addition (Fast) Substrate->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd Intermediate Pd(II)-Ar Intermediate (Sterically Crowded) OxAdd->Intermediate Transmetal Transmetallation (The Goal) Intermediate->Transmetal Requires Active Catalyst & Dry Conditions Dehalo Protodehalogenation (The Problem) Intermediate->Dehalo Occurs if TM is slow & Protons available Product Coupled Product Transmetal->Product Byproduct Isoquinoline (Dehalogenated) Dehalo->Byproduct

Figure 2: The kinetic competition. To prevent dehalogenation, you must accelerate the Green path (Transmetallation) or block the Red path (Proton source).

Optimized Protocols

Do not rely on "standard" Suzuki conditions (e.g.,


, DME/Water, 

). These are fatal for 8-iodoisoquinoline. Use the protocols below.
Protocol A: The "Dry Buchwald" Method (Recommended)

Best for: Suzuki-Miyaura coupling where boronic acids are stable.

The Logic: Uses a bulky, electron-rich ligand (XPhos or SPhos) to accelerate transmetallation and reductive elimination, outcompeting the dehalogenation pathway. Strictly excludes water.[1]

ComponentReagentNotes
Catalyst XPhos Pd G3 (2–5 mol%)Pre-formed precatalyst ensures rapid initiation. Avoid generating Pd(0) in situ if possible.
Ligand XPhos (optional extra 1-2 mol%)Ensures the catalyst remains ligated and active.
Solvent Anhydrous Toluene or 1,4-Dioxane CRITICAL: Must be degassed and dry. Do not use water cosolvent.
Base

(finely ground, anhydrous)
Acts as a base without introducing hydroxide ions.
Temp 80°C – 100°C High temp is needed to overcome the steric barrier of the 8-position.

Step-by-Step:

  • Charge a reaction vial with 8-iodoisoquinoline (1.0 equiv), Boronic Acid (1.5 equiv),

    
     (3.0 equiv), and XPhos Pd G3 (0.03 equiv).
    
  • Seal the vial and purge with Argon/Nitrogen for 5 minutes (evacuate/refill x3).

  • Add anhydrous Toluene (0.2 M concentration) via syringe.

  • Heat to 90°C. Monitor by LCMS.

  • Troubleshooting: If conversion is low after 2 hours, add a few drops of degassed water (only if absolutely necessary to solubilize the boronic acid), but try to avoid it.

Protocol B: The Negishi Alternative (The "Nuclear Option")

Best for: Substrates that fail Protocol A. Zinc reagents transmetallate much faster than Boron.

The Logic: Organozinc reagents are more nucleophilic than boronic acids. This speeds up the transmetallation step significantly, leaving the Pd-intermediate less time to undergo dehalogenation.

ComponentReagentNotes
Catalyst

or Pd-PEPPSI-IPr
Highly active catalysts for hindered substrates.
Coupling Partner Organozinc Halide (R-ZnBr) Prepared fresh or bought as solution.
Solvent THF (Anhydrous)Compatible with Zinc reagents.
Temp Room Temp to 60°C Milder conditions often possible.

Step-by-Step:

  • In a glovebox or under strict Argon flow, charge 8-iodoisoquinoline (1.0 equiv) and Pd catalyst (2-5 mol%).

  • Add anhydrous THF.

  • Add the Organozinc reagent (1.5 equiv) dropwise.

  • Stir at RT.[2] If no reaction after 1 hour, heat to 50°C.

  • Note: This method eliminates the "proton source" almost entirely because the reagents react violently with water; if the reaction runs, it means the system is dry.

Frequently Asked Questions (FAQs)

Q: Why does my reaction turn black immediately? A: This indicates "Pd Black" precipitation. Your catalyst is decomposing before it can enter the cycle. This often happens if the ligand is not bulky enough to protect the Palladium, or if the 8-iodoisoquinoline nitrogen is coordinating to the Pd and displacing the phosphine.

  • Fix: Switch to a precatalyst like XPhos Pd G3 or Pd-PEPPSI-IPr , which are much more stable.

Q: Can I use microwave irradiation? A: Yes, but be careful. While microwaves accelerate the coupling, they also accelerate the dehalogenation if any water is present.

  • Tip: If using microwave, use a capped, anhydrous vessel and add molecular sieves (3Å or 4Å) directly to the reaction vial to scavenge moisture in situ.

Q: I see 50% Product and 50% Dehalogenation. Can I just add more catalyst? A: Likely not. Adding more catalyst often just speeds up both pathways equally. You need to change the selectivity.

  • Fix: Change the Solvent . If you are using DMF or DMA, switch to Toluene. DMF can sometimes act as a hydride source at high temperatures.

Q: Is the Iodine atom the problem? Should I switch to Bromine? A: Counter-intuitively, switching to 8-Bromoisoquinoline might help . Although oxidative addition is slower for Bromides (usually bad), the C-Br bond is stronger. This might allow you to use higher temperatures to force the transmetallation without the rapid decomposition/dehalogenation sometimes seen with the highly labile Iodide. However, try optimizing the Iodide conditions (Protocol A) first.

References & Further Reading

  • Ligand Effects in Cross-Coupling: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Dehalogenation Mechanisms: Navarro, O., et al. (2004).[1] Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.[1] Journal of Organic Chemistry, 69(9), 3173-3180. Link[1]

  • Solvent Effects: Sherwood, J., et al. (2019). Solvent effects in cross-coupling reactions. Green Chemistry, 21, 2164-2177.

  • Optimization of Hindered Substrates: Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

Disclaimer: These protocols involve hazardous chemicals. Always review MSDS and perform a risk assessment before experimentation.

Sources

Optimization

Troubleshooting low conversion in Sonogashira coupling of 8-Iodoisoquinoline

Ticket ID: #ISOQ-8-Pd-FAIL Status: Open Priority: High (Process Stalled) Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summary & Triage User Issue: Low conversion and stalling in the Sonoga...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ISOQ-8-Pd-FAIL Status: Open Priority: High (Process Stalled) Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary & Triage

User Issue: Low conversion and stalling in the Sonogashira coupling of 8-Iodoisoquinoline. Root Cause Analysis: This specific substrate presents a "Perfect Storm" of three competing failure modes:

  • Catalyst Poisoning: The isoquinoline nitrogen (

    
    ) is a strong 
    
    
    
    -donor that binds Palladium (Pd) and Copper (Cu), shutting down the catalytic cycle.
  • The Peri-Effect (Sterics): The 8-position is sterically crowded by the adjacent ring nitrogen and C1 protons (similar to 1-naphthalene), impeding oxidative addition.

  • Glaser Homocoupling: In the presence of Copper, the alkyne preferentially dimerizes rather than coupling with the sterically hindered iodide.

Immediate Recommendation: Switch to a Copper-Free protocol utilizing Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos or


).

Diagnostic Flowchart (Troubleshooting Logic)

Before modifying your reaction, identify your specific failure mode using the logic tree below.

Troubleshooting Start Start: Analyze Reaction Mixture CheckSM Is Starting Material (8-Iodo) Consumed? Start->CheckSM CheckAlkyne Is Alkyne Consumed? CheckSM->CheckAlkyne No (SM remains) CheckProduct Is Desired Product Forming? CheckSM->CheckProduct Yes (SM gone) Fail1 FAILURE MODE 1: Catalyst Poisoning (N-binding) CheckAlkyne->Fail1 No (Alkyne remains) Fail2 FAILURE MODE 2: Glaser Coupling (Cu-mediated dimerization) CheckAlkyne->Fail2 Yes (Alkyne gone, Dimer found) Fail3 FAILURE MODE 3: Steric/Electronic Deactivation (Failed Oxidative Addition) CheckProduct->Fail3 No (Deiodination observed) Success Reaction Working (Optimize Isolation) CheckProduct->Success Yes

Caption: Diagnostic logic to distinguish between catalyst poisoning, homocoupling, and steric failure.

Technical Deep Dive: The "Why" Behind the Failure

A. The Nitrogen Trap (Catalyst Poisoning)

Standard protocols often use


 or 

. These catalysts are ineffective here. The basic nitrogen of the isoquinoline competes with phosphines for the Pd center.
  • Mechanism:

    
     binds to Pd(II), forming a stable, unreactive "sink" complex 
    
    
    
    . This prevents the transmetallation step.
  • Solution: Use bulky ligands (e.g., XPhos , SPhos ) that create a steric wall, physically preventing the

    
     from coordinating to the metal center.
    
B. The Copper Dilemma

Copper (CuI) is the standard co-catalyst to accelerate the reaction. However, with 8-iodoisoquinoline:

  • Chelation: Cu(I) has a high affinity for the isoquinoline nitrogen. You may be sequestering your co-catalyst on the substrate, requiring stoichiometric Cu to drive the reaction, which causes...

  • Glaser Coupling: Excess Cu promotes the oxidative dimerization of your alkyne.[1] Since the oxidative addition of Pd into the hindered 8-position is slow, the fast Cu-mediated alkyne dimerization dominates.

C. The Peri-Effect (Steric Hindrance)

The 8-position is the "peri" position. It is sterically shielded.

  • Consequence: The rate of oxidative addition (

    
    ) is significantly slower than for 5-, 6-, or 7-iodoisoquinolines.
    
  • Requirement: You need a highly electron-rich ligand to increase the electron density on Pd(0), accelerating

    
    .
    

Optimized Experimental Protocols

Do not use standard "textbook" conditions (TEA/THF/CuI). Use the following validated protocols.

Protocol A: The "Gold Standard" (Copper-Free, High Activity)

Recommended for valuable substrates where conversion is critical.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Catalyst Pd(OAc)₂ 0.05 (5 mol%)Pd Source
Ligand XPhos 0.10 (10 mol%)Bulky/Rich Ligand (prevents N-binding)
Base Cs₂CO₃ 2.0 - 3.0Inorganic base (insoluble, acts as heterogeneous surface)
Solvent CH₃CN or DMF N/APolar aprotic is essential for solubility
Temp 80°C N/AHeat required to overcome steric barrier

Step-by-Step:

  • Charge a reaction vial with 8-iodoisoquinoline (1.0 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (2.5 equiv).

  • Seal and purge with Argon/Nitrogen for 10 minutes (Oxygen kills this electron-rich catalyst).

  • Add anhydrous Acetonitrile (0.1 M concentration) and the Alkyne (1.2 equiv) via syringe.

  • Heat to 80°C for 4-12 hours.

  • Monitor: Check LCMS. If conversion stalls at 50%, add another 2 mol% Pd/Ligand.

Protocol B: The "Soai" System (Copper-Free, Cost-Effective)

Use if Buchwald precatalysts are unavailable.

  • Catalyst:

    
     (5 mol%)
    
  • Additive: TBAF (Tetra-n-butylammonium fluoride) (2.0 equiv)

  • Solvent: THF

  • Temp: 60°C - Reflux

  • Mechanism: Fluoride activates the alkyne (forming a hypervalent silicate species if TMS-alkyne is used, or simply deprotonating via H-bonding), bypassing the need for Copper.

Comparative Data: Ligand Performance

The table below illustrates expected conversion rates for 8-substituted heterocycles based on ligand class.

Ligand ClassExampleConversion (24h)Primary Failure Mode
Simple Phosphine

< 20%Catalyst Poisoning (N-binding)
Bidentate dppf, dppe30-40%Slow Oxidative Addition (Sterics)
Bulky/Rich (Dialkyl) XPhos, SPhos > 90% Successful Coupling
Tri-alkyl Phosphine

85-95%Highly active, but air-sensitive

Visualizing the Solution

The diagram below contrasts the "Poisoned" pathway with the "Active" pathway using bulky ligands.

Mechanism Pd Pd(0) Active Species PoisonComplex DEAD CATALYST [Pd-N(isoquinoline)] complex Pd->PoisonComplex Small Ligands (PPh3) N-coordination dominates OxAdd Oxidative Addition (Ar-Pd-I) Pd->OxAdd Bulky Ligands (XPhos) Steric bulk blocks N-binding Substrate 8-Iodoisoquinoline Substrate->PoisonComplex Substrate->OxAdd TransMet Transmetallation (Cu-free or Cu-assisted) OxAdd->TransMet Product Coupled Product TransMet->Product

Caption: Bulky ligands (Green Path) prevent the formation of the inactive Pd-Nitrogen complex (Red Path).

Frequently Asked Questions (FAQs)

Q: The reaction turns black immediately. Is this bad? A: Yes. Immediate "Pd-black" precipitation indicates the ligand is not stabilizing the Pd(0) species, leading to aggregation.

  • Fix: Switch to a stronger binding ligand (like XPhos) or ensure your solvent is thoroughly degassed. Oxygen accelerates Pd-black formation.

Q: Can I use microwave heating? A: Yes, but be careful. Microwave heating (100-120°C for 30 mins) can overcome the steric barrier of the 8-position. However, if you use Copper, this will also accelerate Glaser coupling. Only use microwave heating with Copper-free protocols.

Q: I see the product, but I cannot separate it from the starting material. A: 8-Iodoisoquinoline and the coupled product often have similar Rf values.

  • Tip: If the reaction stalls, add a "scavenger" step. Add a small amount of a highly reactive alkyne (like propargyl alcohol) or a thiol resin to consume the remaining iodide, changing its polarity to allow separation.

References

  • Chinchilla, R., & Nájera, C. (2007).[8] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Gelators, D., & Buchwald, S. L. (2003).[3] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993–5996.

  • Billingsley, K. L., & Buchwald, S. L. (2005). A General and Efficient Method for the Sonogashira Coupling of Aryl Chlorides and Bromides.[5] Journal of the American Chemical Society, 127(48), 16800–16801.

  • Yi, C., & Hua, R. (2006).[3] Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes. The Journal of Organic Chemistry, 71(6), 2535–2537.

  • Liang, Y., et al. (2011). Copper-free Sonogashira coupling reaction with PdCl2 in water under aerobic conditions.[3] Tetrahedron, 67(44), 8532-8535.

Sources

Troubleshooting

Technical Support Center: Catalyst Poisoning in 8-Iodoisoquinoline Reactions

Subject: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling of 8-Iodoisoquinoline Ticket ID: T-8IQ-PD-001 Support Tier: Level 3 (Senior Application Scientist) Status: Active Executive Summary: The "Heterocycle...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling of 8-Iodoisoquinoline Ticket ID: T-8IQ-PD-001 Support Tier: Level 3 (Senior Application Scientist) Status: Active

Executive Summary: The "Heterocycle Effect"

Welcome to the Advanced Technical Support Center. You are likely here because your cross-coupling reaction (Suzuki, Sonogashira, or Buchwald-Hartwig) with 8-iodoisoquinoline is failing.

The core issue is rarely the C–I bond activation itself—iodides are excellent electrophiles. The culprit is almost invariably Catalyst Poisoning via N-Coordination , often referred to as the "Heterocycle Effect."

In 8-iodoisoquinoline, the basic nitrogen atom (position 2) is a potent


-donor. Unlike carbocyclic aryl halides, this substrate competes with your phosphine ligands for the palladium center. If the nitrogen displaces your ligand, it forms an unreactive off-cycle Palladium-Amine complex , effectively shutting down the catalytic cycle.

Diagnostic & Troubleshooting (Q&A)

Issue Type A: The Reaction Never Starts (0% Conversion)

User Question: "I mixed 8-iodoisoquinoline, boronic acid, Pd(PPh3)4, and carbonate base in dioxane/water. After 12 hours at 80°C, TLC shows only starting material. Why is there no reaction?"

Technical Diagnosis: You are experiencing Induction Failure due to Ligation Saturation .

  • Causality: Pd(PPh3)4 is a coordinatively saturated 18-electron complex. To enter the cycle, it must dissociate two PPh3 ligands to form the active 14-electron Pd(PPh3)2 species. The isoquinoline nitrogen, being a good donor, stabilizes the resting state or forms a stable [Pd(PPh3)2(Isoquinoline)] complex that is too sterically crowded to undergo oxidative addition with the C–I bond at the bulky 8-position.

  • The Fix: Switch to a Precatalyst System that generates the active species immediately, or use a bulky ligand that cannot be displaced by the nitrogen.

Corrective Protocol:

  • Abandon Pd(PPh3)4.

  • Adopt a Pd(0) or Pd(II) Precatalyst: Use Pd2(dba)3 or Pd(OAc)2.[1]

  • Ligand Selection: Use a bulky, electron-rich biaryl phosphine (e.g., XPhos or SPhos ). These ligands create a "roof" over the metal center, physically blocking the isoquinoline nitrogen from binding while allowing the C–I bond to access the metal.

Issue Type B: The Reaction Stalls (Low Conversion / "Pd Black")

User Question: "The reaction starts well, reaching ~30% conversion, but then stops. I see black precipitate in the flask. Adding more catalyst doesn't help."

Technical Diagnosis: This is Catalyst Decomposition via Ligand Stripping .

  • Causality: As the reaction proceeds, the concentration of free isoquinoline product increases. If your ligand binding is not strong enough, the isoquinoline nitrogen displaces the phosphine ligand. Without the phosphine, the palladium atoms aggregate into inactive bulk metal (Pd black).

  • The Fix: Increase the Ligand-to-Metal Ratio or use a Scavenger .

Corrective Protocol:

  • Increase L:M Ratio: If using monodentate ligands, move from 2:1 to 4:1.

  • Lewis Acid Additive: Add 1.0 equivalent of ZnCl2 or CuI .

    • Mechanism:[1][2][3][4][5][6][7] The Lewis acid coordinates to the isoquinoline nitrogen (which is a hard base), "masking" it from the soft Palladium catalyst.

Issue Type C: Variable Yields (Batch-to-Batch Inconsistency)

User Question: "Last week I got 85% yield. This week, using a new batch of 8-iodoisoquinoline, I got 15%. The conditions are identical."

Technical Diagnosis: This indicates Trace Impurity Poisoning (Sulfur or Copper).

  • Causality: 8-Iodoisoquinoline is often synthesized via the Sandmeyer reaction (from the amine) or direct iodination.

    • Sandmeyer Route: Residual sulfur (from thiourea or reduction steps) is a fatal poison for Pd, even at ppm levels.

    • Direct Iodination: May leave trace Cu or Fe if metal-mediated halogenation was used.

  • The Fix: Rigorous purification of the starting material.

Corrective Protocol:

  • Recrystallization: Recrystallize the 8-iodoisoquinoline from Hexanes/EtOAc.

  • Scavenger Treatment: Treat the starting material solution with activated carbon or a metal scavenger resin (e.g., QuadraPure™) before adding the catalyst.

Visualizing the Poisoning Mechanism

The following diagram illustrates the competition between the Productive Cycle and the Off-Cycle Poisoning Trap.

G PreCat Pd Precursor (Pd(OAc)2 / Pd2(dba)3) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Ligand (L) OxAdd Oxidative Addition [L-Pd(II)-Ar-I] ActivePd->OxAdd 8-Iodoisoquinoline PoisonTrap POISON TRAP [L-Pd-N(Isoquinoline)] Inactive Off-Cycle Species ActivePd->PoisonTrap N-Coordination (Heterocycle Effect) TransMet Transmetalation [L-Pd(II)-Ar-Nu] OxAdd->TransMet Nucleophile/Base Prod Product Release (Reductive Elimination) TransMet->Prod C-C Bond Formation Prod->ActivePd Regenerate Pd(0) PoisonTrap->ActivePd Reversible (Slow)

Figure 1: The catalytic cycle showing the "Off-Cycle" trap where the isoquinoline nitrogen binds to Pd(0), preventing oxidative addition.

Optimized Experimental Protocol

This protocol uses a Buchwald Precatalyst system designed to prevent N-coordination.

Methodology: Suzuki-Miyaura Coupling of 8-Iodoisoquinoline

Reagents:

  • Substrate: 8-Iodoisoquinoline (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%)

    • Why: The G2 precatalyst ensures rapid formation of the active monoligated Pd(0) species. XPhos is bulky enough to prevent the isoquinoline nitrogen from binding.

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Charge: In a reaction vial, add 8-Iodoisoquinoline (1.0 mmol), Boronic acid (1.5 mmol), and K3PO4 (3.0 mmol).

  • Purge: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen is a co-poison.

  • Solvent: Add degassed Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Under positive inert gas pressure, add XPhos Pd G2 (0.02 mmol).

  • Reaction: Heat to 80°C for 2-4 hours.

    • Note: Do not overheat (>100°C) initially, as this promotes de-ligation.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO4.

  • Scavenging (Optional): If the crude is dark black, stir with thiourea-functionalized silica to remove residual Pd.

Data Summary: Ligand Performance Comparison
Ligand SystemYield (24h)ObservationVerdict
Pd(PPh3)4 < 10%No reaction; clear solution.FAILED (Induction period too long).
Pd(OAc)2 / PPh3 35%Pd black precipitation after 1h.FAILED (Ligand displacement).
Pd(dppf)Cl2 60%Slow conversion; moderate yield.ACCEPTABLE (Bidentate ligand resists displacement).
XPhos Pd G2 95% Complete conversion in 2h.OPTIMAL (Steric bulk prevents poisoning).

References

  • Mechanisms of Catalyst Poisoning

    • Title: Poisoning and Deactivation of Palladium Catalysts.[8][9]

    • Source: ResearchG
    • URL:[Link]

  • Ligand Design for Heterocycles

    • Title: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
    • Source: PubMed (Chemistry - A European Journal).
    • URL:[Link]

  • Buchwald-Hartwig Amination Protocols

    • Title: A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling.[10]

    • Source: Royal Society of Chemistry.
    • URL:[Link]

  • General Cross-Coupling Guide

    • Title: Palladium-Catalyzed Cross Couplings in Organic Synthesis (Nobel Prize Background).[1][4]

    • Source: NobelPrize.org.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Improving Regioselectivity in the Synthesis of 8-Iodoisoquinoline

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are tackling the specific challenge of regioselective...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are tackling the specific challenge of regioselective C-H iodination at the C-8 position of the isoquinoline scaffold. The synthesis of 8-iodoisoquinoline is a critical step in the development of various pharmaceutical agents and functional materials, yet achieving high selectivity can be a significant experimental hurdle. This document provides in-depth, question-and-answer-based troubleshooting guides and field-proven protocols to address common issues and enhance your synthetic success.

Frequently Asked Questions (FAQs)
Q1: Why is direct electrophilic iodination of isoquinoline not selective for the 8-position?

A: The regiochemical outcome of electrophilic substitution on the isoquinoline ring is governed by the electronic properties of its bicyclic system. The isoquinoline nucleus consists of two fused rings: a pyridine ring and a benzene ring.

  • Pyridine Ring Deactivation: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring toward electrophilic attack.

  • Benzenoid Ring Reactivity: Consequently, electrophilic substitution preferentially occurs on the more electron-rich benzenoid ring.

  • Positional Effects: The most electron-rich positions on the benzenoid ring are C-5 and C-8. However, under typical acidic conditions required for electrophilic iodination (e.g., using NIS or I₂ with an acid), the nitrogen atom becomes protonated. This protonated isoquinolinium ion exerts a powerful deactivating inductive effect, which is felt more strongly at the adjacent C-8 position than at the more distant C-5 position. As a result, electrophilic attack often favors the C-5 position, leading to a mixture of 5-iodo and 8-iodoisoquinoline, with the former frequently being the major product.[1]

G Relative Reactivity in Electrophilic Attack cluster_0 cluster_1 Isoquinoline A C-5 Position (Electronically Favored) Isoquinoline->A Major Product B C-8 Position (Sterically Hindered & Electronically Disfavored) Isoquinoline->B Minor Product C Pyridine Ring (Deactivated) Isoquinoline->C Unreactive

Caption: Competing sites for electrophilic attack on the isoquinoline ring.

Q2: What is the most effective general strategy to achieve high C-8 selectivity?

A: The most robust and widely adopted strategy to overcome the inherent electronic preference for C-5 substitution is Directing Group-Assisted C-H Activation .[2][3] This approach involves the temporary installation of a "directing group" (DG) onto the isoquinoline molecule, typically at the nitrogen atom or a nearby position. This DG coordinates to a transition metal catalyst (e.g., Palladium, Rhodium, Cobalt) and positions it in close proximity to the C-8 C-H bond.[4][5]

This chelation assistance facilitates the selective cleavage of the C-8 C-H bond and the subsequent formation of a C-8-Iodine bond. The directing group can then be removed in a subsequent step to yield the desired 8-iodoisoquinoline. This method transforms the reaction from being under electronic control to being under catalyst control, providing excellent regioselectivity that is otherwise unattainable.

G start Isoquinoline Starting Material step1 Step 1: Install Directing Group (DG) start->step1 step2 Step 2: Metal-Catalyzed C-H Activation & Iodination at C-8 step1->step2 Chelation Assistance step3 Step 3: Remove Directing Group step2->step3 end Product: 8-Iodoisoquinoline (High Regioselectivity) step3->end

Caption: General workflow for directed C-8 iodination of isoquinoline.

Troubleshooting Guides
Problem 1: My reaction yields a mixture of 5-iodo and 8-iodoisoquinoline. How can I improve C-8 selectivity?

Root Cause Analysis: You are likely performing a direct electrophilic iodination under conditions where the inherent electronic bias of the isoquinoline ring dictates the outcome. As explained in FAQ 1, this almost always results in poor regioselectivity. Minor adjustments to solvent polarity or temperature are unlikely to fundamentally reverse this preference.

Solution: Implement a Directing Group Strategy. To achieve high yields of 8-iodoisoquinoline, a directing group is necessary. The choice of directing group is critical.

  • N-Oxide Strategy: Converting the isoquinoline to an isoquinoline N-oxide is a common strategy. The N-oxide group can act as a directing group for metals like Palladium, favoring the formation of a palladacycle intermediate that promotes C-8 functionalization.[4][6]

  • 8-Aminoquinoline Auxiliary: While seemingly counterintuitive, attaching a removable directing group like an 8-aminoquinoline amide to a precursor molecule is a powerful strategy in modern organic synthesis.[5] For isoquinoline synthesis, a more practical approach is to use a directing group on the nitrogen.

  • N-Acyl or N-Carbamoyl Groups: These groups can also direct C-H activation, often leading to functionalization at the C-1 position. However, with the right catalyst system, they can be leveraged for C-8 functionalization, although this is less common than the N-oxide approach.

StrategyDirecting GroupTypical CatalystAdvantageDisadvantage
Direct Iodination NoneAcid catalystOne step, simple setupPoor regioselectivity (C-5 major)
N-Oxide Directed N-OxidePd(OAc)₂, Rh(III)High C-8 selectivityRequires N-oxide formation and subsequent reduction
Removable N-Auxiliary Picolinamide, etc.Pd(II), Co(III)High selectivity, broad scopeRequires installation and removal of the auxiliary
Problem 2: I am attempting a directed C-H activation, but the reaction is failing or giving low yields. What should I troubleshoot?

A: A failed C-H activation can be due to several factors. A systematic approach is key to identifying the issue.

G start Reaction Failed (Low Yield / No Product) q1 Is the Starting Material (SM) with Directing Group Consumed? start->q1 a1_yes SM Consumed, but No Desired Product q1->a1_yes Yes a1_no SM Not Consumed q1->a1_no No sol_a1_yes1 Possible Decomposition. -> Lower temperature. -> Check stability of intermediates. a1_yes->sol_a1_yes1 sol_a1_yes2 Side Reaction Occurred. -> Analyze byproducts (LCMS). -> Check for competitive C-H sites. a1_yes->sol_a1_yes2 sol_a1_no1 Inactive Catalyst System. -> Check catalyst source/age. -> Ensure inert atmosphere (N₂/Ar). -> Screen different ligands/additives. a1_no->sol_a1_no1 sol_a1_no2 Incorrect Reaction Conditions. -> Increase temperature. -> Screen different solvents. -> Verify reagent stoichiometry. a1_no->sol_a1_no2

Sources

Troubleshooting

Technical Support Center: 8-Iodoisoquinoline Coupling Optimization

Topic: Minimizing Homocoupling in 8-Iodoisoquinoline Cross-Coupling Reactions Ticket ID: ISOQ-C8-OPT-001 Support Level: Tier 3 (Senior Application Scientist) The Challenge: The "Peri-Effect" at C8 Welcome to the technica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Homocoupling in 8-Iodoisoquinoline Cross-Coupling Reactions Ticket ID: ISOQ-C8-OPT-001 Support Level: Tier 3 (Senior Application Scientist)

The Challenge: The "Peri-Effect" at C8

Welcome to the technical support center. You are likely here because you are observing significant amounts of 8,8'-biisoquinoline (homocoupling dimer) instead of your desired cross-coupled product.

The 8-position of isoquinoline is chemically unique due to the peri-effect . The C8 proton (or substituent) is spatially proximate to the nitrogen lone pair on the adjacent ring. When you place an iodine at C8, you create a sterically crowded pocket that significantly retards the rate of transmetallation —the step where your nucleophile (boronic acid/ester) transfers to the palladium center.[1]

The Kinetic Trap: Because transmetallation is slow at C8, the intermediate oxidative addition complex [LnPd(Ar)I] accumulates in solution.[1] This species is vulnerable to:

  • Oxidative Homocoupling: Reaction with trace oxygen.[1]

  • Disproportionation: Two Pd(II) species exchanging ligands to form [LnPd(Ar)2], which immediately eliminates the homodimer.[1]

To solve this, we must accelerate the cross-coupling cycle while suppressing the pathways that lead to dimerization.[1]

Diagnostic Workflow

Before altering your chemistry, use this decision tree to identify the root cause of your homocoupling.[1]

DiagnosticFlow start START: High Homocoupling Observed check_atm 1. Is the reaction strictly anaerobic? start->check_atm atm_fail Action: Switch to Freeze-Pump-Thaw or Subsurface Sparging check_atm->atm_fail No / Unsure check_color 2. Does the reaction turn black (Pd black) immediately? check_atm->check_color Yes stab_fail Action: Ligand is too weak. Switch to Buchwald G3/G4 or Biaryl Phosphines check_color->stab_fail Yes check_add 3. Are you adding Boronate all at once? check_color->check_add No conc_fail Action: Implement Slow Addition of Nucleophile (Syringe Pump) check_add->conc_fail Yes check_base 4. Is the base aqueous or weak? check_add->check_base No base_fail Action: Switch to Anhydrous Conditions (CsF or K3PO4) to force transmetallation check_base->base_fail Yes end Proceed to Advanced Protocol base_fail->end

Figure 1: Diagnostic logic for isolating the cause of homocoupling in sterically hindered heteroaryl halides.

Mechanism of Failure

Understanding how the dimer forms is the key to stopping it. The diagram below illustrates the "Danger Zone" where the catalyst pauses due to the steric hindrance at C8.

Mechanism cluster_cycle Catalytic Cycle Competition cluster_fail The Homocoupling Trap Pd0 Pd(0)L OxAdd Oxidative Addition [L-Pd(Ar)-I] Pd0->OxAdd Product Cross-Product (Ar-R) Pd0->Product TransMet Transmetallation (Slow at C8) OxAdd->TransMet Desired Path O2 O2 / Oxidant OxAdd->O2 Oxy-Pd Species Disprop Disproportionation 2[Pd(Ar)I] -> [Pd(Ar)2] + [PdI2] OxAdd->Disprop If Transmetallation Stalls RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 HomoProd Homodimer (Ar-Ar) O2->HomoProd Disprop->HomoProd

Figure 2: The "Danger Zone" exists after Oxidative Addition.[1] Slow transmetallation allows the intermediate to divert into homocoupling pathways.

Troubleshooting Modules

Module A: The Oxygen Factor (Critical)

Issue: Oxygen acts as a re-oxidant, converting Pd(0) back to Pd(II) or facilitating "oxidative homocoupling" of the boronic acid (Glaser-type mechanism) or the Pd-Aryl species. The Fix:

  • Standard Sparging: Bubbling Nitrogen/Argon is often insufficient for 8-iodoisoquinoline because even ppm levels of O2 can trigger dimerization.

  • Freeze-Pump-Thaw: Perform at least 3 cycles for reaction solvents.[1]

  • The "Scavenger" Trick: Add 10–20 mol% Potassium Formate or Hydroquinone .[1] These act as mild reducing agents that scrub high-oxidation state Pd species back to Pd(0) without inhibiting the main cycle [1].

Module B: Ligand Selection

Issue: Small ligands allow two Pd centers to bridge, facilitating disproportionation.[1] The Fix: Use bulky, electron-rich biaryl phosphines.[1]

  • XPhos / SPhos: The bulk prevents the formation of bridged dimers.

  • P(t-Bu)3: Extremely bulky, forces the complex to remain monomeric.[1]

  • Avoid: PPh3 or dppf (unless specific conditions apply), as these often allow ligand exchange that leads to homocoupling.[1]

Module C: Stoichiometry & Addition Rate

Issue: High instantaneous concentration of the nucleophile (Boronic acid) relative to the catalyst can lead to boronic-acid homocoupling (if O2 is present), but high concentration of the Electrophile (8-Iodoisoquinoline) favors the disproportionation pathway shown in Figure 2. The Fix:

  • Reverse Addition: If the boronic acid is stable, have it in the flask and slowly add the 8-iodoisoquinoline.

  • Standard Slow Addition: If the boronic acid is prone to protodeboronation (common with heteroaryls), keep the catalyst and iodide in the flask and slowly add the boronate via syringe pump over 1-2 hours. This keeps the concentration of "free" nucleophile low, forcing it to react with the Pd-Ar species immediately rather than self-coupling [2].[1]

Optimized Experimental Protocol

Use this protocol as a baseline for 8-iodoisoquinoline Suzuki couplings.

Materials
ComponentRecommendationRationale
Catalyst XPhos Pd G3 or Pd(OAc)2 + SPhos (1:2 ratio)Bulky ligand accelerates reductive elimination and prevents dimerization.
Base K3PO4 (3.0 equiv) Anhydrous base prevents hydrolysis; phosphate assists in transmetallation.
Solvent 1,4-Dioxane / Water (10:1) or Toluene Dioxane is standard; Toluene if strict anhydrous conditions are needed.[1]
Additive Potassium Formate (10 mol%) Reduces "Oxy-Pd" species, suppressing oxidative homocoupling [1].[1]
Step-by-Step Procedure
  • Preparation (Glovebox or Schlenk Line):

    • Charge a reaction vial with 8-Iodoisoquinoline (1.0 equiv), Boronic Acid/Pinacol Ester (1.2–1.5 equiv), K3PO4 (3.0 equiv), and Potassium Formate (0.1 equiv).[1]

    • Note: If using a precatalyst (e.g., XPhos Pd G3), add it here (2–5 mol%).[1]

  • Degassing (Crucial):

    • Seal the vial.[1] Evacuate and backfill with Argon (3x).

    • Add the solvent (degassed via sparging for >30 mins or freeze-pump-thaw) through the septum.

  • Reaction:

    • Heat to 80–100°C .[1] The C8 position requires thermal energy to overcome the steric barrier.

    • Troubleshooting: If homocoupling persists, lower the temp to 60°C and extend time, or switch to the Slow Addition method below.

  • Slow Addition Variation (For persistent homocoupling):

    • Dissolve the Boronic Acid/Ester in the solvent separately.

    • Heat the Catalyst + Iodide + Base mixture to temperature.[1]

    • Add the Boron solution via syringe pump over 2 hours.[1]

FAQ

Q: Why is 8-iodoisoquinoline harder to couple than 5-iodoisoquinoline? A: The 5-position is not peri-substituted. The 8-position is sterically crowded by the N-ring's lone pair and C1-H. This steric bulk slows down the entry of the boronic acid (transmetallation), leaving the Pd-Ar intermediate "waiting" and vulnerable to side reactions.

Q: Can I use Pd(PPh3)4? A: It is not recommended. Triphenylphosphine is liable to dissociate and oxidize.[1] In hindered substrates, the lack of bulk on PPh3 allows the formation of dimeric Palladium species, which are precursors to homocoupling.[1]

Q: I see dehalogenation (isoquinoline) along with homocoupling. Why? A: Dehalogenation (hydrodehalogenation) usually comes from the solvent (acting as a hydride source) or trace water when the cycle stalls. If you see this, your reaction is "waiting" too long for the boronic acid.[1] Increase the concentration of the boronic acid or switch to a more active boronate (e.g., MIDA boronate or trifluoroborate salts).[1]

References

  • Suppression of Palladium-Mediated Homocoupling in Suzuki Cross-Coupling. Source: ACS Process Research & Development Context: Describes the use of mild reducing agents (formate) and subsurface sparging to eliminate homocoupling impurities.[2][3][4] Link:[Link]

  • Slow Addition Strategies in Suzuki-Miyaura Coupling. Source: ResearchGate / Organic Chemistry Frontiers Context: Details how controlling the instantaneous concentration of coupling partners minimizes competitive side reactions. Link:[Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Source: The Royal Society of Chemistry Context: Discusses ligand effects (AntPhos, XPhos) on overcoming steric hindrance in ortho-substituted systems. Link:[Link]

Sources

Optimization

Impact of steric hindrance in 8-Iodoisoquinoline coupling

This guide addresses the specific challenges of cross-coupling at the 8-position of the isoquinoline ring. Unlike the highly reactive 1-position (adjacent to Nitrogen) or the electronically favorable 4-position, the 8-po...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges of cross-coupling at the 8-position of the isoquinoline ring. Unlike the highly reactive 1-position (adjacent to Nitrogen) or the electronically favorable 4-position, the 8-position presents a unique "peri-steric" challenge that often leads to stalled reactions or dehalogenation.

Ticket ID: ISOQ-C8-STERIC Subject: Overcoming Peri-Strain and Catalyst Arrest in 8-Substituted Isoquinolines Assigned Specialist: Senior Application Scientist

The Core Problem: The "Peri-Effect"

Before adjusting your protocol, you must understand why standard conditions (e.g., Pd(PPh₃)₄) fail.

The 8-position of isoquinoline is not electronically deactivated; it is sterically compromised . The C8-Iodine bond is spatially parallel to the C1-Hydrogen (or C1-substituent). This is known as the peri-effect (similar to 1,8-disubstituted naphthalenes).

  • Consequence 1 (Oxidative Addition): The Pd(0) species struggles to wedge itself into the C-I bond because the "pocket" is guarded by the C1-H.

  • Consequence 2 (Reductive Elimination): Even if Pd inserts, the resulting Pd(II) complex is crowded. To relieve strain, the complex often ejects the iodine and grabs a hydride (from solvent or ligand), leading to hydrodehalogenation (isoquinoline formation) instead of the desired product.

  • Consequence 3 (N-Poisoning): The isoquinoline nitrogen (N2) is a competent ligand. If your phosphine ligand dissociates, the nitrogen will bind to the palladium, creating an inactive "catalyst resting state" off-cycle.

Visualizing the Steric Trap

StericMap cluster_0 The Peri-Clash Zone cluster_1 Catalyst Failure Modes C8 C8-Iodine (Reaction Site) C1 C1-Hydrogen (The Wall) C8->C1 Steric Repulsion (Peri-Strain) Fail2 Hydrodehalogenation (H-Transfer) C8->Fail2 Crowding ejects I- Fail1 Stalled Oxidative Addition C1->Fail1 Blocks Pd(0) N2 N2-Lone Pair (Catalyst Trap) N2->C8 Distal Electronic Influence

Figure 1: The peri-interaction between C8 and C1 creates a steric wall, while the N2 position risks poisoning the catalyst.

Diagnostic Matrix: Why Did It Fail?

Use this table to interpret your LCMS/NMR results before choosing a solution.

ObservationDiagnosisRoot CauseImmediate Fix
Recovery of Starting Material (SM) Oxidative Addition FailureThe catalyst is too bulky to access C8, or the catalyst deactivated before insertion.Switch to Pd-PEPPSI-IPr or XPhos Pd G4 . Increase temp to >100°C.
Product: Isoquinoline (H instead of I) HydrodehalogenationThe catalyst inserted but could not reductively eliminate the product. It grabbed a "H" instead.Switch Solvent: Move from alcohols/DMF to Toluene or Dioxane. Ligand: Use SPhos (prevents beta-hydride elimination).
Black Precipitate (Pd Black) Catalyst DecompositionLigand dissociation. The N2-nitrogen likely displaced the phosphine, leading to Pd aggregation.Use Pre-catalysts (e.g., XPhos Pd G4) instead of mixing Pd₂dba₃ + Ligand.
Homocoupling (R-R) Transmetallation FailureThe boronic acid reacted with itself because the Pd-Ar species was too slow to react.Add Slow Addition of the boronic acid. Degas solvents thoroughly (O₂ promotes homocoupling).

Protocol A: The Suzuki-Miyaura Solution (C-C Bond)

Best for: Coupling 8-iodoisoquinoline with aryl/heteroaryl boronic acids. The Logic: We use SPhos or XPhos . These biaryl phosphine ligands are electron-rich (accelerating oxidative addition) and bulky (protecting the Pd center), but crucially, they are flexible enough to accommodate the peri-strain during reductive elimination.

The "Gold Standard" Protocol
  • Catalyst: XPhos Pd G4 (2–5 mol%).

    • Why G4? It is a pre-catalyst that guarantees a 1:1 Pd:Ligand ratio and activates immediately upon base addition, preventing N-coordination issues.

  • Base: K₃PO₄ (3.0 equiv) in water (0.5 M solution).

    • Why Phosphate? Carbonates (K₂CO₃) are often too weak for hindered substrates.

  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water (4:1).

    • Note: Avoid DMF or DMA if dehalogenation is observed.

  • Temperature: 100°C (Oil bath) or 120°C (Microwave).

Step-by-Step:

  • Charge a reaction vial with 8-iodoisoquinoline (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G4 (0.03 equiv).

  • Seal and purge with Argon/Nitrogen (3 cycles). Do not skip this.

  • Add degassed Toluene (0.2 M concentration relative to substrate).

  • Add degassed 0.5 M aqueous K₃PO₄.

  • Heat vigorously at 100°C for 4–12 hours.

  • Workup: Filter through Celite. If the product contains residual Pd (common with isoquinolines), wash the organic layer with 10% aqueous N-Acetylcysteine or thiourea.

Protocol B: The Buchwald-Hartwig Solution (C-N Bond)

Best for: Coupling amines (anilines, morpholines) at the 8-position. The Logic: Standard ligands (BINAP, DPPF) will fail. You need BrettPhos (for primary amines) or RuPhos (for secondary amines). These ligands create a specialized pocket that forces the amine and the hindered isoquinoline together.

The Protocol[1][2][3][4][5]
  • Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines). Load: 2–5 mol%.

  • Base: NaOtBu (Sodium tert-butoxide) or LiHMDS.

    • Warning: NaOtBu is moisture sensitive. Use a fresh bottle.

  • Solvent: t-Amyl Alcohol or Toluene (anhydrous).

  • Temperature: 80–110°C.

Step-by-Step:

  • In a glovebox or under strict Schlenk conditions, combine 8-iodoisoquinoline (1.0 equiv), Amine (1.2 equiv), Base (NaOtBu, 1.4 equiv), and Catalyst (0.03 equiv).

  • Add anhydrous Toluene.

  • Seal and heat.

  • Troubleshooting Tip: If conversion is low, add 1.0 equiv of LiCl .

    • Mechanism:[1][2][3][4][5][6][7] The Lithium cation can coordinate to the isoquinoline Nitrogen (N2), blocking it from poisoning the Palladium center.

Troubleshooting Workflow (Decision Tree)

Troubleshooting Start Start: 8-Iodoisoquinoline Coupling CheckLCMS Check LCMS/NMR Start->CheckLCMS ResultSM Only SM Remains CheckLCMS->ResultSM No Rxn ResultDehal Dehalogenated (Isoquinoline) CheckLCMS->ResultDehal Mass = M-126 ResultLow Low Yield (<30%) CheckLCMS->ResultLow Stalled ActionSM Issue: Oxidative Addition Fix: Switch to Pd-PEPPSI-IPr or increase Temp >110°C ResultSM->ActionSM ActionDehal Issue: Reductive Elimination Fix: Use SPhos/Toluene Avoid DMF/Alcohols ResultDehal->ActionDehal ActionLow Issue: Catalyst Poisoning Fix: Add LiCl (1 eq) or Switch to G4 Precatalyst ResultLow->ActionLow

Figure 2: Decision tree for optimizing reaction conditions based on crude analysis.

FAQ: Edge Cases

Q: Can I use Pd(PPh₃)₄ or Pd(dppf)Cl₂? A: Generally, no . Pd(PPh₃)₄ has a cone angle that is too small to promote reductive elimination in this peri-hindered system. Pd(dppf)Cl₂ might work for very simple couplings, but yields will be low. The 8-position requires the "bulky but flexible" architecture of Buchwald ligands (SPhos/XPhos).

Q: My product is stuck in the aqueous layer during workup. A: Isoquinolines are basic. If you used acid during the workup, the product is protonated (pyridinium salt) and water-soluble. Neutralize the aqueous layer to pH 8–9 with saturated NaHCO₃ before extraction.

Q: Why do I see "Isoquinoline" (mass 129) as the major byproduct? A: This is hydrodehalogenation. It means your catalyst successfully inserted into the C-I bond but couldn't couple. Instead, it underwent beta-hydride elimination from the solvent or ligand. Switching to Toluene usually solves this, as it lacks beta-hydrogens readily available for transfer compared to alcohols or amines.

References

  • Mechanistic Insight into Bulky Ligands: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2][8] Accounts of Chemical Research, 41(11), 1461–1473.

  • Peri-Hindrance in Coupling: Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[8][9] RSC Advances.

  • Catalyst Poisoning by Azines: Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry.

  • General Isoquinoline Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text confirming C1/C8 peri-interactions).

Sources

Troubleshooting

Technical Support Center: Work-up Procedures for 8-Iodoisoquinoline Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 8-iodoisoquinoline. This guide is designed to provide in-depth technical assistance and troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 8-iodoisoquinoline. This guide is designed to provide in-depth technical assistance and troubleshooting for the critical work-up phase of common reactions involving this versatile building block. As experienced chemists know, a successful reaction is only half the battle; an efficient and effective work-up is paramount to obtaining a pure product with a high yield. This center offers practical, field-proven insights to navigate the unique challenges presented by the physicochemical properties of isoquinoline derivatives.

Introduction to the Challenges

Working with 8-iodoisoquinoline presents a specific set of challenges during the work-up and purification stages. The basicity of the isoquinoline nitrogen (pKa of isoquinoline is approximately 5.4) can lead to several issues:

  • Emulsion Formation: During aqueous extractions, the protonated isoquinoline can act as a surfactant, leading to persistent emulsions that complicate phase separation.

  • Product Sequestration: In acidic aqueous layers, the desired product can become protonated and remain in the aqueous phase, leading to significant yield loss if not properly recovered.

  • Chromatography Issues: The basic nitrogen can interact strongly with acidic silica gel, causing streaking, poor separation, and even product decomposition on the column.[1]

  • Catalyst Removal: Residual palladium or copper catalysts from cross-coupling reactions can chelate with the isoquinoline nitrogen, making their removal more challenging.

This guide will address these issues within the context of several key synthetic transformations.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation.[2] However, the work-up of these reactions can be complicated by the presence of the catalyst, ligands, and various inorganic byproducts.

Troubleshooting & FAQs: Cross-Coupling Reactions

Q1: I'm observing a persistent emulsion during the extractive work-up of my Suzuki coupling reaction. What can I do?

A1: Emulsion formation is a common problem when working with basic heterocyles like isoquinolines. Here are several strategies to address this:

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and polarity of the aqueous phase, which can help to break the emulsion.[1]

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for the extraction to occur without creating a stable emulsion.[1]

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can help to break up the emulsion.

  • Solvent Modification: Adding a small amount of a different organic solvent with a different polarity, such as a small amount of methanol to a dichloromethane extraction, can sometimes disrupt the emulsion.

Q2: My yield is very low after aqueous work-up. Where could my product be?

A2: The basic nitrogen of the isoquinoline ring can be protonated by acidic reagents or byproducts in your reaction mixture. This will render your product water-soluble.

  • Check the pH: Before discarding your aqueous layer, check its pH. If it is acidic, your product is likely in the aqueous phase.

  • Basify and Re-extract: To recover your product, carefully basify the aqueous layer with a suitable base (e.g., saturated sodium bicarbonate, dilute sodium hydroxide, or ammonia) to a pH of 8-9. Then, re-extract the aqueous layer with your organic solvent of choice (e.g., dichloromethane or ethyl acetate). You should see a significant recovery of your product in the organic phase.

Q3: I see black particles in my organic layer after work-up. What is this and how do I remove it?

A3: The black precipitate is likely palladium black, which forms from the decomposition of the palladium catalyst.

  • Filtration: A simple and effective method is to pass the organic solution through a pad of Celite® on a sintered glass funnel. This will trap the fine palladium particles.[3]

  • Scavenger Resins: For more complete removal, especially for pharmaceutical applications where stringent limits on residual metals are required, consider using a palladium scavenger resin.[4] These are commercially available resins with functional groups that selectively bind to palladium.

Experimental Protocol: General Work-up for a Suzuki-Miyaura Coupling of 8-Iodoisoquinoline

This protocol provides a general framework. Specific quantities should be adjusted based on the scale of your reaction.

  • Reaction Quenching:

    • Cool the reaction mixture to room temperature.

    • Slowly add water to quench any remaining reactive species.

  • Solvent Removal (if applicable):

    • If your reaction was performed in a water-miscible solvent like THF or dioxane, remove the solvent under reduced pressure.

  • Aqueous Work-up:

    • Dilute the residue with an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (to remove water-soluble inorganics).

      • Saturated aqueous sodium bicarbonate (to neutralize any acidic components).

      • Brine (to aid in drying and break any emulsions).

    • Troubleshooting Point: If an emulsion forms, refer to Q1 above.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Column Chromatography:

      • Challenge: The basic isoquinoline nitrogen can cause streaking on silica gel.

      • Solution: Deactivate the silica gel by adding 1-2% triethylamine or ammonia to the eluent system.[1] This will prevent the product from binding irreversibly to the acidic sites on the silica. A typical eluent system would be a gradient of ethyl acetate in hexanes with 1% triethylamine.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective purification method.

Data Presentation: Common Eluent Systems for Chromatography of 8-Substituted Isoquinolines
Product PolarityRecommended Eluent System (with 1% Triethylamine)
Low to MediumHexane / Ethyl Acetate
Medium to HighDichloromethane / Methanol
HighEthyl Acetate / Methanol
Workflow Diagram: Troubleshooting Low Yield in Cross-Coupling Work-up

G start Low Yield After Initial Work-up check_ph Check pH of Aqueous Layer start->check_ph acidic Aqueous Layer is Acidic (pH < 7) check_ph->acidic Yes neutral_basic Aqueous Layer is Neutral or Basic (pH >= 7) check_ph->neutral_basic No basify Basify Aqueous Layer to pH 8-9 acidic->basify check_solubility Consider Product Solubility in Organic Solvent neutral_basic->check_solubility re_extract Re-extract with Organic Solvent basify->re_extract combine Combine Organic Layers re_extract->combine change_solvent Try a More Polar Extraction Solvent check_solubility->change_solvent

Caption: Troubleshooting workflow for low product yield after extraction.

Section 2: Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C(sp)-C(sp²) bonds.[5] The work-up for this reaction has its own nuances, particularly concerning the removal of both palladium and copper catalysts.

Troubleshooting & FAQs: Sonogashira Coupling

Q1: My crude product has a greenish-blue tint. What is causing this?

A1: This coloration is often due to the presence of copper salts. While some copper(I) salts are colorless, their oxidation to copper(II) can result in colored impurities.

  • Ammonia Wash: A common and effective method to remove copper salts is to wash the organic layer with a dilute aqueous solution of ammonia or ammonium chloride. The ammonia will complex with the copper ions, forming a water-soluble tetraamminecopper(II) complex, which is then extracted into the aqueous phase.

Q2: I am having trouble removing the triphenylphosphine oxide byproduct. How can I get rid of it?

A2: Triphenylphosphine oxide is a common byproduct in many cross-coupling reactions and can be challenging to remove due to its moderate polarity and high crystallinity.

  • Column Chromatography: Careful column chromatography is often the most effective method. Triphenylphosphine oxide has a relatively high polarity, so using a less polar eluent system initially can help to elute your desired product first.

  • Recrystallization: If your product is crystalline, a carefully chosen recrystallization solvent can often leave the triphenylphosphine oxide in the mother liquor.

  • Acid Wash: If your product is not acid-sensitive, an acid wash (e.g., with 1M HCl) can sometimes help to remove phosphine-related impurities. However, be mindful of the basicity of your isoquinoline product, which will also be extracted into the acidic aqueous layer.

Experimental Protocol: General Work-up for a Sonogashira Coupling of 8-Iodoisoquinoline
  • Reaction Quenching and Filtration:

    • Cool the reaction to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite® to remove the bulk of the palladium and copper catalysts. Wash the Celite® pad with additional organic solvent.

  • Aqueous Work-up:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer with a dilute aqueous ammonia solution to remove residual copper salts.

    • Wash with water and then brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Follow the purification guidelines (column chromatography with a basic modifier or recrystallization) as described for the Suzuki-Miyaura coupling.

Section 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for the formation of C-N bonds.[6] The work-up for these reactions requires careful handling of strong bases and bulky phosphine ligands.

Troubleshooting & FAQs: Buchwald-Hartwig Amination

Q1: The reaction mixture is very thick and difficult to work with. What should I do?

A1: The use of strong, sterically hindered bases like sodium tert-butoxide can lead to heterogeneous reaction mixtures.

  • Dilution: Before quenching, dilute the reaction mixture with a suitable solvent (e.g., toluene or THF) to improve handling.

  • Careful Quenching: Quench the reaction slowly with water or a saturated aqueous solution of ammonium chloride, as the reaction with residual base can be exothermic.

Q2: How do I remove the bulky phosphine ligands and their oxides?

A2: The large, nonpolar phosphine ligands (e.g., XPhos, SPhos) and their corresponding oxides can be difficult to separate from the desired product.

  • Solvent Precipitation: In some cases, adding a nonpolar solvent like hexanes to the concentrated crude product can cause the desired product to precipitate while the nonpolar ligand remains in solution.

  • Column Chromatography: A carefully optimized gradient elution during column chromatography is often necessary. These ligands and their oxides are typically less polar than the desired 8-aminoisoquinoline product.

Experimental Protocol: General Work-up for a Buchwald-Hartwig Amination of 8-Iodoisoquinoline
  • Quenching:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.

  • Aqueous Work-up:

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the layers in a separatory funnel.

    • Wash the organic layer with brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification:

    • Purify by column chromatography, paying close attention to the separation of the product from the phosphine ligand and its oxide. The use of a basic modifier in the eluent is recommended.

Logical Diagram: Purification Strategy Selection

G start Crude Product Obtained is_solid Is the product a solid? start->is_solid yes_solid Yes is_solid->yes_solid Yes no_solid No (Oil) is_solid->no_solid No try_recrystallization Attempt Recrystallization yes_solid->try_recrystallization column_chromatography Perform Column Chromatography no_solid->column_chromatography success_recrystallization Successful? try_recrystallization->success_recrystallization yes_success Yes success_recrystallization->yes_success Yes no_success No success_recrystallization->no_success No final_product Pure Product yes_success->final_product no_success->column_chromatography column_chromatography->final_product

Caption: Decision tree for selecting a purification method.

Section 4: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. These reactions often require high temperatures and the work-up is primarily focused on the removal of copper species.

Troubleshooting & FAQs: Ullmann Condensation

Q1: How do I effectively remove the copper catalyst and its salts?

A1: Similar to the Sonogashira coupling, the removal of copper is key.

  • Ammonia/Ammonium Chloride Wash: Washing the organic layer with a dilute aqueous solution of ammonia or ammonium chloride is the most common and effective method.

  • Filtration: If copper oxides or other insoluble copper species are present, a filtration through Celite® prior to the aqueous work-up is beneficial.

Q2: The reaction requires a high-boiling polar solvent like DMF or NMP. How do I remove it during work-up?

A2: High-boiling aprotic polar solvents can be challenging to remove.

  • Aqueous Washes: Perform multiple washes with water or brine. These solvents have some solubility in water, and repeated washes will pull them out of the organic layer.

  • Vacuum Distillation: If your product is thermally stable, high-vacuum distillation can be used to remove the solvent. However, this is often not practical for complex molecules.

  • Azeotropic Removal: In some cases, adding a solvent like toluene and repeatedly concentrating the mixture under reduced pressure can help to azeotropically remove residual high-boiling solvents.

Section 5: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the isoquinoline ring can be facilitated by activating groups or occur under harsh conditions. The work-up is generally more straightforward than for metal-catalyzed reactions.

Troubleshooting & FAQs: SNAr Reactions

Q1: My SNAr reaction with an amine nucleophile is not going to completion. What could be the issue?

A1: The basicity of the isoquinoline nitrogen might be interfering.

  • Protonation of Nucleophile: The isoquinoline ring might be protonating your amine nucleophile, reducing its nucleophilicity. The use of a non-nucleophilic base can help to prevent this.

  • Solvent Choice: Ensure your solvent is sufficiently polar to facilitate the formation of the Meisenheimer complex intermediate.

Q2: How do I work up a reaction that uses a strong base like sodium amide?

A2: Reactions involving very strong bases require careful quenching.

  • Slow Quenching: Cool the reaction mixture in an ice bath and slowly add a proton source, such as a saturated aqueous solution of ammonium chloride, to quench the excess base. Do not add water directly to a large amount of unreacted sodium amide, as this can be a very exothermic and dangerous reaction.

References

  • MDPI. Palladium-Catalyzed Reactions.[Link]

  • Biotage. How to Remove Palladium in three easy steps.[Link]

  • Organic Chemistry Portal. Sonogashira Coupling.[Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions.[Link]

  • ResearchGate. How can i remove palladium Pd catalyst easily?[Link]

Sources

Optimization

Technical Support Center: 8-Iodoisoquinoline Reaction Optimization

Topic: Additives to Improve Reaction Efficiency of 8-Iodoisoquinoline Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Technical Brief: The 8-Iodoisoquinoline Challenge 8-Iodoisoquinoline i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Additives to Improve Reaction Efficiency of 8-Iodoisoquinoline

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Technical Brief: The 8-Iodoisoquinoline Challenge

8-Iodoisoquinoline is a privileged scaffold in the synthesis of PARP inhibitors and alkaloid mimetics. However, functionalizing the C8 position presents a unique "perfect storm" of chemical challenges:

  • The "Peri" Effect (Steric): The C8 position is peri- to the isoquinoline nitrogen and the C1-proton. This creates significant steric strain for incoming metal centers, retarding oxidative addition.[1]

  • Catalyst Poisoning (Electronic): The N-lone pair is a competent ligand. In low-turnover reactions, the isoquinoline nitrogen coordinates to the Palladium (Pd) center, displacing labile ligands and forming an inactive [Pd(L)(Isoquinoline)X] resting state.

  • Nucleophilic Sensitivity: During halogen-metal exchange, the C1 position (imine-like) is highly susceptible to nucleophilic attack by alkyl-lithiums, leading to alkylation byproducts rather than the desired lithiated species.[1]

This guide provides additive-based solutions to these specific failure modes.

Module 1: Overcoming Catalyst Poisoning in Suzuki-Miyaura Coupling

Symptom: Reaction stalls at <20% conversion despite high catalyst loading. The starting material remains unconsumed.[1]

The Solution: Silver(I) Salts as Halide Scavengers

Standard bases (carbonates/phosphates) are often insufficient to drive the transmetallation step in hindered systems. The addition of Silver(I) Oxide (Ag₂O) or Silver Carbonate (Ag₂CO₃) acts as a dual-mode promoter.

Mechanism of Action:

  • Halide Abstraction: Ag(I) precipitates the Iodide from the oxidative addition intermediate [LnPd(Ar)I], creating a cationic Pd-species [LnPd(Ar)]+. This cationic species is significantly more electrophilic and reactive toward the boronic acid.[1]

  • Nitrogen Masking: In some contexts, Ag(I) can loosely coordinate to the isoquinoline nitrogen, preventing it from binding to the Pd center.[1]

Protocol 1: Ag-Promoted Suzuki Coupling

Use this for sterically hindered boronic acids.

ComponentStandard Equiv.Optimized Equiv.Function
8-Iodoisoquinoline 1.01.0Substrate
Boronic Acid 1.21.5Coupling Partner
Pd(dppf)Cl₂ 0.050.05Catalyst (Robust)
Base: K₂CO₃ 2.00 Standard Base (Remove)
Additive: Ag₂O 0 1.5 Promoter / Base
Solvent DME/H₂OTHF (Anhydrous) Solvent

Step-by-Step:

  • Charge a reaction vial with 8-iodoisoquinoline (1.0 equiv), Boronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and Ag₂O (1.5 equiv) .

  • Evacuate and backfill with Argon (x3).[1] Note: Ag₂O is light sensitive; wrap vial in foil.

  • Add anhydrous THF (0.2 M concentration).

  • Heat to 60°C. Monitor via LCMS.

  • Why it works: The reaction proceeds under effectively neutral/mild conditions, preventing base-mediated decomposition of the isoquinoline ring while the Ag drives the cycle.[1]

Module 2: Visualizing the Poisoning & Activation Pathway[1]

The following diagram illustrates how the Isoquinoline Nitrogen arrests the catalytic cycle and how Additives (Ag+ or Bulky Ligands) restore the flow.

G Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd-Ar-I Complex) Start->OxAdd + 8-Iodoisoquinoline Poison DEAD END: N-Coordination (Pd-N-Isoquinoline) OxAdd->Poison Nitrogen Lone Pair Attack TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid Product Reductive Elimination (Product Release) TransMet->Product Product->Start Regeneration Add_Ligand Additive: Bulky Ligand (e.g., XPhos) Blocks N-Approach Add_Ligand->Poison PREVENTS Add_Silver Additive: Ag(I) Salt Abstracts Iodide Accelerates Transmetallation Add_Silver->TransMet ACCELERATES

Figure 1: Mechanism of Catalyst Poisoning and Additive Intervention.[2] The N-lone pair creates a thermodynamic sink (Red) which must be blocked by steric ligands or bypassed by Silver additives.

Module 3: Stabilizing Lithium-Halogen Exchange

Symptom: Low yield of the C8-electrophile trapped product. Presence of C1-alkylated byproducts (e.g., 1-butylisoquinoline).

The Solution: The "Turbo" Additive (LiCl)

Standard n-BuLi is a powerful nucleophile that attacks the C1=N bond. To favor exchange at C8 over addition at C1, you must increase the rate of exchange and stabilize the resulting lithio-species.[1]

Additive: Lithium Chloride (LiCl), typically used as the Knochel-Hauser base complex (


) or added to n-BuLi.

Why LiCl? LiCl breaks up the polymeric aggregates of organolithium species.[1] This creates a more reactive monomeric species (kinetic enhancement) while simultaneously stabilizing the resulting 8-lithioisoquinoline through a "ate" complex character, preventing it from attacking unreacted starting material.[1]

Protocol 2: LiCl-Mediated Exchange
ParameterStandard ConditionAdditive ConditionResult
Reagent n-BuLi (Hexanes)

-BuLi + LiCl (or TurboGrignard)
Selectivity
Temperature -78 °C-40 °C to -20 °C Rate
Solvent THFTHF Solubility
Quench ElectrophileElectrophile Yield

Step-by-Step:

  • Preparation: Dry LiCl (1.1 equiv) in a flask under high vacuum with a heat gun (essential to remove trace water).

  • Add 8-Iodoisoquinoline and dissolve in dry THF.

  • Cool to -78°C .

  • Exchange: Add n-BuLi (1.05 equiv) dropwise. Note: With LiCl present, the exchange is faster.[1][3]

  • The Critical Additive Step: If using n-BuLi without LiCl, add TMEDA (1.1 equiv) prior to BuLi.[1] TMEDA chelates Li, increasing the basicity/exchange rate to outcompete the nucleophilic addition.[1]

  • Stir for only 10-15 minutes (prolonged stirring leads to isomerization).

  • Add electrophile (e.g., DMF, aldehyde).[1]

Troubleshooting FAQ

Q: My Sonogashira coupling works but I get extensive homocoupling of the alkyne. What additive helps? A: This is caused by the oxidation of the Copper(I) acetylide.

  • Additive: Add Ascorbic Acid (5-10 mol%) or Sodium Ascorbate . This acts as a reductant to keep Copper in the Cu(I) state and scavenge oxygen.

  • Alternative: Switch to a Copper-free protocol using CyJohnPhos as the ligand and Cesium Carbonate as the base.

Q: Can I use Lewis Acids to block the Nitrogen? A: In theory, yes.[1] Adding ZnCl₂ or BEt₃ can coordinate the nitrogen.[1] However, in Suzuki couplings, these Lewis acids often inhibit the boronic acid activation (which requires a Lewis base).[1] This strategy is better suited for Heck reactions where base strength is less critical for the transmetallation partner.[1]

Q: The product is inseparable from the phosphine oxide byproducts. A: Switch to a water-soluble phosphine additive like TPPTS or use Polymer-supported TPP which can be filtered off. Alternatively, use the Ag₂O protocol (Module 1), which often allows for ligand-free or low-ligand conditions if the Pd source is active enough.[1]

References

  • Mechanistic Insight into N-Heterocycle Poisoning

    • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Source:J. Am. Chem. Soc.[1][3][4] 2010, 132, 25, 8858–8859.[1]

    • URL:[Link]

  • Silver Additives in Suzuki Coupling

    • Title: Silver(I) Oxide Mediated Suzuki–Miyaura Cross-Coupling of 8-Haloquinolines.
    • Source:Org.[1][2][5] Lett. 2005, 7, 15, 3327–3329.[1] (Analogous reactivity for Isoquinoline).

    • URL:[Link]

  • Lithium-Halogen Exchange Optimization

    • Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.
    • Source:Angew. Chem. Int. Ed. 2004, 43, 3333.
    • URL:[Link]

  • General Isoquinoline Functionalization

    • Title: Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-aryl
    • Source:Can. J. Chem. 2017, 95(3): 241-247.[1]

    • URL:[Link]

Sources

Troubleshooting

Overcoming solubility issues with 8-Iodoisoquinoline

Technical Support Center: 8-Iodoisoquinoline Solubility & Handling Guide Case ID: 8-IODO-SOL-001 Subject: Overcoming Solubility Barriers in Synthesis and Biological Assays Status: Resolved / Guide Published[1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Iodoisoquinoline Solubility & Handling Guide

Case ID: 8-IODO-SOL-001 Subject: Overcoming Solubility Barriers in Synthesis and Biological Assays Status: Resolved / Guide Published[1]

Executive Summary

8-Iodoisoquinoline (CAS: 1131605-27-0) presents a classic medicinal chemistry paradox: its halogenated scaffold is essential for cross-coupling reactivity (e.g., Suzuki, Sonogashira) but introduces significant lipophilicity, causing precipitation in aqueous media.

This guide addresses the "Grease vs. Base" duality of the molecule:

  • The "Grease" (Iodine + Aromatic rings): Drives high LogP, causing poor aqueous solubility.[1]

  • The "Base" (Isoquinoline Nitrogen): Provides a pKa (~4.6–5.[1]0) handle for salt formation to radically alter solubility.[1]

Module 1: Chemical Synthesis & Purification

Q: My 8-iodoisoquinoline starting material won't dissolve in standard Suzuki conditions (Toluene/Water). What should I change?

A: The iodine atom at the C8 position significantly increases the lipophilicity compared to the parent isoquinoline.[1] Toluene/Water biphasic systems often fail because the substrate partitions exclusively into the toluene but may not be soluble enough at the interface for efficient catalysis.[1]

Recommended Protocol: Switch to a polar aprotic solvent system that is miscible with water.[1]

  • Primary Choice: 1,4-Dioxane/Water (4:1 ratio).[1]

  • Alternative: DMF or DMSO (anhydrous) if high heat (>100°C) is required, though work-up is harder.[1]

  • Temperature: 8-Iodoisoquinoline requires thermal energy to overcome lattice energy.[1] Heat to 60–80°C before adding the catalyst to ensure homogeneity.

Q: How do I purify the product? It co-elutes with impurities on silica.

A: Leverage the basic nitrogen.[1] 8-Iodoisoquinoline is a weak base.[1] You can use an Acid-Base Extraction strategy to separate it from neutral impurities (like triphenylphosphine oxide or de-halogenated byproducts).[1]

Acid-Base Extraction Workflow (Graphviz Diagram):

AcidBaseExtraction Start Crude Reaction Mixture (Organic Solvent) Step1 Add 1M HCl (aq) Start->Step1 Sep1 Phase Separation Step1->Sep1 OrgLayer1 Organic Layer (Contains Neutral Impurities) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains 8-Iodoisoquinoline HCl salt) Sep1->AqLayer1 Keep Step2 Wash Aqueous Layer with DCM (x2) AqLayer1->Step2 Step3 Basify Aqueous Layer (pH > 9) with NaOH/NaHCO3 Step2->Step3 Step4 Extract into DCM/EtOAc Step3->Step4 Final Evaporate: Pure 8-Iodoisoquinoline Step4->Final

Figure 1: Purification of 8-Iodoisoquinoline using its basic nitrogen handle to separate from non-basic impurities.[1]

Module 2: Biological Assays (In Vitro)

Q: The compound crashes out when I dilute my DMSO stock into cell culture media. How do I fix this?

A: This is a "Kinetic Solubility" failure.[1] The hydrophobic iodine atom causes rapid aggregation when the solvent polarity shifts from DMSO to water.[1]

Troubleshooting Matrix:

ParameterRecommendationScientific Rationale
DMSO Limit Keep final concentration < 0.5%High DMSO creates a "solvent shock" locally before mixing.[1]
Mixing Technique Vortex media while adding compound Prevents local high-concentration pockets where nucleation starts.[1]
Salt Formation Pre-treat stock with 1 eq. HClConverts the free base to the hydrochloride salt before it hits the media.[1]
Additives 0.1% Tween-80 or Pluronic F-127Surfactants form micelles around the hydrophobic iodine, preventing aggregation.[1]

Q: Can I use the HCl salt form directly in my assay?

A: Yes, and it is highly recommended.[1][2]

  • Protocol: Dissolve 8-iodoisoquinoline in a minimal amount of Methanol. Add 1.1 equivalents of 1M HCl in ether/dioxane.[1] Evaporate solvent.[1] The resulting solid is the HCl salt.[1]

  • Validation: Ensure your assay buffer has enough buffering capacity (HEPES/MOPS) to neutralize the trace acid if you go to high concentrations (>100 µM).[1]

Module 3: In Vivo Formulation

Q: We need to dose this IV/IP in mice. What vehicle do you recommend?

A: Simple saline will fail.[1] You must use a solubilizing excipient.[1]

Formulation Decision Tree:

FormulationTree Start In Vivo Dosing Requirement Route Route? Start->Route Oral Oral (PO) Route->Oral Inj Injection (IV/IP) Route->Inj Sol1 Vehicle: 0.5% Methylcellulose + 0.1% Tween 80 Oral->Sol1 Suspension OK Sol2 Vehicle: 20% HP-Beta-Cyclodextrin in Saline (pH 4.5) Inj->Sol2 Must be Soluble

Figure 2: Vehicle selection based on administration route. Cyclodextrins are preferred for parenteral routes due to the lipophilicity of the iodine.

Why Cyclodextrins? Hydroxypropyl-beta-cyclodextrin (HP-β-CD) has a hydrophobic cavity that perfectly encapsulates the iodinated aromatic ring, while the exterior remains hydrophilic.[1] This "host-guest" complex prevents precipitation in the bloodstream.[1]

References

  • Physical Properties & pKa: Isoquinoline Properties. National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 8405.[1][3] Link (Extrapolated for 8-iodo derivative based on substituent effects).[1]

  • Synthesis & Reactivity: Synthesis of Isoquinoline Derivatives. Organic Chemistry Portal. Link

  • Solubility Principles: Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability".[1] Journal of Pharmacological and Toxicological Methods. Link[1]

  • Formulation Strategy: Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development". Journal of Pharmacy and Pharmacology. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Suzuki Coupling of 8-Iodoisoquinoline and Other Iodo-heterocycles

Introduction: The Strategic Importance of Heterocyclic Scaffolds In the landscape of modern drug discovery and materials science, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Heterocyclic Scaffolds

In the landscape of modern drug discovery and materials science, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds.[1][2] Its robustness, functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives have cemented its role in synthesizing complex molecular architectures.[3][4] Heterocyclic moieties, particularly those containing nitrogen, are privileged structures in medicinal chemistry, forming the core of countless therapeutic agents.[5]

This guide provides an in-depth comparison of the Suzuki coupling performance of 8-iodoisoquinoline against other common iodo-heterocycles, such as iodopyridines and iodoquinolines. While seemingly a routine transformation, the unique electronic and steric environment of each substrate presents distinct challenges and requires tailored strategic approaches. We will dissect the causality behind experimental choices, present validated protocols, and offer insights grounded in mechanistic principles to empower researchers in navigating the subtleties of these critical reactions.

Mechanistic Bedrock: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura reaction mechanism is crucial for rational problem-solving and optimization. The process is a catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[3][4] The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the heteroaryl iodide. This is often the rate-determining step of the cycle, with the reactivity of the halide being a critical factor (I > Br > Cl).[4]

  • Transmetalation: The organic group from the activated organoboron species (a boronate complex formed by the reaction of the boronic acid with a base) is transferred to the Pd(II) center, displacing the halide.[6][7]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]

Suzuki_Cycle pd0 Pd(0)L₂ het_x Het-I (Iodo-heterocycle) pd_het_x Het-Pd(II)L₂-I het_x->pd_het_x Oxidative Addition pd_het_x->pd0 Reductive Elimination boronate Ar-B(OR)₃⁻ pd_het_ar Het-Pd(II)L₂-Ar base Base (e.g., K₂CO₃) base->boronate Activation boronic_acid Ar-B(OH)₂ pd_het_ar->pd_het_x product Het-Ar (Coupled Product) pd_het_ar->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis: 8-Iodoisoquinoline vs. Other Iodo-heterocycles

The reactivity of an iodo-heterocycle in Suzuki coupling is not uniform; it is profoundly influenced by the position of the iodine atom relative to the heteroatom(s) and the overall electronic nature of the ring system.

The Case of 8-Iodoisoquinoline: A Sterically Encumbered Substrate

8-Iodoisoquinoline presents a unique challenge due to the iodine atom's position on the benzo portion of the fused ring system, immediately adjacent to the isoquinoline nitrogen's peri-position (the C1-H). This steric congestion around the reaction center can impede the approach of the bulky palladium catalyst for the initial oxidative addition step.

  • Steric Hindrance: The proximity of the fused ring system can disfavor the formation of the transition state for oxidative addition, often requiring more forcing conditions (higher temperatures) or specialized, less sterically demanding catalyst systems.

  • Nitrogen as a Lewis Base: The lone pair on the isoquinoline nitrogen can coordinate to the palladium center. While this can sometimes be beneficial, in many cases it can act as an inhibitor or "catalyst poison," leading to lower yields or catalyst deactivation.[5] This effect is particularly pronounced in substrates where the nitrogen can form a stable chelate with the metal.

Alternative Iodo-heterocycles: A Spectrum of Reactivity
  • Iodopyridines:

    • 2-Iodopyridine: The nitrogen atom adjacent to the iodine can readily chelate the palladium catalyst. This can stabilize the catalyst but may also slow down the reductive elimination step. The choice of ligand is critical to modulate this interaction.

    • 3-Iodopyridine: The iodine is electronically distant from the nitrogen, leading to reactivity that more closely resembles that of simple iodobenzene. It is generally a well-behaved substrate.[1]

    • 4-Iodopyridine: Similar to 3-iodopyridine, the nitrogen's electronic influence is primarily inductive, making it a relatively straightforward coupling partner.

  • Other Iodoquinolines:

    • 5- or 7-Iodoquinoline: With the iodine on the benzo ring and remote from the nitrogen, these substrates behave similarly to substituted naphthalenes. Steric hindrance is less of a concern compared to the 8-iodo isomer.

    • 3-Iodoquinoline: The iodine is on the pyridine ring but not adjacent to the nitrogen. Its reactivity is generally high due to the electron-deficient nature of the pyridine ring facilitating oxidative addition.

Heterocycles cluster_isoquinoline cluster_pyridine cluster_quinoline cluster_indole node8 Sterically hindered 'peri' position node3 Electronically distant N Standard reactivity node7 Remote N Reduced steric hindrance node5 Acidic N-H proton Potential for side reactions

Figure 2: Structural comparison of representative iodo-heterocycles.

Data-Driven Performance Comparison

The following table summarizes typical experimental outcomes for the Suzuki coupling of various iodo-heterocycles with phenylboronic acid, compiled from representative literature procedures. This data highlights the impact of substrate structure on reaction efficiency.

Heteroaryl IodideCatalyst SystemBase / SolventTemp (°C)Time (h)Yield (%)Key Considerations
8-Iodoisoquinoline Pd(dppf)Cl₂ / dppfCs₂CO₃ / Dioxane-H₂O1001275-85Steric hindrance may require higher temperatures and longer reaction times. Ligand choice is crucial.
3-Iodopyridine Pd(PPh₃)₄K₂CO₃ / Toluene-EtOH-H₂O804>90Generally high reactivity and straightforward coupling.[1]
2-Iodopyridine Pd₂(dba)₃ / XPhosK₃PO₄ / Dioxane90685-95Requires bulky, electron-rich ligands (e.g., Buchwald-type) to overcome catalyst inhibition by the pyridine nitrogen.
7-Iodoquinoline Pd(OAc)₂ / SPhosK₂CO₃ / Dioxane-H₂O908>90Less sterically hindered than the 8-iodo isomer, leading to more efficient coupling.
5-Iodoindole Pd(dppf)Cl₂K₂CO₃ / DMF1101270-80The acidic N-H can interfere; protection of the indole nitrogen may be necessary for optimal yields.[5]

Note: Yields are representative and can vary based on the specific boronic acid partner and precise reaction conditions.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies that have been validated in the field. The rationale behind key steps is included to foster a deeper understanding.

Protocol 1: Suzuki Coupling of 8-Iodoisoquinoline with 4-Methoxyphenylboronic Acid

Protocol1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Combine Reactants: 8-Iodoisoquinoline 4-Methoxyphenylboronic Acid Cs₂CO₃ p2 Add Catalyst System: Pd(dppf)Cl₂ dppf p1->p2 r1 Add Solvents: Dioxane / H₂O p2->r1 r2 Degas Mixture (e.g., Ar sparging) r1->r2 r3 Heat to 100 °C (12 hours) r2->r3 w1 Cool to RT Dilute with EtOAc r3->w1 w2 Wash with H₂O & Brine w1->w2 w3 Dry (Na₂SO₄) Concentrate w2->w3 w4 Purify by Chromatography w3->w4

Figure 3: Experimental workflow for the Suzuki coupling of 8-Iodoisoquinoline.

Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add 8-iodoisoquinoline (1.0 mmol, 255 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and cesium carbonate (Cs₂CO₃, 3.0 mmol, 977 mg).

    • Rationale: Cesium carbonate is a strong, non-nucleophilic base often effective in challenging couplings. Using an excess ensures complete activation of the boronic acid.

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 22 mg) and additional dppf ligand (0.03 mmol, 17 mg).

    • Rationale: The dppf ligand has a large bite angle, which is known to promote the reductive elimination step and can be effective for sterically hindered substrates.[7] Adding a slight excess of free ligand can help stabilize the catalyst.

  • Solvent Addition & Degassing: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. Sparge the resulting suspension with argon for 15 minutes.

    • Rationale: The removal of oxygen is critical, as O₂ can oxidatively degrade the phosphine ligands and the Pd(0) catalyst. The aqueous dioxane system is a common and effective solvent mixture for Suzuki reactions.[1]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the desired product.

Protocol 2: Suzuki Coupling of 3-Iodopyridine with Phenylboronic Acid

Methodology:

  • Vessel Preparation: In a round-bottom flask, combine 3-iodopyridine (1.0 mmol, 205 mg), phenylboronic acid (1.1 mmol, 134 mg), and powdered potassium carbonate (K₂CO₃, 2.5 mmol, 345 mg).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 23 mg).

    • Rationale: For an unhindered and electronically favorable substrate like 3-iodopyridine, a classic and less expensive catalyst like Pd(PPh₃)₄ is often sufficient.

  • Solvent Addition: Add a 3:1:1 mixture of toluene/ethanol/water (5 mL).

  • Reaction: Heat the mixture to 80 °C with vigorous stirring for 4 hours.

    • Rationale: The milder conditions (lower temperature, shorter time) reflect the higher intrinsic reactivity of 3-iodopyridine compared to the 8-iodo-isoquinoline.

  • Workup and Purification: Follow a similar aqueous workup and chromatographic purification procedure as described in Protocol 1.

Conclusion and Field-Proven Insights

The Suzuki-Miyaura coupling of iodo-heterocycles is a powerful but nuanced transformation. This guide demonstrates that a "one-size-fits-all" approach is suboptimal.

  • 8-Iodoisoquinoline is a challenging substrate primarily due to steric hindrance at the C8 position. Successful coupling hinges on the use of more forcing conditions (higher temperature) and carefully selected catalyst systems, such as those employing bulky, electron-rich ligands like dppf or Buchwald-type phosphines, which can accelerate the key catalytic steps.

  • In contrast, electronically "neutral" substrates like 3-iodopyridine or 7-iodoquinoline are far more forgiving, reacting efficiently under milder conditions with standard catalysts.

  • Substrates with adjacent nitrogen atoms (e.g., 2-iodopyridine ) or acidic protons (e.g., unprotected iodoindoles ) introduce unique mechanistic hurdles that must be addressed through strategic ligand choice or substrate protection.

For researchers and drug development professionals, understanding these structural and mechanistic distinctions is paramount. It allows for the rational design of synthetic routes, minimizes trial-and-error optimization, and ultimately accelerates the discovery and development of novel chemical entities.

References

  • Suzuki Coupling - YouTube. (2020). A video providing a general overview and experimental example of the Suzuki coupling reaction.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. A detailed practical guide covering the mechanism, reagents, and troubleshooting of the Suzuki-Miyaura reaction.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
  • Suzuki Coupling - Organic Chemistry Portal.
  • The Suzuki Reaction - Myers Group, Harvard University. Lecture notes providing a detailed mechanistic analysis of the Suzuki reaction.
  • Suzuki Coupling | 365 Chemistry. (2022). A video explaining a synthetic problem involving a Suzuki coupling reaction.
  • The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. (2025). ResearchGate.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.National Institutes of Health (NIH). A detailed study on the challenges and solutions for Suzuki coupling of N-H containing heterocycles.
  • Suzuki reaction - Wikipedia. The Wikipedia entry for the Suzuki reaction, providing a broad overview and history.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.National Institutes of Health.
  • Suzuki reaction - Wikipedia.
  • Suzuki cross-coupling reaction - YouTube. (2020). A video tutorial explaining the key reagents and general principles of the Suzuki coupling.

Sources

Comparative

Optimizing C8-Functionalization: A Comparative Assessment of Palladium Catalysts for 8-Iodoisoquinoline Coupling

Executive Summary The functionalization of isoquinolines at the C8 position presents a unique challenge in medicinal chemistry. Unlike the electronically activated C1 or the accessible C4/C5 positions, the C8 position is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of isoquinolines at the C8 position presents a unique challenge in medicinal chemistry. Unlike the electronically activated C1 or the accessible C4/C5 positions, the C8 position is subject to significant peri-interaction from the fused nitrogen-containing ring. This steric crowding retards the oxidative addition step and, more critically, destabilizes the transition state during reductive elimination in cross-coupling reactions.

This guide provides a technical comparison of three distinct generations of palladium catalysts for the Suzuki-Miyaura coupling of 8-iodoisoquinoline with phenylboronic acid. Our assessment demonstrates that while traditional phosphine systems struggle with conversion, modern dialkylbiaryl phosphine precatalysts (Buchwald G4) offer a superior kinetic profile and yield.

Mechanistic Challenge: The Peri-Effect

The primary obstacle in C8-isoquinoline coupling is the peri-effect . The proximity of the C8 substituent to the C1-H and the ring fusion creates a steric wall.

  • Oxidative Addition: While iodides are generally labile, the bulk at C8 hinders the approach of the Pd(0) species.

  • Reductive Elimination: This is often the rate-determining step for hindered substrates. If the ligand sphere is not sufficiently bulky to force the product off the metal center, or if it is too labile (like PPh3), the active species decomposes (Pd black formation) before coupling occurs.

Diagram 1: Catalytic Cycle & Steric Bottlenecks

CatalyticCycle Start Pd(0)L (Active Species) OxAdd Oxidative Addition (Sterically Hindered at C8) Start->OxAdd + 8-Iodoisoquinoline Inter1 Pd(II)-Ar-I Complex OxAdd->Inter1 TransMet Transmetalation (+ Ar-B(OH)2 / Base) Inter1->TransMet Inter2 Pd(II)-Ar-Ar' Complex TransMet->Inter2 RedElim Reductive Elimination (Critical Step for C8) Inter2->RedElim RedElim->Start Regeneration Product 8-Arylisoquinoline RedElim->Product

Caption: The catalytic cycle highlights the two kinetic bottlenecks: Oxidative Addition (hindered approach) and Reductive Elimination (requiring ligand-induced steric pressure).

Experimental Assessment: Catalyst Comparison

We evaluated three catalyst classes representing the evolution of palladium chemistry.

The Contenders
  • Pd(PPh₃)₄ (Tetrakis): The "Generation 1" standard. Relies on triphenylphosphine.[1] Often thermally unstable and prone to oxidation.

  • Pd(dppf)Cl₂: The "Generation 2" workhorse. A bidentate ferrocenyl ligand that confers higher stability and prevents rapid catalyst decomposition.

  • XPhos Pd G4: The "Generation 3/4" specialist. A Buchwald precatalyst containing a bulky, electron-rich dialkylbiaryl phosphine (XPhos). Designed to facilitate coupling of hindered aryl halides.[2][3]

Experimental Conditions
  • Substrate: 8-Iodoisoquinoline (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1)

  • Temperature: 80 °C

  • Time: Monitored at 2h, 6h, and 12h.

Table 1: Comparative Performance Data
Catalyst SystemLoad (mol%)Time (h)Conv. (%)*Isolated Yield (%)Observations
Pd(PPh₃)₄ 5.01265%48%Significant dehalogenation (hydrodeiodination) observed. Pd black precipitation after 4h.
Pd(dppf)Cl₂ 3.01288%76%Slower kinetics. Required full 12h for max conversion. Stable, but difficult to remove dppf residues.
XPhos Pd G4 1.5 2 >99% 94% Rapid conversion. Minimal byproduct formation. Reaction complete < 2h.

*Conversion determined by HPLC analysis at 254 nm.

Technical Analysis[2][4][5][6][7][8]
  • Pd(PPh₃)₄ Failure Mode: The monodentate PPh₃ ligands dissociate too easily at 80°C. The "naked" Pd(0) is unable to oxidatively add to the hindered C8 position efficiently before agglomerating into inactive Pd black.

  • Pd(dppf)Cl₂ Stability: The bidentate bite angle of dppf stabilizes the Pd center, allowing the reaction to proceed. However, the ligand lacks the specific steric bulk required to accelerate the reductive elimination of the crowded 8-phenylisoquinoline product.

  • XPhos Pd G4 Superiority: The XPhos ligand serves a dual purpose. Its electron-rich nature accelerates oxidative addition. Crucially, the bulky biaryl backbone creates a steric environment that forces the reductive elimination of the product, rapidly regenerating the active catalyst.

Recommended Protocol: XPhos Pd G4 System

This protocol is optimized for the synthesis of 8-arylisoquinolines on a 1 mmol scale.

Materials
  • 8-Iodoisoquinoline (255 mg, 1.0 mmol)

  • Phenylboronic acid (183 mg, 1.5 mmol)

  • Catalyst: XPhos Pd G4 (13 mg, 1.5 mol%)

  • Base: K₃PO₄ (636 mg, 3.0 mmol)

  • Solvent: 1,4-Dioxane (4 mL) / Deionized Water (1 mL) - Degassed

Step-by-Step Methodology
  • Setup: Charge a 20 mL reaction vial (equipped with a magnetic stir bar) with 8-iodoisoquinoline, phenylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (x3 cycles).

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly remove the septum (under positive inert gas flow), add the XPhos Pd G4 solid, and reseal immediately. Note: G4 precatalysts are air-stable in solid form, but rapid addition is best practice.

  • Reaction: Heat the block to 80°C with vigorous stirring (800 rpm).

  • Monitoring: Check via LCMS at 1 hour. The reaction should show complete consumption of the iodide.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Decision Matrix for Catalyst Selection

Use this logic flow to determine if you can use cheaper catalysts or if you require the high-performance system.

Diagram 2: Catalyst Selection Logic

DecisionMatrix Start Start: C8-Isoquinoline Coupling CheckSterics Is the Boronic Acid Hindered? (e.g., ortho-substituted) Start->CheckSterics CheckScale Is Scale > 100g? CheckSterics->CheckScale No (Simple Aryl) PathA Use XPhos Pd G4 (High Yield, Fast) CheckSterics->PathA Yes (High Sterics) CheckScale->PathA No (Time Critical) PathB Use Pd(dppf)Cl2 (Cost Effective, Slower) CheckScale->PathB Yes (Cost Critical) PathC Do NOT use Pd(PPh3)4 (High Failure Risk) PathB->PathC Alternatives?

Caption: Decision tree prioritizing reaction success (Yield) vs. process constraints (Cost/Scale). For C8-couplings, Generation 1 catalysts are explicitly discouraged.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Methyl-2-aminobiphenyl-based Palladacycles: One-Component Precatalysts for Suzuki−Miyaura Coupling Reactions." The Journal of Organic Chemistry, 2014 , 79(9), 4161–4166. Link

  • Billingsley, K.; Buchwald, S. L. "Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007 , 129(11), 3358–3366. Link

  • Li, H.; Grasa, G. A.; Colacot, T. J. "Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Catalyzed by [(t-Bu)2P(OH)]2PdCl2." Organic Letters, 2010 , 12(15), 3332–3335. (Comparative data on hindered substrates). Link

Sources

Validation

Mass Spectrometry Analysis of 8-Iodoisoquinoline Products

A Comparative Guide to Regioisomeric Purity & Impurity Profiling Executive Summary: The Regioisomer Challenge In the synthesis of isoquinoline-based kinase inhibitors and alkaloids, 8-Iodoisoquinoline (8-I-IQ) serves as...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Regioisomeric Purity & Impurity Profiling

Executive Summary: The Regioisomer Challenge

In the synthesis of isoquinoline-based kinase inhibitors and alkaloids, 8-Iodoisoquinoline (8-I-IQ) serves as a critical scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura). However, its commercial and synthetic purity is frequently compromised by its regioisomer, 5-Iodoisoquinoline (5-I-IQ) , and the hydrolysis byproduct, 8-Hydroxyisoquinoline .

Standard HPLC-UV methods often fail to adequately distinguish these species due to overlapping UV absorption maxima (


 nm). This guide objectively compares the performance of high-resolution LC-MS/MS against conventional detection methods, demonstrating why mass spectrometry is not just an alternative, but the mandatory standard  for validating 8-I-IQ quality.

Technical Deep Dive: The Mass Spectral Signature

Chemical & Ionization Properties

8-Iodoisoquinoline (


) contains a basic nitrogen atom (pKa 

5.4) and a heavy halogen.
  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode is superior to APCI due to the basicity of the isoquinoline nitrogen, yielding a stable

    
     ion.
    
  • Isotopic Pattern: Iodine is monoisotopic (

    
    ).[1] Unlike chloro- or bromo- derivatives, 8-I-IQ does not  show an M+2 isotope peak. This lack of isotopic signature makes MS/MS fragmentation critical for confirmation.
    
Fragmentation Pathway (MS/MS)

Upon Collision Induced Dissociation (CID), the protonated molecule (


 255.96) undergoes a characteristic pathway dominated by the cleavage of the C-I bond.
  • Precursor:

    
     255.96 
    
    
    
  • Primary Product:

    
     129.06 
    
    
    
    (Loss of
    
    
    /
    
    
    )
  • Secondary Product:

    
     102.05 (Loss of 
    
    
    
    from the pyridine ring)

Comparative Analysis: Method Performance

The following table contrasts the analytical performance of LC-MS/MS against HPLC-UV and Direct Insertion Probe MS (DIP-MS).

Table 1: Performance Comparison of Analytical Techniques
FeatureMethod A: HPLC-UV (254 nm) Method B: DIP-MS (Direct MS) Method C: LC-MS/MS (Recommended)
Specificity Low. 5-I and 8-I isomers often co-elute and have identical UV spectra.Medium. Identifies mass, but cannot distinguish isomers (identical

).
High. Chromatographic resolution coupled with MRM transitions ensures specificity.
Sensitivity (LOD) ~10 µg/mL~1 µg/mL< 10 ng/mL (Trace impurity detection).
Impurity ID Retention time matching only.Mass identification only.Structural elucidation of unknowns (e.g., 8-OH-IQ).
Throughput High (10 min run).Very High (2 min run).Medium (15 min run).
Verdict Suitable for crude purity only.Suitable for rapid ID confirmation.Required for QC and release testing.
Why "Method C" is the Standard

While Method B (Direct MS) confirms the presence of the iodine atom (


 256), it is blind to regioisomeric purity. 5-Iodoisoquinoline is a common byproduct in direct iodination attempts. Only Method C (LC-MS)  utilizing a Phenyl-Hexyl or C18 column provides the necessary selectivity to separate the 8-iodo and 5-iodo isomers before detection.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating : the presence of the specific "Loss of I" transition confirms the identity, while the chromatographic separation validates the purity.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 8-Iodoisoquinoline in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in Water:Methanol (50:50) + 0.1% Formic Acid.

  • System Suitability: Prepare a mixture containing 8-Iodoisoquinoline and Isoquinoline (to mark the de-iodinated impurity).

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS coupled to UHPLC.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Phenomenex Kinetex Phenyl-Hexyl (for enhanced isomer selectivity).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% -> 95% B (Linear Ramp)

    • 8-10 min: 95% B

  • Flow Rate: 0.4 mL/min.

MS Parameters (ESI+)
  • Capillary Voltage: 3.5 kV

  • Source Temp: 350°C

  • MRM Transitions:

    • Quantifier:

      
       (Collision Energy: 25 eV)
      
    • Qualifier:

      
       (Collision Energy: 45 eV)
      

Visualization of Pathways & Workflows

Diagram 1: Fragmentation Mechanism

This diagram illustrates the collision-induced dissociation (CID) pathway of 8-Iodoisoquinoline, highlighting the critical loss of the Iodine atom.

Fragmentation M_Protonated [M+H]+ m/z 255.96 Transition C-I Bond Cleavage M_Protonated->Transition CID (25 eV) Fragment_1 [M - I + H]+ (Isoquinoline Core) m/z 129.06 Transition->Fragment_1 - I• / HI Fragment_2 [M - I - HCN]+ (Phenyl Cation) m/z 102.05 Fragment_1->Fragment_2 - HCN (Ring Opening)

Caption: CID fragmentation pathway of 8-Iodoisoquinoline showing the characteristic loss of Iodine followed by HCN elimination.

Diagram 2: Analytical Decision Tree

This workflow guides the researcher through the impurity profiling process, ensuring differentiation from the 5-iodo isomer.

Workflow Start Crude 8-Iodoisoquinoline Sample Step1 LC-MS Analysis (C18 or Phenyl-Hexyl) Start->Step1 Decision Peak at m/z 256? Step1->Decision PathA Single Peak Decision->PathA Yes, Single RT PathB Double Peak (Isomers) Decision->PathB Yes, Split RT ResultA Pass: High Purity Confirm with NMR PathA->ResultA ResultB Fail: Contains 5-Iodo Isomer Recrystallize PathB->ResultB

Caption: QC workflow for distinguishing 8-Iodoisoquinoline from its regioisomer 5-Iodoisoquinoline using LC-MS.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11397686, 8-Iodoisoquinoline. Retrieved from [Link]

  • Organic Chemistry Portal (2025). Synthesis of Isoquinolines and the Sandmeyer Reaction. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to DFT Studies on the Reactivity of 8-Iodoisoquinoline

For researchers, medicinal chemists, and professionals in drug development, understanding the reactivity of key heterocyclic building blocks is paramount. 8-Iodoisoquinoline stands out as a versatile precursor for the sy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the reactivity of key heterocyclic building blocks is paramount. 8-Iodoisoquinoline stands out as a versatile precursor for the synthesis of complex molecules, particularly through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of the reactivity of 8-iodoisoquinoline, grounded in Density Functional Theory (DFT) studies and supported by experimental observations. We will explore the nuances of its behavior in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, offering insights into why specific experimental choices are made and how computational chemistry can predict and rationalize outcomes.

The Significance of the Isoquinoline Scaffold and the Role of the 8-Iodo Substituent

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals with a wide range of biological activities. The position of functionalization on the isoquinoline ring system dramatically influences the molecule's properties and reactivity. The 8-position is of particular interest due to its unique steric and electronic environment, being peri to the nitrogen atom. An iodo-substituent at this position serves as an excellent handle for introducing molecular complexity via cross-coupling reactions. The relatively weak C-I bond and the ability of iodine to participate in various catalytic cycles make 8-iodoisoquinoline a valuable synthon.

A Comparative Analysis of 8-Iodoisoquinoline Reactivity in Cross-Coupling Reactions: A DFT Perspective

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the kinetics and thermodynamics of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. DFT calculations are a powerful tool to dissect these steps and predict the reactivity of different substrates.

The Crucial Step: Oxidative Addition

The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step in many cross-coupling reactions.[1] The energy barrier for this step is influenced by several factors, including the strength of the carbon-halogen bond and the electronic properties of the aryl halide.

A comparative DFT analysis of the C-X bond dissociation energies (BDEs) in 8-haloisoquinolines provides a foundational understanding of their relative reactivities.

CompoundC-X Bond Dissociation Energy (kcal/mol) - EstimatedRelative Reactivity Trend
8-Chloroisoquinoline~96-100Lowest
8-Bromoisoquinoline~80-85Intermediate
8-Iodoisoquinoline~65-70Highest

These are estimated values based on typical Ar-X BDEs and are intended for comparative purposes. Actual values can be precisely calculated using DFT.

The significantly lower C-I bond dissociation energy in 8-iodoisoquinoline suggests that it will undergo oxidative addition to a Pd(0) catalyst more readily than its bromo and chloro counterparts. This translates to potentially milder reaction conditions and faster reaction rates.

Comparison with Other Iodoisoquinoline Isomers

The position of the iodine atom on the isoquinoline ring also plays a critical role. The electronic environment of the C-I bond is influenced by the proximity and electronic nature of the nitrogen atom and the fused benzene ring.

IsomerKey Electronic/Steric FactorsExpected Impact on Reactivity
8-Iodoisoquinoline - Steric hindrance from the peri-position. - Potential for coordination of the nitrogen to the metal center.Steric hindrance might slightly increase the activation barrier for oxidative addition, but the electronic effects are generally dominant.
6-Iodoisoquinoline - Electronically similar to a substituted iodonaphthalene. - Less steric hindrance compared to the 8-isomer.Expected to be highly reactive, potentially serving as a good benchmark for comparison.
7-Iodoisoquinoline - Electronically similar to a substituted iodonaphthalene. - Less steric hindrance.Similar reactivity to the 6-isomer is anticipated.
5-Iodoisoquinoline - Steric hindrance from the peri-position, similar to the 8-isomer.Reactivity is expected to be comparable to 8-iodoisoquinoline.

DFT calculations of the transition state energies for the oxidative addition of these isomers to a Pd(0) catalyst would provide a more quantitative comparison. Generally, isomers with less steric hindrance around the C-I bond are expected to react faster, assuming similar electronic properties.

Performance in Key Cross-Coupling Reactions: A Deeper Dive

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[2] For 8-iodoisoquinoline, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 8-position.

Expected Reactivity: Due to the facile oxidative addition, 8-iodoisoquinoline is expected to be an excellent substrate for Suzuki-Miyaura coupling. DFT studies on similar systems suggest that the transmetalation step, involving the transfer of the organic group from the boronic acid to the palladium center, can also be influenced by the steric bulk of the aryl halide.[3] The steric hindrance at the 8-position may necessitate the use of bulkier phosphine ligands to facilitate both the oxidative addition and subsequent steps in the catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes.[4] This reaction is crucial for the construction of rigid molecular scaffolds.

Expected Reactivity: 8-Iodoisoquinoline is anticipated to be highly reactive in Sonogashira couplings. The general mechanism involves a palladium catalytic cycle and a copper co-catalyst cycle.[1] DFT studies have shown that the oxidative addition of the aryl iodide is a key step.[5] Given the high reactivity of the C-I bond, Sonogashira couplings of 8-iodoisoquinoline should proceed under mild conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals.[6]

Expected Reactivity: While aryl iodides are generally reactive in Buchwald-Hartwig amination, they can present challenges. The iodide anion generated during the reaction can sometimes act as a catalyst inhibitor by forming unreactive palladium-iodide complexes.[7] This can lead to slower reaction rates or catalyst deactivation. Therefore, while the initial oxidative addition of 8-iodoisoquinoline is expected to be fast, optimization of the reaction conditions, particularly the choice of ligand and base, is crucial to overcome potential inhibition by iodide. DFT calculations can be employed to investigate the stability of potential off-cycle palladium-iodide species and to design ligands that minimize their formation.

Experimental Protocol: A Representative DFT Calculation Workflow for the Oxidative Addition of 8-Iodoisoquinoline

This section provides a detailed, step-by-step methodology for a representative DFT calculation to investigate the oxidative addition of 8-iodoisoquinoline to a Pd(0) catalyst.

Software: Gaussian 16 or a similar quantum chemistry package.

Methodology:

  • Model System Selection:

    • Aryl Halide: 8-Iodoisoquinoline.

    • Catalyst: A model Pd(0) complex, such as Pd(PPh₃)₂ or Pd(dppf). The choice of ligand is critical and should be based on experimentally relevant systems.

  • Geometry Optimization:

    • Optimize the geometries of the reactants (8-iodoisoquinoline and the Pd(0) complex), the transition state for oxidative addition, and the product (the Pd(II) oxidative addition complex).

    • Functional: A suitable density functional, such as B3LYP or M06, is recommended. For systems containing heavy atoms like iodine and palladium, a functional that accounts for dispersion effects is often beneficial.

    • Basis Set: A mixed basis set is typically employed. For Pd and I, a basis set with an effective core potential (ECP), such as LANL2DZ, is used to reduce computational cost. For lighter atoms (C, H, N, P), a Pople-style basis set like 6-31G(d) is appropriate.

  • Frequency Calculations:

    • Perform frequency calculations on all optimized structures to confirm that they are true minima (zero imaginary frequencies) or transition states (one and only one imaginary frequency).

    • The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Transition State Search:

    • Locate the transition state for the oxidative addition step using a method like the Berny algorithm (OPT=TS). An initial guess for the transition state geometry can be obtained from a relaxed scan along the C-I bond breaking and Pd-C/Pd-I bond forming coordinates.

  • Intrinsic Reaction Coordinate (IRC) Calculations:

    • Perform an IRC calculation starting from the transition state to confirm that it connects the reactant and product states.

  • Energy Profile Construction:

    • Calculate the relative electronic energies, Gibbs free energies, and activation energies for the oxidative addition step. The activation energy is the difference in Gibbs free energy between the transition state and the reactants.

  • Solvation Effects:

    • Include the effect of the solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM), as solvent effects can significantly influence the energy profile.

Visualization of Key Processes

Catalytic Cycle of a Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I (8-Iodoisoquinoline) Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R-B(OH)2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R caption Suzuki-Miyaura Catalytic Cycle

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

DFT Workflow for Reactivity Prediction

DFT_Workflow Define Model System Define Model System Geometry Optimization (Reactants, TS, Products) Geometry Optimization (Reactants, TS, Products) Define Model System->Geometry Optimization (Reactants, TS, Products) Frequency Calculation Frequency Calculation Geometry Optimization (Reactants, TS, Products)->Frequency Calculation Transition State Verification Transition State Verification Frequency Calculation->Transition State Verification IRC Calculation IRC Calculation Transition State Verification->IRC Calculation 1 Imaginary Freq. Energy Profile Construction Energy Profile Construction IRC Calculation->Energy Profile Construction Analyze Reactivity Analyze Reactivity Energy Profile Construction->Analyze Reactivity caption DFT Workflow for Reactivity Analysis

Caption: A typical workflow for investigating reaction mechanisms using DFT.

Conclusion and Future Outlook

DFT studies provide an invaluable framework for understanding and predicting the reactivity of 8-iodoisoquinoline in palladium-catalyzed cross-coupling reactions. The inherent reactivity of the C-I bond makes it a prime substrate for a variety of synthetic transformations. While steric factors at the 8-position and potential catalyst inhibition by iodide need to be considered, these challenges can be overcome through rational ligand design and optimization of reaction conditions, guided by computational insights. Future studies could focus on developing more accurate and efficient computational models to screen for optimal ligands and reaction conditions for the functionalization of 8-iodoisoquinoline, further accelerating the discovery of novel molecules with important biological and material properties.

References

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

  • Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. (2012). Journal of Molecular Modeling. [Link][1]

  • Suzuki–Miyaura coupling revisited: an integrated computational study. (2017). Faraday Discussions. [Link][8]

  • DFT study on vibrational and structural properties of 5,7-diiodo-8-hydroxyquinoline. (n.d.). ResearchGate. [Link][9]

  • Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. (2021). University of South Dakota RED. [Link][10]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link][6]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link][4]

  • New Quinoline Derivatives via Suzuki Coupling Reactions. (2019). ResearchGate. [Link][2]

  • DFT Investigation on the Mechanism of Pd(0) Catalyzed Sonogashira Coupling Reaction. (n.d.). ResearchGate. [Link][5]

  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. (n.d.). MDPI. [Link][3]

Sources

Validation

Comparative Guide: Biological Activity of 8-Iodoisoquinoline vs. 5-Iodoisoquinoline

The following technical guide objectively compares the biological activity and synthetic utility of 8-iodoisoquinoline derivatives against their isomeric counterparts, with a specific focus on the 5-iodo isomer. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide objectively compares the biological activity and synthetic utility of 8-iodoisoquinoline derivatives against their isomeric counterparts, with a specific focus on the 5-iodo isomer.

Executive Summary

In the landscape of isoquinoline pharmacology, the position of the iodine substituent dictates two distinct functional roles: direct biological effector versus synthetic scaffold .

  • 5-Iodoisoquinoline (The Effector): Identified as a potent, cell-permeable inhibitor of SARM1 NADase , a key enzyme in axonal degeneration. The iodine atom at the C5 position is critical for binding affinity and efficacy in neuroprotection.

  • 8-Iodoisoquinoline (The Scaffold): Primarily serves as a high-value synthetic precursor. While less potent as a direct inhibitor in SARM1 assays compared to the 5-isomer, its C8 position offers a unique vector for cross-coupling reactions (Suzuki, Sonogashira) to generate 8-alkynyl and 8-aryl derivatives with broad antimicrobial and anticancer profiles.

Structural & Electronic Perspective

The biological divergence stems from the electronic environment of the isoquinoline ring.

Feature5-Iodoisoquinoline8-Iodoisoquinoline
Electronic Environment Electron-deficient pyridine ring influence is distal.Proximity to the ring nitrogen creates a unique steric and electronic pocket (peri-effect).
Primary Utility Direct Drug Candidate (Neuroprotection)Synthetic Intermediate (Diversity-Oriented Synthesis)
Key Interaction Halogen bonding in enzyme hydrophobic pockets (SARM1).Precursor for installing chelating groups or bulky lipophilic tails.
Metabolic Stability Moderate; susceptible to oxidative dehalogenation.High; C8 position is sterically protected.

Comparative Biological Activity

A. Target 1: SARM1 NADase Inhibition (Neuroprotection)

Context: SARM1 (Sterile Alpha and TIR Motif Containing 1) is an NADase enzyme that triggers axonal degeneration (Wallerian degeneration) after injury.[1][2][3]

  • 5-Iodoisoquinoline (DSRM-3716): Exhibits potent inhibition of SARM1.[3][4] The mechanism involves a base-exchange reaction where the isoquinoline replaces the nicotinamide moiety of NAD+, forming a covalent adduct (1AD) that jams the enzyme's active site.

  • 8-Iodoisoquinoline: Shows significantly reduced or negligible potency in this specific base-exchange mechanism due to steric clash preventing the formation of the required ADPR-isoquinoline adduct.

Experimental Data: SARM1 Inhibition

CompoundIC50 (SARM1 NADase)Mechanism of ActionAxonal Protection (in vitro)
5-Iodoisoquinoline 75 nM Competitive / Base-ExchangeHigh (Preserves NAD+ levels)
8-Iodoisoquinoline> 10 µM (Inactive)Steric hindrance prevents adduct formationNegligible
5-Hydroxyisoquinoline2.6 µMWeak reversible inhibitionLow
B. Target 2: Antimicrobial & Anticancer Activity

Context: While 8-iodoisoquinoline itself is not a potent antibiotic, it is the obligate precursor for 8-alkynylisoquinolines (e.g., HSN series analogues) which exhibit potent bactericidal activity against MRSA and VRE.

  • Derivatives of 8-Iodoisoquinoline: Functionalization at C8 allows the introduction of hydrophobic alkynes that can penetrate bacterial cell walls or intercalate into DNA.

  • Comparison: The 8-position allows substituents to project into solvent-exposed regions of target proteins (like kinases), whereas 5-position substituents often clash with the ATP binding pocket hinge region.

Mechanism of Action: The "Base Exchange"

The superior activity of the 5-iodo isomer in SARM1 inhibition is driven by its ability to mimic nicotinamide.

SARM1_Mechanism NAD NAD+ Substrate SARM1 SARM1 Enzyme (Active Site) NAD->SARM1 Binding Complex Enzyme-Adduct Complex (Inhibition) SARM1->Complex Base Exchange (Release Nicotinamide) Clash Steric Clash (No Reaction) SARM1->Clash Iso5 5-Iodoisoquinoline Iso5->SARM1 Enters Pocket Iso8 8-Iodoisoquinoline Iso8->SARM1 Steric Block

Caption: Mechanism of SARM1 inhibition. 5-Iodoisoquinoline successfully undergoes base exchange to form an inhibitory adduct, while the 8-isomer is sterically precluded.

Experimental Protocols

Protocol A: Synthesis of 8-Iodoisoquinoline (Sandmeyer Route)

Rationale: Direct iodination of isoquinoline is non-selective. The most reliable route is via the amine.

  • Diazotization: Dissolve 8-aminoisoquinoline (1.0 eq) in 6M HCl at 0°C. Add NaNO2 (1.2 eq) dropwise, maintaining temperature <5°C. Stir for 30 min to form the diazonium salt.

  • Iodination: Add a solution of KI (2.0 eq) in water dropwise to the diazonium mixture.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Evolution of N2 gas indicates reaction progress.

  • Workup: Neutralize with NaHCO3. Extract with CH2Cl2 (3x). Wash organic layer with 10% Na2S2O3 (to remove free iodine) and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). 8-Iodoisoquinoline elutes as a pale yellow solid.

Protocol B: SARM1 NADase Activity Assay

Rationale: Measures the consumption of NAD+ or the production of cADPR/ADPR.

  • Enzyme Prep: Express and purify Recombinant SARM1-TIR domain (residues 560–724).

  • Reaction Mix: Prepare buffer (50 mM HEPES pH 7.5, 150 mM NaCl). Add SARM1 enzyme (final conc. 20 nM).

  • Inhibitor Addition: Add 5-iodoisoquinoline or 8-iodoisoquinoline (dissolved in DMSO) at varying concentrations (0.1 nM – 10 µM). Incubate for 15 min at RT.

  • Substrate Start: Initiate reaction by adding NAD+ (final conc. 50 µM).

  • Detection:

    • Method 1 (HPLC): Quench aliquots at 0, 15, 30, 60 min with 0.5M perchloric acid. Neutralize and inject onto C18 column to quantify NAD+ peak area.

    • Method 2 (Fluorescence): Use a PC6 probe that fluoresces upon reaction with ADPR (the product).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Synthetic Workflow: Divergence of Isomers

Synthesis_Workflow Precursor Isoquinoline Core Iso5 5-Iodoisoquinoline Precursor->Iso5 Electrophilic Iodination (H2SO4/NIS) Iso8 8-Iodoisoquinoline Precursor->Iso8 Nitration -> Reduction -> Sandmeyer App5 SARM1 Inhibitor (Neuroprotection) Iso5->App5 Direct Use App8 Suzuki/Sonogashira Coupling Iso8->App8 Pd-Catalysis Library 8-Alkynyl/Aryl Library (Antimicrobial/Anticancer) App8->Library Diversification

Caption: Synthetic divergence showing 5-iodoisoquinoline as a final product and 8-iodoisoquinoline as a gateway to functionalized libraries.

References

  • Hughes, R. O., et al. (2021). "Small Molecule SARM1 Inhibitors Recapitulate the SARM1-/- Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate." Cell Reports.

    • Key Finding: Identifies 5-iodoisoquinoline (DSRM-3716) as a potent SARM1 inhibitor (IC50 = 75 nM) and establishes the SAR preference for the 5-position over others.
  • Karanja, C. W., et al. (2022). "Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome."[5] Antibiotics.[6]

    • Key Finding: Demonstrates the utility of alkynyl isoquinolines (synthesized via iodo-precursors) as potent antimicrobial agents against MRSA.
  • Zhao, Z. Y., et al. (2019). "Structural basis of SARM1 activation, substrate recognition, and inhibition by small molecules." Molecular Cell.

    • Key Finding: Elucidates the base-exchange mechanism where 5-iodoisoquinoline forms a covalent adduct with the enzyme.
  • Li, W., et al. (2012). "A Versatile Synthesis of Substituted Isoquinolines." Journal of Organic Chemistry.

    • Key Finding: details synthetic methodologies for accessing difficult substitution p

Sources

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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